molecular formula C5H9N3OS B1302464 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol CAS No. 53065-47-7

4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

Cat. No.: B1302464
CAS No.: 53065-47-7
M. Wt: 159.21 g/mol
InChI Key: PHDLLTVRFGQCDQ-UHFFFAOYSA-N
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Description

4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol is a useful research compound. Its molecular formula is C5H9N3OS and its molecular weight is 159.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-propan-2-yl-5-sulfanylidene-1,2,4-triazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-3(2)8-4(9)6-7-5(8)10/h3H,1-2H3,(H,6,9)(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDLLTVRFGQCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)NNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372478
Record name 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728849
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

53065-47-7
Record name 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol: Properties, Synthesis, and Therapeutic Potential

Abstract: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This guide provides a detailed technical overview of a specific derivative, this compound (CAS: 53065-47-7). We will delve into its fundamental chemical and physical properties, explore its tautomeric nature, propose a detailed synthetic pathway based on established chemical principles, and discuss its potential biological significance and mechanisms of action by drawing parallels with structurally related compounds. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this promising molecular class.

Core Chemical and Physical Properties

This compound is a heterocyclic compound featuring a five-membered 1,2,4-triazole ring substituted with isopropyl, mercapto, and hydroxyl groups. These functional groups are pivotal to its chemical reactivity, solubility, and potential for biological interactions.

Molecular Structure and Tautomerism

The nominal structure suggested by the name "this compound" represents only one of several possible tautomeric forms. In reality, the molecule exists in a dynamic equilibrium. Due to the presence of amide and thioamide functionalities within the ring, the molecule overwhelmingly favors the keto-thione tautomer in the solid state: 4-isopropyl-2,4-dihydro-5-thioxo-3H-1,2,4-triazol-3-one . This is a critical consideration for understanding its reactivity, hydrogen bonding capability, and interaction with biological targets.[1][2]

The equilibrium between these forms is influenced by the solvent environment and pH, but the thione-one form is generally the most stable.[2][3]

Caption: Prototropic tautomerism of the title compound.

Physicochemical Data Summary

Quantitative data for this specific molecule is sparse in publicly available literature. The following table summarizes known values and predictions derived from closely related analogs.

PropertyValue / ObservationSource / Justification
CAS Number 53065-47-7[4]
Molecular Formula C₅H₉N₃OS[4]
Molecular Weight 159.21 g/mol [4]
Melting Point 167 °C[5]
pKa (Predicted) 8.43 ± 0.20[5] This value likely corresponds to the deprotonation of the N-H proton in the thione-one tautomer, indicating weak acidity.
Solubility Poorly soluble in water. Soluble in polar organic solvents like ethanol, methanol, and DMSO.Inferred from related mercapto-triazole compounds which often require ethanol or DMF for reactions and recrystallization.[5][6][7][8]
Appearance White to off-white solid.Inferred from similar triazole-thiol compounds.[9]

Synthesis Pathway and Experimental Protocol

While a specific synthesis for this compound is not explicitly documented in peer-reviewed literature, a robust and reliable pathway can be constructed based on well-established methods for creating the 4,5-disubstituted-1,2,4-triazole-3-thione core.[1][9][10] The most logical approach involves the base-catalyzed cyclization of a substituted thiosemicarbazide precursor.

Proposed Retrosynthetic Analysis

The synthesis can be envisioned in two primary steps starting from readily available commercial reagents.

synthesis_workflow Target 4-isopropyl-5-thioxo- 1,2,4-triazolidin-3-one Intermediate 1-Ethoxycarbonyl-4-isopropyl- thiosemicarbazide Target->Intermediate Base-catalyzed Cyclization (e.g., aq. NaOH) Reagent1 Ethyl Carbazate Intermediate->Reagent1 Condensation Reagent2 Isopropyl Isothiocyanate Intermediate->Reagent2 Condensation moa cluster_enzyme Enzyme Active Site Enzyme Metalloenzyme (e.g., MBL, Tyrosinase) Zinc Zn²⁺ Ion Enzyme->Zinc Coordinates Inhibition Inhibition of Substrate Binding & Catalysis Zinc->Inhibition Leads to Triazole 4-isopropyl-5-thioxo- 1,2,4-triazolidin-3-one Triazole->Zinc Chelation via S and N atoms

Sources

An In-depth Technical Guide to 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol (CAS 53065-47-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" structure that imparts a wide array of pharmacological activities. This technical guide provides a comprehensive overview of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol (CAS 53065-47-7), a distinct member of this versatile heterocyclic family. While specific research on this particular molecule is limited in publicly available literature, this guide synthesizes established knowledge of structurally related 1,2,4-triazole derivatives to provide expert insights into its probable synthesis, potential biological activities, and robust experimental protocols for its investigation. We will delve into the likely mechanistic pathways, with a focus on enzyme inhibition, and offer detailed methodologies for its characterization and evaluation as a potential therapeutic agent. This document is intended to serve as a foundational resource for researchers embarking on the study of this promising compound.

Introduction: The Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a fundamental building block in the design of numerous therapeutic agents.[1][2] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capacity, and polarity, enable it to function as a versatile pharmacophore capable of interacting with a diverse range of biological targets.[3] This has led to the development of clinically approved drugs with a broad spectrum of activities, including antifungal, anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[2][4] The mercapto (-SH) and hydroxyl (-OH) functional groups on the triazole ring of the title compound, along with the N-isopropyl substitution, are expected to significantly influence its biological profile.

Physicochemical Properties and Characterization

PropertyValueSource
CAS Number 53065-47-7Vendor Information
Molecular Formula C₅H₉N₃OSVendor Information
Molecular Weight 159.21 g/mol Vendor Information
Proposed Analytical Characterization Workflow

A thorough characterization is essential to confirm the identity and purity of synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.[5]

Caption: Proposed analytical workflow for the characterization of this compound.

Detailed Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.

Objective: To confirm the chemical structure and proton/carbon environment of the synthesized compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • ¹H NMR: Expect signals corresponding to the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), and potentially exchangeable protons for the -OH and -SH groups. The exact chemical shifts will be influenced by the solvent and concentration.

    • ¹³C NMR: Expect signals for the two carbons of the isopropyl group and the carbons of the triazole ring. The chemical shifts of the triazole ring carbons will be indicative of the substitution pattern.

Proposed Synthesis Pathway

While a specific synthesis protocol for this compound is not detailed in the literature, a plausible and efficient route can be designed based on established methods for analogous 1,2,4-triazole-3-thiols.[6][7] The most common approach involves the base-catalyzed cyclization of a thiosemicarbazide precursor.

Caption: Proposed synthetic pathway for this compound.

Detailed Protocol: Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

Objective: To synthesize the title compound via a one-pot reaction.

Materials:

  • Isopropyl isothiocyanate

  • Carbodihydrazide

  • Sodium hydroxide (or potassium hydroxide)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for acidification)

Methodology:

  • Formation of Thiosemicarbazide Intermediate:

    • Dissolve carbodihydrazide in ethanol in a round-bottom flask.

    • Add isopropyl isothiocyanate dropwise to the solution while stirring at room temperature.

    • Continue stirring for 2-4 hours to form the 1-isopropyl-thiosemicarbazide intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization:

    • To the reaction mixture, add an aqueous solution of sodium hydroxide (e.g., 2M).

    • Reflux the mixture for 4-6 hours. The cyclization reaction will lead to the formation of the triazole ring.

  • Isolation and Purification:

    • After cooling the reaction mixture to room temperature, carefully acidify it with dilute hydrochloric acid to a pH of approximately 5-6.

    • The product should precipitate out of the solution.

    • Collect the precipitate by filtration and wash it thoroughly with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Potential Biological Activities and Mechanisms of Action

Based on the extensive research on mercapto-1,2,4-triazole derivatives, this compound is predicted to exhibit a range of biological activities.[1][6]

Antifungal Activity

The 1,2,4-triazole scaffold is a hallmark of many successful antifungal drugs, such as fluconazole and itraconazole.[2]

Proposed Mechanism of Action: Inhibition of Lanosterol 14α-demethylase (CYP51)

The primary mechanism of antifungal action for many triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atoms in the triazole ring are thought to coordinate with the heme iron atom in the active site of CYP51, disrupting its function. This leads to the accumulation of toxic sterol intermediates and impairs the integrity and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth.

Caption: Proposed antifungal mechanism of action via CYP51 inhibition.

Anticancer Activity

Numerous 1,2,4-triazole derivatives have demonstrated significant anticancer properties through various mechanisms.[8]

Potential Mechanisms of Action:

  • Enzyme Inhibition: Triazole derivatives have been shown to inhibit various kinases and other enzymes that are crucial for cancer cell proliferation and survival.[9][10]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: They can halt the progression of the cell cycle, thereby preventing cell division.

Antimicrobial Activity

Mercapto-substituted 1,2,4-triazoles have also been reported to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[2] The exact mechanism is often multifaceted but can involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall or membrane.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of this compound, a series of in vitro assays are recommended.

Protocol: In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against pathogenic fungal strains.

Methodology (Broth Microdilution Method):

  • Fungal Strains: Use standard reference strains (e.g., Candida albicans, Aspergillus fumigatus) from a recognized culture collection.

  • Preparation of Inoculum: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines).

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring absorbance.

  • Controls: Include a positive control (a known antifungal agent like fluconazole), a negative control (no compound), and a sterility control (no inoculum).

Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Methodology:

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the pharmacologically rich family of 1,2,4-triazoles. Based on the established biological activities of its structural analogs, this compound warrants investigation as a potential antifungal, anticancer, and antimicrobial agent. The synthetic and analytical protocols outlined in this guide provide a robust framework for its synthesis, characterization, and initial biological screening. Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive evaluation of its biological activities against a broad panel of fungal pathogens, cancer cell lines, and bacterial strains. Elucidation of its precise mechanism of action through enzyme inhibition assays and molecular docking studies will be crucial for its further development as a potential therapeutic candidate.

References

  • Anticancer properties of 1,2,4-triazoles. (n.d.). ISRES.
  • A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (n.d.). Journal of Drug Delivery and Therapeutics.
  • Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. (2019). Journal of Pharmacy and Pharmacology.
  • Application Notes and Protocols: Antifungal Activity of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Deriv
  • QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Overview of Mercapto-1,2,4-Triazoles: Synthesis and Pharmacology. (2017). Journal of Chemical and Pharmaceutical Research.
  • QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • An In-depth Technical Guide to the Synthesis and Characterization of 1,2,4-Triazole Containing Molecules. (n.d.). BenchChem.
  • Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. (2020).
  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central.
  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (n.d.).
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). Molecules.
  • Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a b
  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. (2022). Southern Journal of Research.
  • Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. (2018).
  • Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. (n.d.). PubMed Central.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Application Notes and Protocols: Antifungal Activity of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Deriv
  • Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). PubMed Central.
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
  • Synthesis, Characterization and Antifungal Activity of Some 5-Substituted 4-Amino-1,2,4-triazole-3-thiols. (2011). Asian Journal of Chemistry.
  • Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021). Journal of Organic and Pharmaceutical Chemistry.
  • Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. (2019). Journal of Pharmacy and Pharmacology.
  • Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES.
  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. (2022). Southern Journal of Research.
  • The Diverse Biological Activities of 1,2,4-Triazole Derivatives: A Technical Guide. (n.d.). BenchChem.
  • Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023).
  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (n.d.). Molecules.
  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Zaporozhye Medical Journal.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy.
  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Iraqi Journal of Pharmaceutical Sciences.

Sources

synthesis of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

This guide provides a comprehensive overview of the synthetic pathway, experimental protocol, and chemical principles for the preparation of this compound, a heterocyclic compound of interest to researchers in medicinal and materials chemistry. The synthesis is grounded in established methods for the construction of the 1,2,4-triazole scaffold, a core structure found in numerous pharmacologically active agents.[1][2][3]

Introduction and Strategic Overview

The 1,2,4-triazole ring is a privileged scaffold in drug discovery, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The target molecule, this compound (CAS 53065-47-7), features key functional groups—a mercapto (thiol) and a hydroxyl group—that can exist in tautomeric equilibrium with their thione and keto forms, respectively. These groups provide valuable handles for further chemical modification and are often crucial for biological activity.

The synthetic strategy hinges on a classical and robust method for 1,2,4-triazole synthesis: the base-catalyzed cyclization of a substituted thiosemicarbazide intermediate.[1][2][5] This approach is highly effective and versatile for creating variously substituted triazole rings.

The two-stage synthetic pathway is as follows:

  • Formation of an Intermediate: Reaction of isopropyl isothiocyanate with carbohydrazide . The isothiocyanate serves as the source of the N-4 isopropyl group, while carbohydrazide provides the foundational backbone for the triazole ring.

  • Cyclization: The resulting intermediate undergoes a base-catalyzed intramolecular condensation and dehydration to form the stable 5-membered 1,2,4-triazole ring.

This method provides a clear and efficient route to the desired heterocyclic core.

Mechanistic Insights and Rationale

The chemical logic behind this synthesis lies in the nucleophilic character of the hydrazine moiety and the electrophilic nature of the isothiocyanate group.

  • Step 1: Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of a terminal nitrogen atom of carbohydrazide on the electrophilic carbon atom of isopropyl isothiocyanate. This forms a thiosemicarbazide-type intermediate, specifically 1-(isopropylcarbamothioyl)carbonohydrazide. The choice of a polar solvent like ethanol facilitates this reaction by stabilizing the charged intermediates.[5][6]

  • Step 2: Base-Catalyzed Cyclization: In the presence of a strong base, such as sodium hydroxide or potassium hydroxide, the intermediate is deprotonated. This enhances the nucleophilicity of the nitrogen atoms, promoting an intramolecular cyclization. The process involves the attack of a deprotonated nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule, to yield the triazole ring.[1][4][7] The reaction is typically driven to completion by heating under reflux, which provides the necessary activation energy for the dehydration and ring closure steps.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 4-alkyl-5-mercapto-1,2,4-triazol-3-ols.[1][5][7]

Materials and Reagents:

  • Isopropyl isothiocyanate (C₄H₇NS, MW: 101.17 g/mol )[8]

  • Carbohydrazide (CH₆N₄O, MW: 90.08 g/mol )

  • Sodium Hydroxide (NaOH)

  • Ethanol (Absolute)

  • Hydrochloric Acid (HCl, concentrated)

  • Distilled Water

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filtration apparatus

  • Melting point apparatus

  • Standard laboratory glassware

Step 1: Synthesis of 1-(isopropylcarbamothioyl)carbonohydrazide
  • In a 250 mL round-bottom flask, dissolve carbohydrazide (9.01 g, 0.1 mol) in 100 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved. Gentle warming may be applied if necessary.

  • To this solution, add isopropyl isothiocyanate (10.12 g, 0.1 mol) dropwise over 15 minutes with continuous stirring at room temperature.[9]

  • After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The intermediate product will precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Step 2: Cyclization to this compound
  • Place the dried intermediate from Step 1 into a 250 mL round-bottom flask.

  • Add 100 mL of an 8% (w/v) aqueous solution of sodium hydroxide (8 g NaOH in 100 mL water).

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours.[5] During this time, the solid will dissolve as the cyclization proceeds.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • Carefully acidify the cold solution to a pH of approximately 5-6 by the dropwise addition of concentrated hydrochloric acid. This step neutralizes the excess base and protonates the triazole, causing it to precipitate.

  • Collect the resulting white or off-white solid product by vacuum filtration.

  • Wash the product thoroughly with cold distilled water to remove any inorganic salts.

  • Recrystallize the crude product from an appropriate solvent, such as an ethanol-water mixture, to obtain the purified this compound.[1]

  • Dry the final product in a vacuum oven at 60-70 °C.

Product Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • Melting Point: A sharp melting point is indicative of high purity.

  • FTIR Spectroscopy: Look for characteristic peaks:

    • N-H stretching (around 3100-3300 cm⁻¹)

    • O-H stretching (broad, around 3400 cm⁻¹)

    • C=N stretching (around 1600-1650 cm⁻¹)

    • C=S (thione) stretching (around 1250-1290 cm⁻¹)[1]

  • ¹H-NMR Spectroscopy: The spectrum should show signals corresponding to:

    • The isopropyl group protons (a septet for the CH and a doublet for the two CH₃ groups).

    • Exchangeable protons for N-H, S-H, and O-H, which may appear as broad singlets.[1]

  • ¹³C-NMR Spectroscopy: Expect signals for the isopropyl carbons and two distinct signals for the triazole ring carbons (C=S and C-OH).

  • Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the product (159.21 g/mol ).[10]

Data and Workflow Summary

ParameterDescription
Reactants Isopropyl isothiocyanate, Carbohydrazide
Catalyst Sodium Hydroxide (NaOH)
Solvent Ethanol, Water
Reaction Type Addition-Cyclization
Key Intermediate 1-(isopropylcarbamothioyl)carbonohydrazide
Final Product This compound
Molecular Formula C₅H₉N₃OS
Molecular Weight 159.21 g/mol [10]
Synthetic Workflow Diagram

SynthesisWorkflow Reactant1 Isopropyl Isothiocyanate Intermediate 1-(isopropylcarbamothioyl)carbonohydrazide Reactant1->Intermediate Step 1: Addition (Ethanol, Reflux) Reactant2 Carbohydrazide Reactant2->Intermediate Step 1: Addition (Ethanol, Reflux) Product 4-Isopropyl-5-mercapto- 4H-1,2,4-triazol-3-ol Intermediate->Product Step 2: Cyclization (NaOH, H₂O, Reflux)

Caption: Overall synthetic workflow for the target compound.

Conclusion

The can be reliably achieved through a well-documented two-step process involving the formation and subsequent base-catalyzed cyclization of a thiosemicarbazide intermediate. This method is efficient, scalable, and utilizes readily available starting materials, making it highly suitable for laboratory and research applications. The resulting triazole serves as a versatile building block for the development of novel compounds with potential therapeutic applications.

References

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. International Journal of Drug Design and Discovery.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health (NIH). [Link]

  • Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. National Institutes of Health (NIH). [Link]

  • Synthesis of Novel Derivatives of 4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole as Potential HIV-1 NNRTIs. National Institutes of Health (NIH). [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and biological evaluation of 1,2,4‐triazole‐3‐thione and 1,3,4‐oxadiazole‐2‐thione as antimycobacterial agents. Semantic Scholar. [Link]

  • The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3). ResearchGate. [Link]

  • Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. National Institutes of Health (NIH). [Link]

  • Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry. [Link]

  • Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. ResearchGate. [Link]

  • SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONAL ANALYSIS OF THEIR REACTIVITY AND QSAR STUDIES. Sired Udenar. [Link]

  • The Synthesis of Triazolothiadiazines and Thiadiazoles From 1,2-Bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-Ethanol and Ethane. ResearchGate. [Link]

  • Synthesis of Some New 1,2,4-Triazoles Derived from 2-Mercaptobenzimidazole. Baghdad Science Journal. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. [Link]

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An In-depth Technical Guide to 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide focuses on a specific derivative, 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol, providing a comprehensive overview of its chemical properties, a proposed synthetic pathway, and its potential as a therapeutic agent. By leveraging established methodologies for analogous compounds, we present a detailed, self-validating experimental protocol for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the chemical causality behind experimental choices and a robust framework for future research and development.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts a unique combination of physicochemical properties, including hydrogen bonding capacity, metabolic stability, and the ability to coordinate with metal ions in enzyme active sites. These characteristics have led to the successful development of numerous drugs incorporating this scaffold, with applications spanning antifungal, antiviral, anticancer, and anti-inflammatory therapies.

The introduction of a mercapto (-SH) group at the 5-position and a hydroxyl (-OH) group at the 3-position of the triazole ring, as seen in the target molecule, creates a tautomeric system that can exist in both thione and thiol forms. This tautomerism is often crucial for biological activity, influencing receptor binding and pharmacokinetic properties. The 4-isopropyl substituent provides a lipophilic character that can enhance membrane permeability and modulate binding affinity.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in drug development.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 53065-47-7[1]
Molecular Formula C₅H₉N₃OS[1]
Molecular Weight 159.21 g/mol [1]
Canonical SMILES CC(C)N1C(=O)NC(=S)N1N/A

Proposed Synthesis and Mechanistic Insights

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is most commonly and efficiently achieved through the alkaline cyclization of substituted thiosemicarbazides. This method is well-documented and offers a reliable route to the target compound.

Synthetic Workflow

The proposed synthesis of this compound is a two-step process, starting from readily available starting materials.

G cluster_0 Step 1: Formation of Thiosemicarbazide Intermediate cluster_1 Step 2: Alkaline Cyclization Hydroxyacetylhydrazine Hydroxyacetylhydrazine Thiosemicarbazide_intermediate 1-(hydroxyacetyl)-4-isopropylthiosemicarbazide Hydroxyacetylhydrazine->Thiosemicarbazide_intermediate Reaction in Ethanol Isopropyl_isothiocyanate Isopropyl_isothiocyanate Isopropyl_isothiocyanate->Thiosemicarbazide_intermediate Thiosemicarbazide_intermediate_2 1-(hydroxyacetyl)-4-isopropylthiosemicarbazide Final_Product This compound Thiosemicarbazide_intermediate_2->Final_Product Aqueous NaOH, Reflux

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(hydroxyacetyl)-4-isopropylthiosemicarbazide

  • To a solution of hydroxyacetylhydrazine (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask, add isopropyl isothiocyanate (10 mmol) dropwise with continuous stirring at room temperature.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • After completion of the reaction, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water to precipitate the solid product.

  • Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol to afford pure 1-(hydroxyacetyl)-4-isopropylthiosemicarbazide.

Step 2: Synthesis of this compound

  • Dissolve the synthesized 1-(hydroxyacetyl)-4-isopropylthiosemicarbazide (5 mmol) in 8% aqueous sodium hydroxide solution (50 mL).

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of 5-6.

  • The precipitated solid is the desired product, this compound.

  • Filter the product, wash thoroughly with cold water to remove any inorganic impurities, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure compound.

Mechanistic Rationale

The formation of the thiosemicarbazide intermediate in Step 1 is a nucleophilic addition of the hydrazine nitrogen to the electrophilic carbon of the isothiocyanate. The subsequent alkaline cyclization in Step 2 is a base-catalyzed intramolecular condensation. The hydroxide ion deprotonates one of the amide nitrogens, which then acts as a nucleophile, attacking the carbonyl carbon of the acetyl group. This is followed by dehydration to form the stable 1,2,4-triazole ring.

Structural Characterization

The definitive identification of the synthesized this compound would require a suite of spectroscopic techniques. The following are the expected spectral characteristics based on the proposed structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic septet for the methine proton of the isopropyl group and a doublet for the two methyl groups. The chemical shifts of the NH and SH protons can be broad and may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the triazole ring (C=O and C=S), as well as signals for the isopropyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is a powerful tool for identifying the functional groups present in the molecule. Key expected vibrational frequencies include:

  • N-H stretching: A broad peak in the region of 3100-3300 cm⁻¹.

  • C-H stretching (aliphatic): Peaks around 2850-3000 cm⁻¹.

  • C=O stretching: A strong absorption band around 1650-1700 cm⁻¹.

  • C=S stretching: A peak in the region of 1200-1300 cm⁻¹.

  • C-N stretching: Vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of 159.21 g/mol .

Potential Therapeutic Applications and Future Directions

The 1,2,4-triazole scaffold is a well-established pharmacophore with a wide range of biological activities. Based on the activities of structurally similar compounds, this compound is a promising candidate for investigation in several therapeutic areas.

Antimicrobial Activity

Many 1,2,4-triazole derivatives exhibit potent antibacterial and antifungal properties. The presence of the mercapto group is often associated with enhanced antimicrobial efficacy. Future research should involve screening the synthesized compound against a panel of clinically relevant bacterial and fungal strains.

Enzyme Inhibition

The triazole ring and its substituents can interact with the active sites of various enzymes. For instance, many anticancer and anti-inflammatory drugs containing the 1,2,4-triazole moiety act as enzyme inhibitors. Investigating the inhibitory activity of this compound against key enzymes implicated in disease pathways, such as kinases, proteases, or oxidoreductases, would be a valuable avenue of research.

Structure-Activity Relationship (SAR) Studies

The proposed synthesis provides a platform for generating a library of related compounds by varying the substituent at the 4-position. These analogs can be used to establish a structure-activity relationship, providing insights into the molecular features required for optimal biological activity and guiding the design of more potent and selective therapeutic agents.

G Start This compound Synthesis Synthesis of Analogs (Vary R group) Start->Synthesis Screening Biological Screening (Antimicrobial, Enzyme Inhibition) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Workflow for future drug discovery efforts based on the target scaffold.

Conclusion

While specific experimental data for this compound is currently limited in the public domain, this technical guide provides a robust and scientifically grounded framework for its synthesis, characterization, and exploration as a potential therapeutic agent. The proposed methodologies are based on well-established and reliable chemical transformations for this class of compounds. The inherent biological potential of the 1,2,4-triazole scaffold, combined with the specific substitutions of the target molecule, makes it a compelling candidate for further investigation in drug discovery programs. The insights and protocols detailed herein are intended to empower researchers to unlock the therapeutic potential of this and related compounds.

References

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An In-Depth Technical Guide to 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its fundamental molecular characteristics, explore plausible synthetic routes based on established methodologies for related structures, and discuss its reactivity and potential applications in drug discovery, particularly in the realms of antimicrobial and antioxidant research.

Core Molecular Profile

This compound is a substituted triazole with the chemical formula C₅H₉N₃OS.[1] Its structure features a five-membered 1,2,4-triazole ring, which is a common scaffold in many biologically active compounds.[2] Key substituents include an isopropyl group at the N4 position, a hydroxyl group at the C3 position (which likely exists in its tautomeric oxo form), and a mercapto group at the C5 position.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight 159.21 g/mol [1]
Chemical Formula C₅H₉N₃OS[1]
CAS Number 53065-47-7[1]

The presence of the mercapto (-SH) and hydroxyl (-OH) groups suggests the possibility of thiol-thione and keto-enol tautomerism, which can significantly influence the molecule's reactivity and biological interactions.

Synthesis and Mechanistic Insights

The logical synthetic pathway would commence with the reaction of a carbohydrazide with isopropyl isothiocyanate to form the key N-isopropylthiosemicarbazide intermediate. Subsequent treatment with a base, such as sodium hydroxide or potassium hydroxide, would induce cyclization to the desired triazole ring.[2][4]

Synthesis_Pathway Carbohydrazide Carbohydrazide Thiosemicarbazide N-Isopropylthiosemicarbazide Intermediate Carbohydrazide->Thiosemicarbazide Nucleophilic Addition IsopropylIsothiocyanate Isopropyl Isothiocyanate IsopropylIsothiocyanate->Thiosemicarbazide Triazole 4-isopropyl-5-mercapto- 4H-1,2,4-triazol-3-ol Thiosemicarbazide->Triazole Intramolecular Cyclization Base Base (e.g., NaOH) Base->Triazole Catalyst

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A General Approach

The following protocol is a generalized procedure based on established methods for the synthesis of analogous 1,2,4-triazole-3-thiols.[2][4] Optimization of reaction times, temperatures, and purification methods would be necessary for this specific target molecule.

Step 1: Synthesis of the N-Isopropylthiosemicarbazide Intermediate

  • Dissolve carbohydrazide (1 equivalent) in a suitable solvent such as ethanol.

  • To this solution, add isopropyl isothiocyanate (1 equivalent) dropwise at room temperature with continuous stirring.

  • Continue stirring the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Characterize the intermediate using techniques such as FTIR, ¹H-NMR, and ¹³C-NMR to confirm its structure.

Step 2: Cyclization to this compound

  • Suspend the N-isopropylthiosemicarbazide intermediate (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 8-10% w/v).

  • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully acidify the cooled solution with a suitable acid (e.g., concentrated HCl) to a pH of approximately 5-6.

  • The desired product should precipitate out of the solution. Collect the solid by filtration.

  • Wash the product thoroughly with cold water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.

  • Confirm the structure and purity of the final product using analytical techniques such as melting point determination, FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Chemical Reactivity and Potential for Derivatization

The mercapto group at the C5 position is a key site for further chemical modification. It can readily undergo S-alkylation reactions with various alkyl halides in the presence of a base to yield a diverse library of thioether derivatives.[2] This provides a facile route to modulate the compound's physicochemical properties, such as lipophilicity and solubility, which are critical for drug development.

Reactivity_Diagram Triazole 4-isopropyl-5-mercapto- 4H-1,2,4-triazol-3-ol Thioether 5-(Alkylthio)-4-isopropyl- 4H-1,2,4-triazol-3-ol Triazole->Thioether S-Alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->Thioether Base Base Base->Thioether Catalyst

Caption: S-alkylation of the mercapto group to form thioether derivatives.

Potential Applications in Drug Discovery

The 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[3][5] The presence of the mercapto group in this compound and its derivatives makes them particularly interesting candidates for antimicrobial and antioxidant applications.

Antimicrobial Activity

Many mercapto-1,2,4-triazole derivatives have demonstrated significant antibacterial and antifungal activity.[4][5] The proposed mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocol: Evaluation of Antimicrobial Activity (Agar Well Diffusion Method)

This protocol provides a standard method for screening the antimicrobial activity of newly synthesized compounds.[4]

  • Preparation of Media: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile borer.

  • Compound Application: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells. A solvent control and a standard antibiotic/antifungal drug should be included.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Antioxidant Activity

The mercapto group can act as a hydrogen donor, suggesting that this compound and its derivatives may possess free radical scavenging properties.[6]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and reliable method for evaluating the antioxidant potential of chemical compounds.[6]

  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a series of test tubes, add different concentrations of the test compound. Add the DPPH solution to each tube to initiate the reaction. A control containing only methanol and DPPH solution should be prepared.

  • Incubation: Incubate the tubes in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a UV-Vis spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its straightforward, plausible synthesis and the reactive nature of its mercapto group allow for the creation of diverse chemical libraries. The established biological activities of related mercapto-1,2,4-triazole derivatives strongly suggest that this compound and its future analogues warrant further investigation for their potential antimicrobial and antioxidant properties. This guide provides a foundational framework for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing heterocyclic molecule.

References

  • Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Semantic Scholar. [Link]

  • Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. National Institutes of Health. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]

  • 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). ResearchGate. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. [Link]

  • Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. National Institutes of Health. [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]

  • Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol. Current issues in pharmacy and medicine: science and practice. [Link]

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An In-Depth Technical Guide to the Solubility of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability of a compound for pharmaceutical applications. This guide provides a comprehensive technical overview of the solubility of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol, a heterocyclic compound with potential pharmacological relevance. In the absence of extensive published solubility data for this specific molecule, this document outlines the theoretical principles governing its solubility, a detailed protocol for its plausible synthesis, and a rigorous, step-by-step experimental methodology for its empirical solubility determination. This guide is intended to empower researchers with the foundational knowledge and practical tools necessary to characterize and optimize the solubility profile of this and structurally related compounds.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The subject of this guide, this compound, incorporates key functional groups—a hydroxyl, a mercapto, and an isopropyl substituent—that are expected to significantly influence its physicochemical properties, including solubility. An understanding of its solubility in various solvent systems is paramount for its progression in any drug discovery and development pipeline, impacting everything from in vitro assay design to formulation and in vivo bioavailability.

This document serves as a senior application scientist's perspective on characterizing the solubility of a novel triazole derivative. It moves beyond a simple recitation of facts to explain the rationale behind the proposed synthetic and analytical methodologies, emphasizing self-validating experimental design and a deep understanding of the underlying chemical principles.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through a multi-step process commencing with the preparation of a substituted thiosemicarbazide, followed by a cyclization reaction. This approach is based on established methods for the synthesis of similar 4-substituted-5-mercapto-1,2,4-triazoles.[1][2]

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Formation of 4-isopropyl-3-thiosemicarbazide cluster_1 Step 2: Cyclization to form the Triazole Ring A Isopropyl isothiocyanate C 4-isopropyl-3-thiosemicarbazide A->C Reaction in Ethanol B Hydrazine hydrate B->C D 4-isopropyl-3-thiosemicarbazide F Intermediate D->F Reaction with E in Pyridine E Ethyl Chloroformate E->F G This compound F->G Base-catalyzed cyclization (e.g., NaOH)

Caption: Proposed two-step synthesis of this compound.

Detailed Synthetic Protocol

Part 1: Synthesis of 4-isopropyl-3-thiosemicarbazide

This initial step involves the nucleophilic addition of hydrazine to isopropyl isothiocyanate. Ethanol is a suitable solvent for this reaction, facilitating the dissolution of reactants and the precipitation of the product upon cooling.

  • Materials: Isopropyl isothiocyanate, Hydrazine hydrate, Ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isopropyl isothiocyanate (1 equivalent) in ethanol.

    • Slowly add hydrazine hydrate (1 equivalent) to the solution at room temperature. An exothermic reaction may be observed.

    • After the initial reaction subsides, stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

    • The structure of the resulting 4-isopropyl-3-thiosemicarbazide should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Part 2: Synthesis of this compound

The cyclization of the thiosemicarbazide intermediate is a critical step. The use of ethyl chloroformate followed by base-catalyzed cyclization is a common and effective method for forming the triazole ring with the desired hydroxyl and mercapto functionalities.

  • Materials: 4-isopropyl-3-thiosemicarbazide, Ethyl chloroformate, Pyridine, Sodium hydroxide.

  • Procedure:

    • Suspend 4-isopropyl-3-thiosemicarbazide (1 equivalent) in pyridine in a round-bottom flask and cool the mixture in an ice bath.

    • Slowly add ethyl chloroformate (1 equivalent) to the cooled suspension with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water to precipitate the intermediate.

    • Filter the solid, wash with water, and dry.

    • To the dried intermediate, add an aqueous solution of sodium hydroxide (e.g., 2M) and reflux the mixture for 4-6 hours. This step induces cyclization and hydrolysis to form the final product.

    • After reflux, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to a pH of approximately 5-6 to precipitate the product.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

    • Confirm the final structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below. These properties are fundamental to understanding its solubility characteristics.

PropertyValueSource
CAS Number 53065-47-7
Molecular Formula C₅H₉N₃OS
Molecular Weight 159.21 g/mol

Theoretical Principles of Solubility

The solubility of an organic molecule is a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound, several structural features will dictate its solubility profile.

  • Polar Functional Groups: The presence of a hydroxyl (-OH) group and a mercapto (-SH) group, along with the nitrogen atoms in the triazole ring, allows for hydrogen bonding with polar solvents like water and alcohols. These groups can act as both hydrogen bond donors and acceptors, which generally enhances solubility in polar protic solvents.

  • Ionization Potential: The hydroxyl and mercapto groups are acidic, while the triazole nitrogens can be basic. This means the compound's charge state, and therefore its solubility, will be highly dependent on the pH of the aqueous medium. In basic solutions, deprotonation of the hydroxyl and mercapto groups will form anions, likely increasing aqueous solubility. In acidic solutions, protonation of the triazole nitrogens could form cations, which may also enhance aqueous solubility.

  • Nonpolar Moiety: The isopropyl group is a nonpolar, hydrophobic substituent. This group will contribute to the molecule's solubility in less polar organic solvents and will likely decrease its solubility in water compared to an unsubstituted analogue.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy of solvation. A high lattice energy can lead to poor solubility, even if the molecule has favorable interactions with the solvent.

Based on these principles, it can be predicted that this compound will exhibit moderate to good solubility in polar organic solvents such as ethanol and DMSO, and its aqueous solubility will be significantly influenced by pH.

Experimental Determination of Solubility

Given the lack of specific solubility data, a robust and reliable experimental determination is necessary. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method. This method involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period to reach saturation.

Shake-Flask Solubility Determination Workflow

Solubility_Workflow start Start: Obtain Pure Compound step1 Add excess solid to a known volume of solvent start->step1 step2 Equilibrate at constant temperature with agitation (e.g., 24-48h) step1->step2 step3 Phase Separation (Centrifugation/Filtration) step2->step3 step4 Quantify compound concentration in the supernatant step3->step4 step5 Analyze data and determine solubility step4->step5 end End: Report Solubility step5->end

Caption: A streamlined workflow for the experimental determination of thermodynamic solubility.

Detailed Protocol for Shake-Flask Method

This protocol is designed to be a self-validating system by including multiple time points to ensure equilibrium has been reached.

  • Materials and Equipment:

    • Pure this compound

    • Selected solvents (e.g., deionized water, phosphate-buffered saline at various pH values, ethanol, DMSO)

    • Vials with screw caps

    • Shaking incubator or orbital shaker

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Analytical balance

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Procedure:

    • Preparation: Accurately weigh an excess amount of the compound (enough to ensure a saturated solution with visible solid remaining) into several vials for each solvent and time point.

    • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

    • Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for different durations (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The rationale for multiple time points is to confirm that the measured concentration does not change over time, indicating a true equilibrium has been established.

    • Phase Separation: At each time point, remove the vials and allow the undissolved solid to settle. To obtain a clear supernatant for analysis, either centrifuge the vials at a high speed or filter the suspension through a syringe filter. Filtration is often preferred to remove fine particles, but it's crucial to ensure the compound does not adsorb to the filter material. A pre-rinse of the filter with the saturated solution can mitigate this.

    • Quantification:

      • Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

      • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method. The mobile phase should be chosen to ensure good peak shape and resolution.

      • Analyze the supernatant from the equilibrated samples using the same HPLC method.

      • Determine the concentration of the compound in the supernatant by interpolating from the calibration curve.

    • Data Analysis: The solubility is the average concentration from the time points where the concentration has plateaued. If the concentrations at 48 and 72 hours are statistically identical, it can be concluded that equilibrium was reached.

Data Presentation

While specific experimental data for this compound is not available in the literature, the following table provides a template for how experimentally determined solubility data should be presented.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Method
Deionized Water25To be determinedTo be determinedShake-Flask
PBS (pH 7.4)37To be determinedTo be determinedShake-Flask
Ethanol25To be determinedTo be determinedShake-Flask
DMSO25To be determinedTo be determinedShake-Flask

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While direct solubility data is currently unavailable, a robust understanding of the compound's structural features allows for a strong theoretical prediction of its solubility behavior. Furthermore, the detailed synthetic and analytical protocols provided herein equip researchers with the necessary tools to produce and characterize this compound, and to generate the high-quality, reliable solubility data that is essential for its potential development as a therapeutic agent. The methodologies described are grounded in established scientific principles and are designed to yield self-validating and reproducible results, adhering to the highest standards of scientific integrity.

References

  • Reid, J. R., & Heindel, N. D. (1976). A novel synthesis of 4-substituted-delta-2-1,2,4-triazoline-5-thiones. Journal of Heterocyclic Chemistry, 13(4), 925-926. [Link]

  • Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144. [Link]

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An In-Depth Technical Guide to the Spectral Properties of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectral characteristics of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol (CAS No. 53065-47-7). While experimentally derived spectra for this specific compound are not widely available in peer-reviewed literature, this document synthesizes predictive data based on the known spectroscopic behavior of analogous 1,2,4-triazole derivatives and fundamental principles of spectroscopic interpretation. The guide covers predicted data and interpretation for Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a robust framework for researchers engaged in the synthesis, identification, and characterization of this and related heterocyclic compounds.

Introduction and Molecular Structure

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide range of pharmacologically active agents. This compound is a multifunctional heterocyclic compound with potential applications in drug design and materials science. Its structural elucidation is paramount for quality control, reaction monitoring, and understanding its chemical behavior.

The molecule's core is a 4H-1,2,4-triazole ring, substituted with an isopropyl group at the N4 position, a hydroxyl group at the C3 position, and a mercapto group at the C5 position. A critical aspect of this molecule is its potential for tautomerism. The hydroxyl and mercapto groups can exist in equilibrium with their keto (lactam) and thione forms, respectively. This phenomenon significantly influences the molecule's spectroscopic signature.

Caption: Potential tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following predictions are based on data from variously substituted 1,2,4-triazoles and standard chemical shift principles.[1][2]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the isopropyl group and several exchangeable (labile) protons. The exact chemical shifts of the labile protons (OH, SH, NH) are highly dependent on the solvent, concentration, and temperature.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Justification
-CH(CH₃)₂4.5 - 5.0Septet1HThe methine proton is deshielded by the adjacent nitrogen atom.
-CH(CH ₃)₂1.4 - 1.6Doublet6HThe two methyl groups are equivalent and are split by the methine proton.
OH 10.0 - 12.0Broad Singlet1HLabile proton, chemical shift is highly variable. Expected to be downfield.
SH 3.0 - 4.5Broad Singlet1HLabile proton, typically less downfield than OH. May not be observed.
NH (Thione/Lactam)12.0 - 14.0Broad Singlet1HIf tautomers are present, a downfield NH signal is expected.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide key information about the carbon skeleton, especially the chemical environment of the triazole ring carbons.

Carbon Assignment Predicted δ (ppm) Justification
C 3 (-OH)160 - 165Carbon attached to two heteroatoms (N and O) in an aromatic-like ring.
C 5 (-SH)165 - 175Carbon attached to two heteroatoms (N and S). The thione tautomer would be further downfield.
-C H(CH₃)₂48 - 55Methine carbon attached to the nitrogen atom.
-CH(C H₃)₂20 - 25Equivalent methyl carbons of the isopropyl group.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for mercapto- and hydroxy-substituted triazoles as it facilitates the observation of labile protons.

  • Instrument: A standard NMR spectrometer operating at a frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum will be dominated by vibrations from the O-H, N-H, S-H, and C-H bonds, as well as vibrations from the triazole ring. The presence of tautomers will result in a more complex spectrum, potentially showing both C=O (lactam) and C=S (thione) stretching bands.[3][4]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Justification
O-H Stretch3200 - 3500Broad, StrongCharacteristic of the hydroxyl group.
N-H Stretch3100 - 3300Broad, MediumPresent in lactam or thione tautomers. Often overlaps with the O-H band.
C-H Stretch (aliphatic)2870 - 2980Medium-StrongFrom the isopropyl group.
S-H Stretch2550 - 2600Weak, SharpOften weak and may be difficult to observe.
C=O Stretch (Lactam)1680 - 1720StrongIf the lactam tautomer is present in significant concentration.
C=N Stretch1580 - 1640Medium-StrongCharacteristic of the triazole ring.
C=S Stretch (Thione)1100 - 1250Medium-StrongIf the thione tautomer is present.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (1-2 mg) with dry KBr (100-200 mg) and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum

The molecular formula is C₅H₉N₃OS, giving a molecular weight of 159.21 g/mol .[5] In a high-resolution mass spectrum (HRMS), the exact mass would be a key identifier. The fragmentation pattern under Electron Ionization (EI) is predicted to involve the initial loss of stable neutral molecules or radicals from the substituents.[6][7]

m/z Value Proposed Fragment Proposed Loss
159[M]⁺Molecular Ion
144[M - CH₃]⁺Loss of a methyl radical
116[M - C₃H₇]⁺Loss of the isopropyl radical (a common fragmentation)
84[M - C₃H₇ - S]⁺ or [M - C₃H₇ - N₂]⁺Subsequent loss from the m/z 116 fragment

digraph "MS_Fragmentation" {
graph [bgcolor="#F1F3F4", dpi=100];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#34A853"];

M [label="[C₅H₉N₃OS]⁺\nm/z = 159", fillcolor="#FBBC05"]; F1 [label="[C₄H₆N₃OS]⁺\nm/z = 144"]; F2 [label="[C₂H₂N₃OS]⁺\nm/z = 116", fillcolor="#EA4335"]; F3 [label="[C₂H₂N₃O]⁺\nm/z = 84"];

M -> F1 [label="- •CH₃"]; M -> F2 [label="- •C₃H₇", penwidth=2, color="#EA4335", fontcolor="#EA4335"]; F2 -> F3 [label="- S"]; }

Caption: Predicted major fragmentation pathway for the title compound under EI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

  • Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

Conclusion

This guide presents a detailed, predictive overview of the NMR, IR, and MS spectral data for this compound. By leveraging data from structurally related compounds and established spectroscopic principles, we have constructed a reliable framework for the identification and characterization of this molecule. The provided tables of predicted values, interpretations, and standard experimental protocols are designed to be a valuable resource for researchers in synthetic chemistry, pharmacology, and related fields, enabling them to confidently approach the structural analysis of this and similar 1,2,4-triazole derivatives.

References

  • This reference is not available as a clickable link.
  • Al-Ghorbani, M., et al. (2024). Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation. PMC. Retrieved from [Link]

  • This reference is not available as a clickable link.
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  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Retrieved from [Link]

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  • Nawaz, Z., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Retrieved from [Link]

  • Ahmed, A. A., et al. (2022). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Chemistry & Biology Interface, 12(4), 322-331. Retrieved from [Link]

  • Borys, H. B., et al. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Retrieved from [Link]

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  • Gumrukcuoglu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Retrieved from [Link]

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The Pharmacological Potential of 4-Isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide delves into the potential biological activities of a specific, yet under-explored derivative: 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol. While direct experimental data on this compound is limited, this paper will synthesize the extensive research on structurally related 4-alkyl-5-mercapto-1,2,4-triazole analogues to build a predictive profile of its therapeutic potential. We will explore potential antimicrobial, antifungal, anticancer, and enzyme inhibitory activities, underpinned by mechanistic insights and detailed experimental protocols to guide future research and development.

Introduction: The 1,2,4-Triazole Scaffold and the Promise of this compound

The 1,2,4-triazole ring is a privileged heterocyclic scaffold due to its unique physicochemical properties, including its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. This has led to the development of numerous successful drugs across various therapeutic areas.[1][2][3] The presence of a mercapto (-SH) group at the 5-position and a hydroxyl (-OH) group at the 3-position of the triazole ring in this compound introduces key functionalities that can significantly influence its biological activity. The mercapto group is a potent nucleophile and can form crucial interactions with metallic ions in enzyme active sites, while the hydroxyl group can act as a hydrogen bond donor or acceptor. The 4-isopropyl substituent provides a lipophilic character that can impact cell permeability and binding to hydrophobic pockets of target proteins.

This guide will provide a comprehensive overview of the potential biological activities of this molecule, drawing on the wealth of data available for its structural congeners.

Synthesis of 4-Alkyl-5-mercapto-4H-1,2,4-triazol-3-ol Derivatives

The synthesis of the core 4-amino-5-mercapto-1,2,4-triazole structure is a well-established multi-step process.[4][5][6] A generalized synthetic pathway that can be adapted for this compound is outlined below. The key starting materials are typically a carboxylic acid hydrazide and carbon disulfide.

General Synthetic Protocol

A common route involves the following key steps:

  • Formation of Potassium Dithiocarbazinate: Reaction of a carboxylic acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide.

  • Cyclization: The resulting potassium dithiocarbazinate salt is then cyclized with hydrazine hydrate to form the 4-amino-5-mercapto-1,2,4-triazole nucleus.[4][5]

  • Introduction of the 4-Alkyl Group and 3-Hydroxyl Group: Further modifications would be required to introduce the isopropyl group at the N4 position and the hydroxyl group at the C3 position. The specific reaction conditions would need to be optimized for the target molecule.

Diagram: General Synthetic Pathway for 4-Alkyl-5-mercapto-1,2,4-triazole Derivatives

G cluster_0 Step 1: Dithiocarbazinate Formation cluster_1 Step 2: Triazole Ring Formation cluster_2 Step 3: N-Alkylation & C3-Hydroxylation Carboxylic Acid Hydrazide Carboxylic Acid Hydrazide Potassium Dithiocarbazinate Salt Potassium Dithiocarbazinate Salt Carboxylic Acid Hydrazide->Potassium Dithiocarbazinate Salt + CS2, KOH 4-Amino-5-mercapto-1,2,4-triazole 4-Amino-5-mercapto-1,2,4-triazole Potassium Dithiocarbazinate Salt->4-Amino-5-mercapto-1,2,4-triazole + Hydrazine Hydrate This compound This compound 4-Amino-5-mercapto-1,2,4-triazole->this compound Alkylation & Hydroxylation Reagents

Caption: A generalized workflow for the synthesis of the target compound.

Potential Biological Activities and Mechanisms of Action

Based on extensive literature on related 1,2,4-triazole-3-thiones, this compound is predicted to exhibit a range of biological activities.

Antifungal Activity

1,2,4-triazole derivatives are well-established as potent antifungal agents.[1][2][3][7] The primary mechanism of action for many triazole antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.

Predicted Mechanism: The nitrogen atoms of the triazole ring in this compound could coordinate with the heme iron atom in the active site of lanosterol 14α-demethylase, thereby inhibiting its function. The isopropyl group may enhance binding to the hydrophobic active site of the enzyme.

Diagram: Antifungal Mechanism of Action

G Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Compound This compound Compound->Lanosterol_14a_demethylase Inhibition

Caption: Inhibition of ergosterol biosynthesis by the triazole compound.

Antibacterial Activity

Many 5-mercapto-1,2,4-triazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][7] The mode of action can vary, but often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.

Predicted Mechanism: The mercapto group of the title compound could potentially chelate with metal ions that are crucial for the function of bacterial enzymes. Furthermore, the overall structure may interfere with bacterial cell wall synthesis or other vital cellular processes.

Anticancer Activity

The 1,2,4-triazole scaffold is present in several anticancer agents.[8] Studies on related 5-mercapto-1,2,4-triazole derivatives have shown antiproliferative activity against various cancer cell lines.[9][10] The proposed mechanisms often involve the inhibition of protein kinases, such as those in the PI3K/AKT pathway, which are frequently dysregulated in cancer.[9][10]

Predicted Mechanism: this compound could act as an inhibitor of protein kinases involved in cancer cell proliferation and survival. The triazole ring and its substituents may form key interactions within the ATP-binding pocket of these enzymes.

Enzyme Inhibition

Beyond the specific examples above, 1,2,4-triazole derivatives are known to inhibit a variety of other enzymes.[11][12][13][14] For instance, some derivatives have shown inhibitory activity against lipoxygenase (LOX), an enzyme involved in inflammatory pathways.[11][15]

Predicted Mechanism: The mercapto group is a key feature for interacting with the active sites of metalloenzymes. The overall structure of the molecule will determine its specificity and potency against different enzymes.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a series of in vitro assays are recommended.

Antimicrobial Susceptibility Testing

Protocol: Agar Well Diffusion Method [5]

  • Prepare Inoculum: A standardized suspension of the test microorganism is prepared.

  • Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Well Preparation: Wells are created in the agar using a sterile borer.

  • Compound Application: A solution of the test compound at a known concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured.

Table 1: Representative Data for Antimicrobial Activity of 1,2,4-Triazole Derivatives (Hypothetical)

CompoundBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)
This compound Staphylococcus aureus18Candida albicans20
Escherichia coli15Aspergillus niger16
Positive Control (Antibiotic) Staphylococcus aureus25Positive Control (Antifungal) Candida albicans
Escherichia coli22Aspergillus niger
Negative Control (Solvent) Staphylococcus aureus0Negative Control (Solvent) Candida albicans
Escherichia coli0Aspergillus niger
In Vitro Anticancer Activity

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated.

Diagram: MTT Assay Workflow

G Cell_Seeding Seed Cancer Cells Compound_Treatment Treat with Compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Formation Incubate (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Molecular Docking and Structure-Activity Relationship (SAR) Insights

To further elucidate the potential mechanisms of action and guide lead optimization, in silico molecular docking studies are highly recommended. These studies can predict the binding mode and affinity of this compound to the active sites of various biological targets.

Key SAR observations from related compounds suggest:

  • The 4-Alkyl Group: The nature of the substituent at the N4 position can significantly influence activity. The isopropyl group in the title compound provides a balance of lipophilicity and steric bulk that may be favorable for binding to certain targets.

  • The 5-Mercapto Group: This group is often crucial for activity, particularly in enzyme inhibition, through its ability to coordinate with metal ions or form strong hydrogen bonds.

  • The 3-Hydroxyl Group: The presence of a hydroxyl group can enhance solubility and provide an additional hydrogen bonding site, potentially increasing binding affinity.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a comprehensive analysis of its structural analogues strongly suggests a high potential for a range of therapeutic applications, including as an antimicrobial, antifungal, and anticancer agent. The presence of the isopropyl, mercapto, and hydroxyl moieties provides a unique combination of electronic and steric properties that warrant further investigation.

Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of microbial strains and cancer cell lines. Positive hits should be followed by more detailed mechanistic studies, including enzyme inhibition assays and in vivo efficacy studies in relevant animal models. The insights provided in this guide offer a solid foundation for initiating such a research program and unlocking the full therapeutic potential of this promising 1,2,4-triazole derivative.

References

  • Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. Retrieved from [Link]

  • Synthesis and Evaluation of Antifungal and Anti-Oxidant Activities of Novel 1, 2, 4-Triazole Derivatives. (2018). Journal of Chemical and Pharmaceutical Research.
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). DergiPark. Retrieved from [Link]

  • Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2013). PubMed. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). KTU AVES. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Retrieved from [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Antifungal Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. Retrieved from [Link]

  • Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. (2024). SDU. Retrieved from [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). National Pirogov Memorial Medical University, Vinnytsya. Retrieved from [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Scientific Research Publishing. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of 1,2,4-Triazolo[4,3-b][1][8][9][11]tetrazines. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). DergiPark. Retrieved from [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). ACS Publications. Retrieved from [Link]

  • Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. (2004). National Center for Biotechnology Information. Retrieved from [Link]

  • (PDF) Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. (2017). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). ResearchGate. Retrieved from [Link]

  • Microwave-assisted synthesis of double-headed derivatives of (4- amino-5-mercapto-4H-1,2,4-triazol-3-yl)-ethan-1-ol and study of their biological activity. (2025). ResearchGate. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols related to 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol. This versatile heterocyclic compound belongs to the mercapto-1,2,4-triazole class, a scaffold known for a wide range of pharmacological activities.[1] This guide covers its synthesis, characterization, and potential applications, with a focus on anticancer, antifungal, and enzyme inhibition studies. The protocols provided herein are designed to be self-validating and are grounded in established scientific literature.

Introduction to this compound

The 1,2,4-triazole nucleus is a key structural motif in numerous clinically significant drugs.[2] The incorporation of a mercapto group and an isopropyl substituent at the 4-position of the triazole ring can significantly influence the molecule's physicochemical properties and biological activity. The thiol group, in particular, can act as a key pharmacophore, enabling interaction with biological targets. While extensive research exists on the broader class of mercapto-1,2,4-triazoles, this guide will focus on providing actionable protocols for the synthesis and evaluation of the specific derivative, this compound.

Chemical Structure and Properties:

PropertyValueSource
CAS Number 53065-47-7[3][4]
Molecular Formula C5H9N3OS[3][4]
Molecular Weight 159.21 g/mol [3][4]
Purity (Typical) >95%[3][4]

Synthesis of this compound

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a well-established process in medicinal chemistry.[5][6] The most common and reliable method involves the reaction of a substituted thiosemicarbazide with a base to induce cyclization. The following protocol is adapted from established procedures for the synthesis of similar 1,2,4-triazole derivatives and can be applied for the preparation of this compound.[5][7]

Workflow for the Synthesis of this compound:

Synthesis_Workflow cluster_0 Step 1: Formation of 4-isopropylthiosemicarbazide cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization Hydrazine_Hydrate Hydrazine Hydrate Stirring Stirring at RT Hydrazine_Hydrate->Stirring Isopropyl_Isothiocyanate Isopropyl Isothiocyanate Isopropyl_Isothiocyanate->Stirring Ethanol Ethanol (Solvent) Ethanol->Stirring Thiosemicarbazide 4-isopropylthiosemicarbazide Stirring->Thiosemicarbazide Thiosemicarbazide_input 4-isopropylthiosemicarbazide Acylation_Reaction Acylation Thiosemicarbazide_input->Acylation_Reaction Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Acylation_Reaction Pyridine Pyridine (Base) Pyridine->Acylation_Reaction Acylthiosemicarbazide 1-Ethoxycarbonyl-4-isopropylthiosemicarbazide Acylation_Reaction->Acylthiosemicarbazide Acylthiosemicarbazide_input 1-Ethoxycarbonyl-4-isopropylthiosemicarbazide Reflux Reflux Acylthiosemicarbazide_input->Reflux NaOH Aqueous NaOH NaOH->Reflux Acidification Acidification (HCl) Reflux->Acidification Product This compound Acidification->Product Anticancer_Workflow cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Data Analysis Cell_Lines Cancer Cell Lines (e.g., MCF-7, HeLa, A549) Seeding Seed cells in 96-well plates Cell_Lines->Seeding Incubation1 Incubate for 24h Seeding->Incubation1 Treatment Treat cells with compound Compound This compound Dilutions Prepare serial dilutions Compound->Dilutions Dilutions->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 Add_MTT Add MTT reagent Incubation3 Incubate for 4h Add_MTT->Incubation3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubation3->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC₅₀ value Read_Absorbance->Calculate_IC50 Enzyme_Inhibition_Workflow cluster_0 Assay Setup cluster_1 Reaction & Detection cluster_2 Data Analysis Enzyme Target Enzyme Pre_incubation Pre-incubation Enzyme->Pre_incubation Buffer Assay Buffer Buffer->Pre_incubation Compound This compound Compound->Pre_incubation Initiate_Reaction Initiate Reaction Substrate Substrate Substrate->Initiate_Reaction Incubation Incubation Initiate_Reaction->Incubation Detection Detect Product Formation (e.g., Absorbance, Fluorescence) Incubation->Detection Calculate_Activity Calculate % Inhibition Determine_IC50 Determine IC₅₀ Calculate_Activity->Determine_IC50

Sources

Application Notes & Protocols for the Evaluation of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol and Related Triazole Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel anticancer agents.

Introduction: The Therapeutic Potential of 1,2,4-Triazole Scaffolds in Oncology

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] This heterocyclic motif is of particular interest in oncology due to its ability to interact with various biological targets with high affinity, a characteristic attributed to its dipole nature, capacity for hydrogen bonding, and structural rigidity.[1] Many established anticancer agents incorporate the 1,2,4-triazole moiety, underscoring its potential in the development of novel cancer therapeutics.[1]

Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of anticancer activities, including the inhibition of kinases, which are crucial regulators of cell growth and proliferation.[1] The modification of the triazole ring, particularly with sulfur-containing groups like mercapto and thione, has been shown to enhance the cytotoxic potency of these compounds.[1] This guide provides a comprehensive framework for the in-vitro evaluation of novel 1,2,4-triazole derivatives, using 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol as a representative compound, against various cancer cell lines.

The protocols outlined herein are designed to be self-validating, providing researchers with a robust methodology to assess the antiproliferative and apoptotic effects of these compounds, elucidate their mechanism of action, and identify potential molecular targets.

Compound Profile: this compound

PropertyValueSource
CAS Number 53065-47-7[3]
Molecular Formula C5H9N3OS[3]
Molecular Weight 159.21 g/mol [3]
Purity 95%[3]

Experimental Workflow for Anticancer Evaluation

The following diagram illustrates a logical workflow for the comprehensive in-vitro evaluation of a novel 1,2,4-triazole compound.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_validation Target Validation start Compound Synthesis & Characterization mtt MTT Assay (Cell Viability) start->mtt Test on multiple cancer cell lines ic50 Determine IC50 Values mtt->ic50 Dose-response curves apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Treat cells with IC50 concentration cell_cycle Cell Cycle Analysis ic50->cell_cycle Synchronize and treat western_blot Western Blot (Protein Expression) apoptosis->western_blot Investigate apoptotic pathway proteins cell_cycle->western_blot Analyze cell cycle regulatory proteins pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis conclusion Identify Potential Therapeutic Target pathway_analysis->conclusion

Caption: A streamlined workflow for the in-vitro evaluation of anticancer compounds.

Protocols

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[5] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[6]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours. Include both negative (untreated) and positive (e.g., staurosporine-treated) controls.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[6]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Flow Cytometry

Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by measuring the cellular DNA content.[8] Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[8][9]

Protocol:

  • Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.[10]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PBS, 100 µg/mL RNase A, and 50 µg/mL PI.[10]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be measured, and the percentage of cells in each phase of the cell cycle will be determined using appropriate software.

cell_cycle_phases G1 G1 Phase (2n DNA) S S Phase (DNA Synthesis) G1->S Progression G2M G2/M Phase (4n DNA) S->G2M Completion G2M->G1 Mitosis signaling_pathway cluster_apoptosis Apoptosis cluster_cell_cycle Cell Cycle cluster_pi3k PI3K/Akt Pathway Bcl2 Bcl-2 family (Bcl-2, Bax) Caspases Caspases (Caspase-3, -9) Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cyclins_CDKs Cyclins/CDKs (Cyclin D1, CDK4) CellCycleArrest Cell Cycle Arrest Cyclins_CDKs->CellCycleArrest PI3K PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Compound 1,2,4-Triazole Compound Compound->Bcl2 Modulates Compound->Cyclins_CDKs Inhibits Compound->PI3K Inhibits

Caption: Potential signaling pathways affected by 1,2,4-triazole derivatives.

Conclusion

The protocols and workflow detailed in this guide provide a robust and comprehensive approach for the initial in-vitro evaluation of this compound and other novel 1,2,4-triazole derivatives as potential anticancer agents. By systematically assessing cell viability, elucidating the mechanism of cell death, and identifying key molecular targets, researchers can efficiently advance promising compounds through the drug discovery pipeline. The inherent versatility of the 1,2,4-triazole scaffold continues to make it a highly attractive starting point for the development of next-generation cancer therapies.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, August 20). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]

  • ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]

  • Longdom. (n.d.). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, March 9). Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives. Retrieved from [Link]

  • Medium. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • YouTube. (2013, May 1). Western Blotting Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). Retrieved from [Link]

  • American Chemical Society. (2023, May 17). Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, March 14). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Retrieved from [Link]

  • PubMed. (2020, February 17). Molecular docking studies, biological evaluation and synthesis of novel 3-mercapto-1,2,4-triazole derivatives. Retrieved from [Link]

  • Pharmacia. (2024, June 14). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the Anti-inflammatory Potential of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Triazole Derivatives in Inflammation

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3][4][5][6] The incorporation of a mercapto group into the triazole ring has been shown to enhance the anti-inflammatory and analgesic activities of these compounds, along with reduced ulcerogenic potential compared to some classical non-steroidal anti-inflammatory drugs (NSAIDs).[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the anti-inflammatory properties of a novel compound, 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol . While specific data for this particular molecule is emerging, the protocols outlined herein are based on well-established assays for characterizing the anti-inflammatory potential of related triazole derivatives and other novel chemical entities.[1][7][8]

Underlying Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of many triazole derivatives are attributed to their ability to modulate key enzymatic pathways and signaling cascades involved in the inflammatory response.[7][9] A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins.[7][9] Additionally, these compounds may exert their effects by downregulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and inhibiting the generation of nitric oxide (NO), a key inflammatory mediator.[1][7][10]

Below is a simplified diagram illustrating the central role of COX enzymes and pro-inflammatory cytokines in the inflammatory cascade, providing a conceptual framework for the assays described in this guide.

Inflammatory Cascade Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) Experimental Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) NO Production Assay (Griess Assay) NO Production Assay (Griess Assay) Cytotoxicity Assay (MTT)->NO Production Assay (Griess Assay) Cytokine Quantification (ELISA) Cytokine Quantification (ELISA) NO Production Assay (Griess Assay)->Cytokine Quantification (ELISA) COX Inhibition Assay COX Inhibition Assay Cytokine Quantification (ELISA)->COX Inhibition Assay Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema COX Inhibition Assay->Carrageenan-Induced Paw Edema Acetic Acid-Induced Vascular Permeability Acetic Acid-Induced Vascular Permeability Carrageenan-Induced Paw Edema->Acetic Acid-Induced Vascular Permeability Data Analysis and Interpretation Data Analysis and Interpretation Acetic Acid-Induced Vascular Permeability->Data Analysis and Interpretation Compound Synthesis and Characterization Compound Synthesis and Characterization Compound Synthesis and Characterization->Cytotoxicity Assay (MTT)

Caption: Systematic Experimental Workflow.

Part 1: In Vitro Anti-inflammatory Assays

Cytotoxicity Assessment (MTT Assay)

Principle: Before evaluating the anti-inflammatory effects of this compound, it is imperative to determine its non-toxic concentration range in the selected cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases. [11][12] Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

Concentration (µM)Absorbance (570 nm)Cell Viability (%)
Vehicle Control0.850100
10.84599.4
50.83097.6
100.81595.9
250.79092.9
500.75088.2
1000.42550.0
Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: Nitric oxide is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS). The Griess assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant. [11][12] Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Supernatant Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

Data Presentation:

TreatmentNitrite Concentration (µM)Inhibition of NO Production (%)
Control1.2-
LPS (1 µg/mL)25.80
LPS + Compound (10 µM)15.540.0
LPS + Compound (25 µM)8.268.2
LPS + Indomethacin (10 µM)10.160.9
Pro-inflammatory Cytokine Quantification (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

Protocol:

  • Cell Culture and Treatment: Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as in the Griess assay.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA Procedure: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits used.

  • Data Analysis: Generate a standard curve and determine the concentration of each cytokine in the samples. Calculate the percentage inhibition of cytokine production.

Data Presentation:

TreatmentTNF-α (pg/mL)Inhibition (%)IL-6 (pg/mL)Inhibition (%)
Control50-30-
LPS (1 µg/mL)120008500
LPS + Compound (10 µM)75037.550041.2
LPS + Compound (25 µM)40066.725070.6
LPS + Dexamethasone (1 µM)30075.020076.5

Part 2: In Vivo Anti-inflammatory Models

Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used and well-characterized model of acute inflammation. [13][14][15]Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema, which can be quantified by measuring the increase in paw volume. The inhibition of this edema is an indication of anti-inflammatory activity. [8] Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) for one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups (n=6):

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Group II: Carrageenan control

    • Group III: this compound (e.g., 50 mg/kg, p.o.)

    • Group IV: this compound (e.g., 100 mg/kg, p.o.)

    • Group V: Indomethacin (10 mg/kg, p.o.)

  • Drug Administration: Administer the test compound or vehicle orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.

Data Presentation:

GroupDose (mg/kg)Paw Volume Increase (mL) at 3hInhibition of Edema (%)
Carrageenan Control-0.85 ± 0.050
Compound500.51 ± 0.0440.0
Compound1000.34 ± 0.0360.0
Indomethacin100.30 ± 0.0364.7
p < 0.05 compared to carrageenan control
Acetic Acid-Induced Vascular Permeability in Mice

Principle: Inflammation leads to an increase in vascular permeability, allowing plasma proteins and fluid to extravasate into the surrounding tissue. This can be visualized and quantified by the leakage of an intravenously injected dye, such as Evans blue, into the peritoneal cavity following an intraperitoneal injection of acetic acid. [15] Protocol:

  • Animal Grouping and Dosing: Use male Swiss albino mice (20-25 g) and group them as in the paw edema model. Administer the test compound or vehicle intraperitoneally 30 minutes before the acetic acid injection.

  • Acetic Acid and Evans Blue Injection: Inject 0.25 mL of 0.6% acetic acid intraperitoneally. Immediately after, inject 10 mL/kg of 1% Evans blue solution intravenously via the tail vein.

  • Peritoneal Fluid Collection: After 30 minutes, sacrifice the animals by cervical dislocation and collect the peritoneal fluid by washing the peritoneal cavity with 5 mL of saline.

  • Dye Quantification: Centrifuge the peritoneal fluid and measure the absorbance of the supernatant at 610 nm.

  • Data Analysis: Calculate the percentage inhibition of dye leakage for each group compared to the acetic acid control group.

Data Presentation:

GroupDose (mg/kg)Absorbance (610 nm)Inhibition of Permeability (%)
Acetic Acid Control-0.45 ± 0.030
Compound500.29 ± 0.0235.6
Compound1000.18 ± 0.0260.0
Indomethacin100.16 ± 0.0164.4
p < 0.05 compared to acetic acid control

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the systematic evaluation of the anti-inflammatory potential of this compound. The initial in vitro assays will establish the compound's cytotoxicity profile and its ability to modulate key inflammatory mediators. Positive results from these initial screens will warrant further investigation using the in vivo models to confirm its efficacy in a more physiologically relevant context.

Further mechanistic studies could include Western blot analysis to investigate the compound's effect on the expression of iNOS, COX-2, and key proteins in the NF-κB signaling pathway. [11]Additionally, exploring a broader range of in vivo models, such as the cotton pellet-induced granuloma model for chronic inflammation, would provide a more comprehensive understanding of the compound's therapeutic potential. The collective data from these assays will be instrumental in guiding the preclinical development of this compound as a novel anti-inflammatory agent.

References

  • Vertex AI Search. (2005). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Indian J. Pharmacol., 37, 371-5.
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  • Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. (n.d.). NIH.
  • Synthesis and fungitoxicity evaluation of schiff bases of 4-amino-3-mercapto-5-phenyl-1,2,4-triazole. (n.d.).
  • Synthesis, Biological Evaluation, and Computational Studies of Schiff's Base Derivatives of 4-(4-Amino-5-Mercapto-4H-1,2,4-Triazol-3-Yl)Benzenesulfonamide as Cathepsin B Inhibitors. (2025, April). PubMed.
  • Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. (2024, July 16). MDPI.
  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC - PubMed Central.
  • Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (2025, August 6).
  • Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)
  • Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (n.d.). MDPI.

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Application Notes and Protocols for the In Vitro Experimental Analysis of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Triazole Derivative

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a mercapto (-SH) group often enhances this biological profile, introducing potent antioxidant capabilities and the potential for enzyme inhibition through interaction with metallic cofactors or active site residues.[2][4][5] This document provides a comprehensive guide for the initial in vitro characterization of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol , a novel compound featuring this key functionality.

Our experimental design is predicated on a logical, tiered approach to elucidate the compound's primary biological effects. We will begin by assessing its intrinsic antioxidant capacity, a logical first step given the reactive thiol group.[4][6] Subsequently, we will explore its potential as an enzyme inhibitor, focusing on enzymes that are common targets for triazole derivatives.[7][8][9] Finally, we will evaluate its impact on cell viability and proliferation in relevant human cancer cell lines, a common application for novel triazole compounds.[10][11][12] This structured workflow is designed to provide a robust preliminary dataset for researchers in drug discovery and development.

Physicochemical Properties and Compound Handling

Prior to initiating biological assays, it is critical to determine the fundamental physicochemical properties of this compound to ensure accurate and reproducible results.

Solubility and Stock Solution Preparation:

The solubility of the test compound dictates the appropriate solvent for creating a concentrated stock solution. Due to the heterocyclic nature of the triazole ring, Dimethyl Sulfoxide (DMSO) is often a suitable solvent.

Protocol 1: Solubility Assessment and Stock Solution Preparation

  • Initial Solubility Test: To a pre-weighed 1 mg of the compound, add DMSO dropwise (e.g., 10 µL increments) with vortexing until the compound is fully dissolved.

  • Stock Solution Preparation: Based on the solubility test, prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in 100% DMSO. Ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: For biological assays, dilute the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. Crucially, the final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Tier 1: Assessment of Antioxidant Capacity

The presence of a mercapto group strongly suggests that this compound may function as a potent antioxidant by donating a hydrogen atom to neutralize free radicals.[4] We will employ two standard assays to quantify this activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which results in a color change from violet to yellow, measurable spectrophotometrically.

Protocol 2: DPPH Radical Scavenging Activity

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare serial dilutions of the test compound in methanol.

    • Use Ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each concentration of the test compound or control.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • Data Analysis:

    • Plot the % scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay

The CUPRAC assay is particularly well-suited for thiol-containing antioxidants and operates at a physiologically relevant pH.[13] It measures the capacity of the antioxidant to reduce Cu(II) to Cu(I).

Protocol 3: CUPRAC Assay

  • Reagent Preparation:

    • CUPRAC Reagent: Mix equal volumes of 10 mM CuCl₂, 7.5 mM neocuproine solution in ethanol, and 1 M ammonium acetate buffer (pH 7.0).

    • Prepare serial dilutions of the test compound in the appropriate buffer.

    • Use Glutathione (GSH) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each concentration of the test compound or control.

    • Add 150 µL of the freshly prepared CUPRAC reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • A higher absorbance indicates a greater reducing capacity. Construct a standard curve using a known antioxidant like Trolox to express the results as Trolox equivalents (TEAC - Trolox Equivalent Antioxidant Capacity).

Tier 2: Enzyme Inhibition Screening

Triazole derivatives are known to inhibit a wide range of enzymes.[7][9][14] Based on common targets for this class of compounds, we propose screening against a cholinesterase and a key metabolic enzyme.

Acetylcholinesterase (AChE) Inhibition Assay

Inhibition of AChE is a key strategy in the management of Alzheimer's disease. Many heterocyclic compounds have been explored for this activity.[8]

Protocol 4: AChE Inhibition (Ellman's Method)

  • Reagent Preparation:

    • 0.1 M Phosphate buffer (pH 8.0).

    • AChE enzyme solution (from electric eel).

    • Substrate: 10 mM Acetylthiocholine iodide (ATCI).

    • Ellman's Reagent: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Positive control: Galantamine or Donepezil.

  • Assay Procedure (96-well plate):

    • Add 25 µL of the test compound at various concentrations.

    • Add 50 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

    • Add 25 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI substrate.

  • Data Acquisition:

    • Measure the absorbance at 412 nm every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration and calculate the IC₅₀ value.

α-Glucosidase Inhibition Assay

α-Glucosidase inhibitors are used in the management of type 2 diabetes. Triazole derivatives have shown promise in this area.[8][15]

Protocol 5: α-Glucosidase Inhibition

  • Reagent Preparation:

    • 0.1 M Phosphate buffer (pH 6.8).

    • α-Glucosidase enzyme solution (from Saccharomyces cerevisiae).

    • Substrate: 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG).

    • Stop solution: 0.2 M Sodium carbonate (Na₂CO₃).

    • Positive control: Acarbose.

  • Assay Procedure (96-well plate):

    • Add 20 µL of the test compound at various concentrations.

    • Add 20 µL of α-glucosidase solution and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of pNPG substrate.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 80 µL of 0.2 M Na₂CO₃.

  • Data Acquisition:

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Tier 3: Evaluation of Antiproliferative Activity

Many mercapto-triazole derivatives have demonstrated cytotoxic or antiproliferative effects against cancer cells.[10][12] A standard cell viability assay is essential to determine the compound's effect on cell growth.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.

Protocol 6: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Culture:

    • Select appropriate human cancer cell lines (e.g., A549 - lung cancer, MCF-7 - breast cancer).

    • Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing serial dilutions of the test compound (and a vehicle control, e.g., 0.5% DMSO).

    • Incubate for 48 or 72 hours.

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the % viability against compound concentration to determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Summary of In Vitro Biological Activity

AssayEndpointResult (Mean ± SD)Positive ControlControl Result (Mean ± SD)
Antioxidant Activity
DPPH ScavengingIC₅₀ (µM)[Insert Value]Ascorbic Acid[Insert Value]
CUPRAC AssayTEAC (µM)[Insert Value]Trolox1.0
Enzyme Inhibition
AChE InhibitionIC₅₀ (µM)[Insert Value]Donepezil[Insert Value]
α-Glucosidase InhibitionIC₅₀ (µM)[Insert Value]Acarbose[Insert Value]
Antiproliferative Activity
MTT (A549 cells, 48h)IC₅₀ (µM)[Insert Value]Doxorubicin[Insert Value]
MTT (MCF-7 cells, 48h)IC₅₀ (µM)[Insert Value]Doxorubicin[Insert Value]

Visualizing the Experimental Workflow

A logical workflow ensures a systematic evaluation of the compound's properties.

G cluster_0 Compound Preparation cluster_1 Tier 1: Antioxidant Profiling cluster_2 Tier 2: Enzyme Inhibition cluster_3 Tier 3: Cellular Activity Compound 4-isopropyl-5-mercapto- 4H-1,2,4-triazol-3-ol Solubility Solubility Testing (Protocol 1) Compound->Solubility Stock 10-50 mM Stock in DMSO (Protocol 1) Solubility->Stock DPPH DPPH Assay (Protocol 2) Stock->DPPH CUPRAC CUPRAC Assay (Protocol 3) Stock->CUPRAC AChE AChE Inhibition (Protocol 4) Stock->AChE Glucosidase α-Glucosidase Inhibition (Protocol 5) Stock->Glucosidase MTT MTT Cell Viability (Protocol 6) Stock->MTT

Caption: Experimental workflow for the in vitro characterization.

Conclusion and Future Directions

This document outlines a foundational in vitro experimental setup for the initial characterization of this compound. The data generated from these protocols will provide a clear indication of its antioxidant potential, enzyme inhibitory action, and antiproliferative effects. Positive results in any of these tiers would warrant further investigation, including more detailed mechanistic studies, kinetic analysis of enzyme inhibition, and evaluation in a broader panel of cell lines. These primary screening assays are a critical first step in determining the therapeutic potential of this novel chemical entity.

References

  • Zafar, W., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research, 2(2). Available at: [Link]

  • Tariq, M., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules, 27(21), 7269. Available at: [Link]

  • Akhtar, T., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research. Available at: [Link]

  • Chis, A. A., et al. (2024). INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL-CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. Romanian Journal of Oral Rehabilitation, 16(1). Available at: [Link]

  • Apak, R., et al. (2006). Comparative evaluation of antioxidant capacities of thiol-based antioxidants measured by different in vitro methods. Talanta, 70(4), 868-877. Available at: [Link]

  • Seker, F. B., et al. (2020). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Potravinarstvo Slovak Journal of Food Sciences, 14, 101-110. Available at: [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. Available at: [Link]

  • Nagy, P. (2020). Prediction of Antioxidant Capacity of Thiolate–Disulfide Systems Using Species-Specific Basicity Values. Antioxidants, 9(12), 1215. Available at: [Link]

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  • Taha, M., et al. (2023). Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents: In vitro Enzyme Inhibition and In silico Pharmacokinetic Studies. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 345-356. Available at: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Mioc, M., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. International Journal of Oncology, 50(5), 1645-1657. Available at: [Link]

  • ResearchGate (n.d.). Cell viability assays with selected compounds in various cell lines. ResearchGate. Available at: [Link]

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  • Shymanska, A., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 3(4), 313-352. Available at: [Link]

  • ResearchGate (n.d.). Molecular docking studies, biological evaluation and synthesis of novel 3-mercapto-1,2,4-triazole derivatives. ResearchGate. Available at: [Link]

  • Medetalibeyoğlu, H., et al. (2022). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. ResearchGate. Available at: [Link]

  • Zhang, G.-L., et al. (2005). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 10(5), 585-593. Available at: [Link]

  • Kumar, A., et al. (2014). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(9), 3604-3615. Available at: [Link]

  • Galdrik, A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5334. Available at: [Link]

  • ResearchGate (n.d.). A review: Biological importance of mercapto substituted 1,2,4-triazole derivatives. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). (PDF) Synthesis and in vitro antimicrobial activity of some triazole derivatives. ResearchGate. Available at: [Link]

  • Güngördü, A., & Çavuşoğlu, Y. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available at: [Link]

  • ACS Publications (2021). Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery. Molecular Pharmaceutics, 18(4), 1689-1700. Available at: [Link]

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  • Güngördü, A., & Çavuşoğlu, Y. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]

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Application Notes and Protocols: 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer

This document is intended for use by trained researchers, scientists, and drug development professionals. The handling of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol requires strict adherence to established laboratory safety protocols. The information provided herein is based on the chemical properties of its constituent functional groups (mercaptan, triazole) due to a lack of specific published data for this exact molecule. All procedures should be conducted in a certified chemical fume hood with appropriate personal protective equipment.

Introduction

This compound is a heterocyclic compound featuring a 1,2,4-triazole core.[1][2][3] The triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms, which is a common scaffold in many pharmaceutical and agricultural agents.[1][4] This particular derivative is functionalized with an isopropyl group, a mercapto (thiol) group, and a hydroxyl group (existing in tautomeric equilibrium with a keto form). The presence of the thiol group (-SH) makes this compound air-sensitive and imparts a strong, unpleasant odor, characteristic of mercaptans.[5][6][7] The thiol group is susceptible to oxidation, primarily forming disulfide bonds, which necessitates handling and storage under an inert atmosphere to maintain the compound's integrity.[8][9]

This guide provides a comprehensive overview of the best practices for the handling, storage, and use of this compound, with a strong emphasis on safety and procedural integrity.

1.1 Physicochemical Properties (Predicted)
PropertyValueSource/Justification
Molecular FormulaC₅H₉N₃OSCalculated
Molecular Weight159.21 g/mol Calculated
AppearanceWhite to off-white solid (predicted)General appearance of similar heterocyclic thiols.
OdorStrong, unpleasant, rotten-egg likeCharacteristic of mercaptans/thiols.[6]
SolubilityLikely soluble in polar organic solvents (e.g., ethanol, methanol, acetone).[4] Moderately soluble in water.[4]Based on the properties of 1,2,4-triazole.[4]
ReactivityAir-sensitive (prone to oxidation).[8] Acidic NH and SH protons.Inferred from thiol and triazole chemistry.[2][8]
Safety and Handling

The primary hazards associated with this compound stem from its thiol group. Thiols, also known as mercaptans, are known for their extremely potent and foul odors, which can be detected by the human nose at parts-per-billion levels.[5][6] While not acutely toxic in small lab quantities, the smell can cause nausea and headaches and may trigger building evacuations due to its similarity to natural gas odorants.[5][6][7]

2.1 Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A laboratory coat.

  • Footwear: Closed-toe shoes.

2.2 Engineering Controls
  • Chemical Fume Hood: All work with this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[10]

  • Odor Control: To prevent the release of odors into the laboratory and the environment, exhaust from vacuum pumps (e.g., on a rotary evaporator) or reaction gas outlets should be passed through a bleach trap.[6][11][12] A bleach trap can be constructed by bubbling the exhaust gas through a solution of commercial bleach.[6][12]

2.3 Spill and Waste Management
  • Small Spills: Absorb small spills with an inert material (e.g., vermiculite or sand). The contaminated material should then be treated with a bleach solution to oxidize the thiol.[6] All cleanup materials should be sealed in a labeled, zip-lock bag and disposed of as hazardous waste.[6]

  • Waste Disposal: All liquid and solid waste containing this compound must be collected in designated hazardous waste containers.[6][11] It is crucial to label the waste container to indicate that it contains a thiol.[12]

  • Glassware Decontamination: All glassware that has come into contact with the compound should be immediately submerged in a bleach bath and allowed to soak overnight (at least 14 hours).[11][12] This will oxidize the residual thiol, mitigating the odor.[11]

Storage Protocols

Proper storage is critical to maintain the chemical integrity of this compound. The primary degradation pathway is the oxidation of the thiol group to a disulfide.[8]

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerator)Slows the rate of potential degradation reactions.[8]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the thiol group.[8]
Light In the dark (Amber vial)Minimizes potential light-induced degradation.[8]
Moisture Dry (Tightly sealed container)Prevents hydrolysis and other moisture-related side reactions.[8]
Container Tightly sealed container with a Teflon-lined cap.Protects from atmospheric oxygen and moisture.[6][8]

For long-term storage, it is recommended to store the solid compound in a vial inside a desiccator filled with an inert gas, which is then placed in a refrigerator.

Experimental Protocols

Due to the air-sensitive nature of this compound, all manipulations should be carried out using standard air-free techniques, such as a Schlenk line or in a glovebox.[13][14]

4.1 Preparation of a Stock Solution (0.1 M in Degassed Ethanol)

This protocol outlines the preparation of a stock solution for use in subsequent experiments.

Materials:

  • This compound

  • Anhydrous Ethanol (ACS grade or higher)

  • Schlenk flask with a magnetic stir bar

  • Glass syringe and needle

  • Rubber septa

  • Schlenk line with a vacuum pump and inert gas (Argon or Nitrogen) source

Procedure:

  • Glassware Preparation: Ensure the Schlenk flask is thoroughly cleaned and oven-dried to remove any adsorbed moisture.[15][16] Assemble the flask while hot and allow it to cool under a stream of inert gas.

  • Degassing the Solvent: Degas the required volume of anhydrous ethanol using the freeze-pump-thaw method.[14] This involves freezing the solvent with liquid nitrogen, applying a vacuum to remove dissolved gases, and then thawing. Repeat this cycle at least three times.

  • Weighing the Compound: In the fume hood, quickly weigh the desired amount of this compound (e.g., 15.92 mg for a 1 mL 0.1 M solution) and add it to the Schlenk flask.

  • Inert Atmosphere: Immediately seal the Schlenk flask with a rubber septum and connect it to the Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[13]

  • Solvent Transfer: Using a degassed syringe, transfer the desired volume of degassed ethanol to the Schlenk flask.[15][17]

  • Dissolution: Stir the mixture at room temperature until the solid is completely dissolved.

  • Storage of Solution: The resulting stock solution should be stored under a positive pressure of inert gas in the sealed Schlenk flask, in a refrigerator, and used as soon as possible.

Visualizations
5.1 Workflow for Handling Air-Sensitive Thiol Compounds

G Workflow for Handling Air-Sensitive Thiol Compounds cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_cleanup Decontamination & Waste prep_glass Oven-Dry Glassware weigh Weigh Thiol Compound prep_glass->weigh degas_solvent Degas Solvent (Freeze-Pump-Thaw) transfer_solvent Transfer Degassed Solvent via Syringe degas_solvent->transfer_solvent add_to_flask Add to Schlenk Flask weigh->add_to_flask inert Evacuate & Backfill with Inert Gas (x3) add_to_flask->inert inert->transfer_solvent dissolve Dissolve transfer_solvent->dissolve store Store Solution Under Inert Gas at 2-8 °C dissolve->store bleach_bath Decontaminate Glassware in Bleach Bath dissolve->bleach_bath waste Dispose of Waste in Labeled Thiol Waste Container dissolve->waste

Caption: A flowchart illustrating the key steps for safely handling and preparing a solution of an air-sensitive thiol compound.

References
  • University College London. (2020, June 23). Thiols | Safety Services. Retrieved from [Link]

  • University of Kentucky. Using Mercaptans | Research Safety. Retrieved from [Link]

  • Wikipedia. 1,2,4-Triazole. Retrieved from [Link]

  • Knopf, J., Naatz, U. W., & Tobin, N. L. (2024, December 30). Managing mercaptans. Oilfield Technology. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. Retrieved from [Link]

  • YZ Systems. Mercaptan Odorant – Safety & Facts on Gas Leak Detection. Retrieved from [Link]

  • Columbia University, Research. SOP FOR STENCH CHEMICALS. Retrieved from [Link]

  • New Jersey Department of Health. Right to Know - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from [Link]

  • ResearchGate. (2018, July 25). Stability of 1,2,4-triazoles?. Retrieved from [Link]

  • Bernkop-Schnürch, A., Hornof, M. D., Kast, C. E., & Langoth, N. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339.
  • ResearchGate. (2025, August 6). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

  • Solubility of Things. 1,2,4-Triazole. Retrieved from [Link]

  • Wikipedia. Air-free technique. Retrieved from [Link]

  • Reddit. (2013, October 4). Handling thiols in the lab. r/chemistry. Retrieved from [Link]

  • MDPI. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Retrieved from [Link]

  • Christoph, J. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds. In Laboratory Techniques of Organometallic Chemistry.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]

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4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol for enzyme inhibition studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Investigating the Enzyme Inhibition Profile of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2] Derivatives of this heterocyclic system exhibit a vast range of biological activities, including antifungal, anti-inflammatory, anticancer, and anticonvulsant properties.[3][4][5] A significant portion of their therapeutic efficacy stems from their ability to act as potent enzyme inhibitors.[1][2]

This document focuses on This compound , a molecule combining the key pharmacophoric features of the triazole ring with functional groups that enhance its potential for biological interaction:

  • 1,2,4-Triazole Core: The nitrogen atoms in the triazole ring can coordinate with metal ions within an enzyme's active site, a mechanism famously employed by triazole antifungals like fluconazole to inhibit the heme iron of lanosterol 14α-demethylase (a cytochrome P450 enzyme).[6][7][8]

  • Mercapto (-SH) Group: This nucleophilic group can form crucial hydrogen bonds or even covalent interactions with amino acid residues in the enzyme's catalytic pocket.

  • Hydroxyl (-OH) Group: Acts as both a hydrogen bond donor and acceptor, contributing to binding affinity and specificity.

  • Isopropyl Group: A moderately sized hydrophobic moiety that can engage in van der Waals interactions within hydrophobic pockets of the enzyme active site.

Given this structural arrangement, this compound is a compelling candidate for screening against a variety of enzyme targets. Mercapto-substituted 1,2,4-triazoles have been reported as inhibitors of enzymes such as cyclooxygenase (COX), carbonic anhydrase, and various esterases.[3] This guide provides a comprehensive framework and detailed protocols for characterizing its inhibitory activity, from initial screening to mechanistic studies.

Principle of Enzyme Inhibition Assays

Enzyme inhibition studies are fundamental to drug discovery. The primary objective is to quantify the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. Key parameters determined in these studies are:

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. It is the primary metric for inhibitor potency.

  • Mechanism of Inhibition (MoI): Describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. Common reversible mechanisms include:

    • Competitive: The inhibitor binds to the enzyme's active site, directly competing with the substrate.

    • Non-competitive: The inhibitor binds to an allosteric (non-active) site, affecting the enzyme's catalytic efficiency regardless of whether the substrate is bound.

    • Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex.

These parameters are determined by measuring the initial reaction velocity under steady-state conditions, where the rate is linear with time and proportional to the active enzyme concentration.[9]

General Experimental Workflow

A systematic approach is crucial for robustly characterizing an enzyme inhibitor. The workflow involves a primary screening to determine potency (IC50), followed by secondary assays to elucidate the mechanism of action.

G cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Mechanism of Action Studies A Prepare Compound Stock (this compound) B Develop & Optimize Enzyme Assay A->B C Perform IC50 Assay (Varying Inhibitor Concentrations) B->C D Data Analysis: Dose-Response Curve & IC50 Calculation C->D E Kinetic Assay Setup: Vary [Substrate] at Fixed [Inhibitor] D->E Proceed if IC50 is potent F Measure Initial Velocities (v₀) E->F G Data Analysis: Lineweaver-Burk or Michaelis-Menten Plots F->G H Determine Ki and Mechanism of Inhibition G->H

Figure 1: General workflow for enzyme inhibition analysis.

Materials and Reagents

  • Test Compound: this compound (CAS: 53065-47-7)[10]

  • Enzyme: Target enzyme of interest (e.g., Acetylcholinesterase, α-glucosidase, Lipoxygenase).[1][11]

  • Substrate: Specific substrate for the target enzyme.

  • Buffer: Appropriate buffer system to maintain optimal pH and ionic strength for enzyme activity.

  • Solvent: Dimethyl sulfoxide (DMSO) for preparing the inhibitor stock solution.

  • Microplate Reader: Spectrophotometric or fluorometric, capable of kinetic measurements.

  • 96-well Plates: Clear, flat-bottom plates for colorimetric assays.

  • Pipettes and Tips: Calibrated single and multichannel pipettes.

  • Positive Control Inhibitor: A known inhibitor for the target enzyme.

Protocol 1: Determination of IC50 Value

This protocol provides a generalized method using a 96-well plate format. It should be adapted based on the specific enzyme and substrate system.

5.1. Preparation of Solutions

  • Inhibitor Stock Solution (10 mM): Dissolve an appropriate amount of this compound in 100% DMSO. Causality: DMSO is a standard solvent for organic compounds, but its final concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Serial Dilutions: Prepare a series of 10 dilutions of the inhibitor from the stock solution in assay buffer. A common approach is to use half-log or two-fold serial dilutions (e.g., 100 µM, 30 µM, 10 µM... or 100 µM, 50 µM, 25 µM...).[12]

  • Enzyme Working Solution: Dilute the enzyme stock to the desired working concentration in cold assay buffer. The concentration should be chosen to yield a linear reaction rate for at least 10-15 minutes.

  • Substrate Working Solution: Prepare the substrate in assay buffer at a concentration around its Michaelis constant (Km). Causality: Using [S] ≈ Km makes the assay sensitive to competitive inhibitors.[9][12] Significantly higher concentrations can overcome competitive inhibition, masking the inhibitor's effect.

5.2. Assay Procedure

  • Plate Setup: In a 96-well plate, set up the following wells:

    • Blank: Assay buffer only (no enzyme or inhibitor).

    • Negative Control (100% Activity): Buffer, enzyme, and DMSO (at the same final concentration as the test wells).

    • Positive Control: Buffer, enzyme, and a known inhibitor.

    • Test Wells: Buffer, enzyme, and each dilution of the test inhibitor.

  • Pre-incubation: Add 160 µL of assay buffer, 20 µL of the appropriate inhibitor dilution (or DMSO for the control), and 10 µL of the enzyme working solution to each well.

  • Mix gently and incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts, which is crucial for reaching equilibrium, especially for slow-binding inhibitors.

  • Initiate Reaction: Add 10 µL of the substrate working solution to all wells simultaneously using a multichannel pipette to start the reaction.

  • Measure Absorbance: Immediately place the plate in a microplate reader and measure the change in absorbance over time (kinetic mode) at the appropriate wavelength.

5.3. Data Analysis

  • Calculate the initial reaction rate (v₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.

Protocol 2: Determination of the Mechanism of Inhibition

This protocol is performed after determining the IC50 to understand how the compound inhibits the enzyme.

6.1. Experimental Design

The core of this experiment is to measure reaction rates at several substrate concentrations in the absence and presence of fixed concentrations of the inhibitor.[13]

  • Select Inhibitor Concentrations: Choose two or three fixed concentrations of the inhibitor based on its IC50 value (e.g., IC50/2, IC50, and 2x IC50).

  • Select Substrate Concentrations: Prepare a series of at least five substrate concentrations, typically ranging from 0.2x Km to 5x Km.[9]

6.2. Assay Procedure

  • For each fixed inhibitor concentration (including a zero-inhibitor control), perform the enzyme assay as described in Protocol 1 across the full range of substrate concentrations.

  • You will generate a set of data for each inhibitor concentration, where each set contains reaction rates for multiple substrate concentrations.

6.3. Data Analysis

  • Calculate the initial velocity (v₀) for each combination of substrate and inhibitor concentration.

  • The most common method for visualizing and analyzing this data is the Lineweaver-Burk plot (double reciprocal plot) .

    • Plot 1/v₀ (y-axis) versus 1/[S] (x-axis) for each fixed inhibitor concentration.

    • The resulting plot will show a series of lines. The pattern in which these lines intersect (or don't) reveals the mechanism of inhibition.

G cluster_0 Lineweaver-Burk Plot Analysis a Competitive (Lines intersect on Y-axis) b Non-competitive (Lines intersect on X-axis) c Uncompetitive (Lines are parallel) placeholder1 placeholder2 placeholder3

Figure 2: Interpreting Lineweaver-Burk plots for MoI.

  • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

  • Uncompetitive Inhibition: Lines are parallel (both apparent Km and Vmax decrease).

Hypothetical Data Presentation

The following table summarizes hypothetical data for the inhibition of a target enzyme (e.g., Lipoxygenase) by this compound.

ParameterValueDescription
Enzyme Soybean Lipoxygenase (15-LOX)A common model enzyme for anti-inflammatory studies.
Substrate Linoleic AcidThe natural substrate for LOX.
Inhibitor This compoundThe compound under investigation.
IC50 8.5 µMPotency of the inhibitor in this specific assay.
Mechanism CompetitiveDetermined from Lineweaver-Burk plot analysis.
Ki 3.9 µMThe inhibition constant, a true measure of binding affinity.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as an enzyme inhibitor. By systematically determining its IC50 and mechanism of action, researchers can gain valuable insights into its therapeutic potential and guide further drug development efforts. The versatile 1,2,4-triazole scaffold continues to be a rich source of novel enzyme inhibitors, and a thorough understanding of the structure-activity relationship is key to unlocking its full potential.[1][3]

References

  • PubMed. "A standard operating procedure for an enzymatic activity inhibition assay". (2021-04-16). Available at: [Link].

  • SpringerLink. "The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals". (2008-01-01). Available at: [Link].

  • International Journal of Pharmacy and Pharmaceutical Sciences. "A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives". Available at: [Link].

  • National Center for Biotechnology Information (PMC). "Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues". (2022-09-14). Available at: [Link].

  • Scientific Journal of Research. "A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives". (2022-07-06). Available at: [Link].

  • ACS Publications. "Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues". (2022-09-14). Available at: [Link].

  • MDPI. "Emerging Applications of Triazole Antifungal Drugs". (2024-03-27). Available at: [Link].

  • Semantic Scholar. "Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies". Available at: [Link].

  • ResearchGate. "A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives". (2022-07-14). Available at: [Link].

  • Journal of Chemical and Pharmaceutical Research. "Overview of Mercapto-1,2,4-Triazoles". (2017). Available at: [Link].

  • ResearchGate. "Can someone provide me with protocols for enzyme inhibition assay and their kinetics?". (2017-08-25). Available at: [Link].

  • National Center for Biotechnology Information (NCBI). "Basics of Enzymatic Assays for HTS". (2012-05-01). Available at: [Link].

  • ResearchGate. "How should I start with Enzyme-Inhibitor kinetics assay?". (2015-09-02). Available at: [Link].

  • National Center for Biotechnology Information (PMC). "Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies". (2022-10-15). Available at: [Link].

  • KTU AVES. "Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives". Available at: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol (CAS 53065-47-7)[1]. This document provides in-depth technical support, including a troubleshooting guide in a Q&A format, detailed experimental protocols, and data-driven optimization strategies to enhance yield and purity.

Reaction Overview: The Synthetic Pathway

The synthesis of this compound is typically achieved through the base-catalyzed intramolecular cyclization of a 1-carboxy-4-isopropylthiosemicarbazide precursor. This method is a cornerstone for the formation of various 1,2,4-triazole derivatives.[2][3][4] The general mechanism involves two main stages:

  • Formation of the Thiosemicarbazide Intermediate: The synthesis begins with the reaction of a carbohydrazide with isopropyl isothiocyanate. The lone pair of electrons on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate.

  • Base-Catalyzed Cyclization: The resulting 4-isopropyl-substituted thiosemicarbazide is then treated with a base, typically an aqueous solution of sodium or potassium hydroxide. The base facilitates the deprotonation and subsequent intramolecular cyclization, leading to the formation of the triazole ring.[4][5] The reaction is usually driven to completion by heating under reflux. Acidification of the reaction mixture then precipitates the final product.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Isolation A Carbohydrazide C 1-Carboxy-4-isopropyl- thiosemicarbazide A->C + B Isopropyl Isothiocyanate B->C E Intermediate Triazole Salt C->E + D Base (e.g., NaOH) Heat (Reflux) D->E G 4-isopropyl-5-mercapto- 4H-1,2,4-triazol-3-ol (Final Product) E->G + F Acidification (e.g., HCl) F->G

Caption: General synthetic pathway for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield is a multifaceted problem. The most common culprits are incomplete cyclization, formation of side products, or mechanical loss during workup. Here is a systematic approach to troubleshoot this issue:

  • Incomplete Cyclization:

    • Base Strength & Concentration: The cyclization is base-catalyzed.[2] Ensure you are using a sufficiently strong base and appropriate concentration. A 1-2 M solution of NaOH or KOH is typically effective.[4] Insufficient base will result in a sluggish and incomplete reaction.

    • Reaction Time & Temperature: These reactions often require several hours at reflux temperature to go to completion.[4][5] If you are getting low yields, try extending the reflux time (e.g., from 4 hours to 6-8 hours) and ensure the reaction mixture is maintaining a steady reflux. You can monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Side Product Formation:

    • Isomeric Impurities: Under certain conditions, particularly acidic ones, acyl thiosemicarbazides can cyclize to form 1,3,4-thiadiazole derivatives instead of the desired 1,2,4-triazole.[6][7] Strictly maintaining basic conditions during the cyclization step is crucial to prevent this side reaction.

    • Degradation: Prolonged exposure to high temperatures or harsh acidic/basic conditions can potentially degrade the starting materials or the product. Avoid unnecessarily long reaction times.

  • Product Isolation:

    • Precipitation pH: The final product is precipitated by acidifying the reaction mixture. The pH at which precipitation occurs is critical. If the solution is too acidic or not acidic enough, the product may remain partially dissolved. Empirically determine the optimal pH for precipitation, which is often in the range of 4-6.[5]

    • Recrystallization Solvent: If you are purifying by recrystallization, your choice of solvent is key. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol or ethanol-water mixtures are often good starting points for this class of compounds.[8] Significant product can be lost if the solvent is not fully saturated or if the solution is not cooled sufficiently before filtration.

G cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low Yield Observed check_completion Is the reaction going to completion? (Check by TLC) start->check_completion increase_time Increase reflux time (e.g., 6-8 hours) check_completion->increase_time No check_purity Is the crude product pure? check_completion->check_purity Yes check_base Verify base concentration (1-2M NaOH/KOH) increase_time->check_base optimize_ph Optimize precipitation pH (Target: pH 4-6) side_products Side product formation suspected. Maintain basic conditions for cyclization. optimize_ph->side_products Impurity persists optimize_solvent Optimize recrystallization solvent and procedure check_purity->optimize_ph No check_purity->optimize_solvent Yes

Caption: Troubleshooting decision tree for low reaction yield.

Q2: I am observing an impurity with a similar polarity to my product on TLC. What could it be?

A2: The most probable impurity of similar polarity is the 1,3,4-thiadiazole isomer. This occurs if the cyclization proceeds through an alternative pathway, which can be favored in acidic media.[6] To confirm its presence, you would need to use characterization techniques like NMR or Mass Spectrometry. To avoid its formation, ensure the cyclization step is performed under robustly basic conditions (pH > 10).

Q3: The final product has a poor color/is difficult to crystallize. What purification strategies do you recommend?

A3: Off-color products often indicate the presence of minor impurities or degradation products.

  • Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.

  • Solvent System for Recrystallization: If a single solvent is not providing good crystals, a two-solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at high temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. This can often yield higher quality crystals. A patent on triazole purification suggests using an alcohol and an inert aprotic solvent system for effective purification.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination for the cyclization step?

A1: An aqueous solution of sodium hydroxide (1-2 M) is a reliable and cost-effective choice for the base.[4] Ethanol is often used as a co-solvent to ensure the solubility of the thiosemicarbazide intermediate.[5] The use of an aqueous base is generally sufficient and simplifies the workup.

Q2: What is the ideal reaction temperature and duration?

A2: The cyclization reaction is typically performed at the reflux temperature of the solvent system (usually an aqueous or alcoholic solution), which is around 80-100 °C. A reaction time of 3 to 8 hours is common, but the optimal time should be determined by monitoring the reaction's progress via TLC.[4][5]

Q3: How can I effectively monitor the reaction progress?

A3: Thin Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, intermediate, and product. The disappearance of the starting thiosemicarbazide spot indicates the completion of the reaction. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Q4: What are the critical safety precautions for this synthesis?

A4:

  • Reagents: Handle isopropyl isothiocyanate and hydrazine derivatives (if used in the first step) in a well-ventilated fume hood as they are volatile and toxic.

  • Base/Acid: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling corrosive solutions of NaOH and HCl.

  • Gas Evolution: The cyclization reaction may evolve hydrogen sulfide (H₂S) gas, which is toxic and has a characteristic rotten egg smell.[8] It is imperative to perform the reaction in a fume hood.

Optimized Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis and purification of this compound.

Part A: Synthesis of 1-Carboxy-4-isopropylthiosemicarbazide
  • To a stirred solution of carbohydrazide (1 equivalent) in ethanol, add isopropyl isothiocyanate (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • The formation of a white precipitate indicates the formation of the thiosemicarbazide intermediate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum. The product can be used in the next step without further purification.

Part B: Cyclization and Isolation
  • Suspend the 1-carboxy-4-isopropylthiosemicarbazide (1 equivalent) in a 2M aqueous solution of sodium hydroxide.[4]

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.[5]

  • Cool the reaction mixture to room temperature in an ice bath.

  • Slowly acidify the cooled solution with concentrated HCl with constant stirring until the pH is approximately 4-5.[5]

  • A precipitate will form. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Filter the solid product, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

Part C: Purification by Recrystallization
  • Transfer the crude, dry product to a flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.

  • Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry to a constant weight.

  • Characterize the final product by determining its melting point and using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, MS).

Data Summary for Optimization

The following table summarizes key reaction parameters that can be adjusted to optimize the synthesis.

ParameterCondition 1 (Standard)Condition 2 (Optimized for Yield)Rationale for Optimization
Base 1 M NaOH (aq)2 M NaOH (aq)A higher concentration of base can accelerate the cyclization and drive the reaction to completion.[4]
Solvent WaterEthanol/Water (1:1)The addition of ethanol can improve the solubility of the organic intermediate, leading to a more homogeneous reaction.[5]
Reflux Time 4 hours6 hours (TLC monitored)Extending the reaction time ensures that all starting material is consumed, maximizing the yield.[4][5]
Precipitation pH ~pH 5pH 4.5 (empirically tested)Fine-tuning the precipitation pH can prevent the product from remaining dissolved, thus improving isolated yield.[5]

References

  • Matin, M. M., & Matin, P. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. [Link]

  • Siddiqui, N., et al. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Mini-Reviews in Organic Chemistry. [Link]

  • Jovovic, M., et al. (2009). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Molecules. [Link]

  • Siddiqui, N., et al. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and Its Derivatives. Mini-Reviews in Organic Chemistry. [Link]

  • Abd El‐Azim, M. H. M., et al. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry. [Link]

  • Krasovska, M., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

  • Hussain, S., et al. (2021). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. National Institutes of Health. [Link]

  • Al-Khuzaie, M. G. A., et al. (2020). How to perform diazotization of mercapto triazole with good yeild?. ResearchGate. [Link]

  • Chemospecific. (2021). Unbelievable Challenges in Triazole Synthesis!. YouTube. [Link]

  • Ali, A., et al. (2023). General procedure for synthesis of target compounds 4a–f. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Triazole Synthesis: A Deep Dive into Efficient Methodologies. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions: effect of solvent and base. ResearchGate. [Link]

  • Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • Chen, Y., et al. (2021). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications. [Link]

  • Reddit. (2025). Triazole Synthesis. Reddit. [Link]

  • Plech, T., et al. (2018). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

  • D'Souza, L. M. (2007). Making triazoles, the green way. RSC Education. [Link]

  • Metwally, M. A., et al. (n.d.). Thiosemicarbazide Chemistry Review. Scribd. [Link]

  • Al-Dhalla, A. S., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

  • ResearchGate. (n.d.). The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3). ResearchGate. [Link]

  • Wilson, J. D. (1981). Purification of triazoles.
  • Al-Dhalla, A. S., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • Wujec, M., et al. (2019). Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid. National Institutes of Health. [Link]

  • Metwally, M. A., et al. (2012). Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]

  • Mathew, B., et al. (2012). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. National Institutes of Health. [Link]

  • Bieliauskas, A., et al. (2016). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. [Link]

  • Küçükgüzel, Ş. G., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-45MTO-V1.2

Introduction

Welcome to the technical support guide for the synthesis and yield optimization of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol (CAS 53065-47-7)[1]. This molecule belongs to the versatile 1,2,4-triazole class of heterocycles, which are foundational scaffolds in medicinal chemistry and materials science due to their wide range of biological activities and coordination properties.[2][3][4] The presence of the mercapto (-SH) and hydroxyl (-OH) groups, combined with the N-isopropyl substituent, provides a unique electronic and steric profile, making it a valuable intermediate for further derivatization.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, offering field-proven insights to troubleshoot common issues and systematically improve yield and purity.

General Synthetic Pathway

The most reliable and commonly adapted synthesis for this scaffold involves a two-step process starting from commercially available precursors. The workflow is designed to first construct the key intermediate, 4-isopropylthiosemicarbazide, which is subsequently cyclized to form the desired triazole ring.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization A Isopropyl Isothiocyanate C 4-Isopropylthiosemicarbazide A->C EtOH, Reflux B Hydrazine Hydrate B->C F This compound (Final Product) C->F Reflux C->F Key Intermediate D Diethyl Carbonate D->F E Sodium Ethoxide (Base) E->F G cluster_root cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Cyclization start->cause1 cause2 Side Product Formation start->cause2 cause3 Purification Loss start->cause3 sol1 • Verify Base Strength/Stoichiometry • Increase Reflux Time (Monitor by TLC) • Ensure Anhydrous Conditions cause1->sol1 sol2 • Recrystallize Intermediate • Control Reaction Temperature • Use Inert Atmosphere (N₂) cause2->sol2 sol3 • Acidify Slowly in Ice Bath (to pH 5-6) • Minimize Transfer Steps • Wash Precipitate with Cold Water cause3->sol3

Sources

Technical Support Center: Stability of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various solvents.

A Note on the Availability of Direct Research: Direct and extensive stability studies on this compound are not widely available in published literature. Therefore, this guide is built upon established principles of organic chemistry, the known reactivity of the 1,2,4-triazole core, and the behavior of its functional groups (mercapto and hydroxyl) to provide a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by the solvent's polarity, pH, the presence of oxidizing or reducing agents, temperature, and exposure to light. The 1,2,4-triazole ring itself is generally stable due to its aromatic character.[1] However, the mercapto (-SH) and hydroxyl (-OH) groups are susceptible to various reactions that can lead to degradation.

Q2: In which types of solvents is the compound expected to be most stable?

A2: Generally, aprotic and non-polar to moderately polar solvents are likely to offer the best stability. Solvents such as acetonitrile, ethyl acetate, and dichloromethane are good starting points. Protic solvents, especially under basic or acidic conditions, can facilitate degradation pathways.

Q3: What are the potential degradation pathways for this molecule?

A3: The most probable degradation pathways involve the mercapto group, which is prone to oxidation, and potential tautomerization of the triazole ring. The hydroxyl group is generally more stable but can participate in reactions under specific conditions.

  • Oxidation of the Mercapto Group: The thiol (-SH) can be easily oxidized to form a disulfide bridge with another molecule, leading to the formation of a dimer. Further oxidation can lead to sulfinic and sulfonic acids.

  • Tautomerization: The molecule can exist in tautomeric forms, with the thione (C=S) form often being a significant contributor.[1] Changes in solvent and pH can shift this equilibrium, potentially affecting the compound's properties and stability.

  • Ring Opening: While the 1,2,4-triazole ring is robust, extreme pH conditions and high temperatures could potentially lead to hydrolytic cleavage.[1]

Q4: Are there any visual indicators of degradation I should watch for?

A4: Yes. The appearance of a yellow tint in a previously colorless solution can indicate the formation of disulfide byproducts. The formation of a precipitate could also suggest degradation or insolubility of degradation products. Changes in the UV-Vis spectrum over time are also a strong indicator of instability.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Analyze a freshly prepared sample: This will serve as your baseline (t=0).

    • Investigate the mobile phase: If the mobile phase is aqueous and has a high or low pH, it could be causing on-column degradation. Consider using a mobile phase with a more neutral pH if possible.

    • Evaluate sample solvent: The solvent used to dissolve the sample for analysis might be the cause of degradation. If you are using a protic solvent like methanol, try preparing a sample in a more inert solvent like acetonitrile.

    • Temperature control: Ensure your autosampler is cooled to prevent degradation of samples waiting for injection.

Issue 2: Poor Reproducibility in Biological Assays
  • Possible Cause: Instability of the compound in the assay buffer.

  • Troubleshooting Steps:

    • Perform a time-course stability study: Incubate the compound in the assay buffer for the duration of your experiment and analyze samples at different time points by HPLC or LC-MS to quantify the remaining parent compound.

    • Adjust buffer pH: If degradation is observed, consider if the pH of your assay buffer can be adjusted without affecting the biological system.

    • Add antioxidants: If oxidation is suspected, the addition of a small amount of an antioxidant like Dithiothreitol (DTT) to the stock solution (if compatible with your assay) might improve stability. However, be mindful that DTT can interfere with some biological assays.

Issue 3: Color Change or Precipitation in Stock Solutions
  • Possible Cause: Oxidation or insolubility of degradation products.

  • Troubleshooting Steps:

    • Solvent selection: For long-term storage, dissolve the compound in a dry, aprotic solvent. Anhydrous DMSO or DMF are common choices for stock solutions.

    • Inert atmosphere: Purge the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

    • Storage conditions: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.

Experimental Protocols

Protocol 1: General Procedure for Assessing Solvent Stability

This protocol provides a framework for evaluating the stability of this compound in a solvent of interest.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (t=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis by a validated analytical method (e.g., HPLC-UV or LC-MS). This will be your reference point.

  • Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, 40°C). Protect from light if photosensitivity is a concern.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the t=0 sample, and analyze it.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the t=0 sample. A decrease in the peak area indicates degradation. The appearance of new peaks should also be noted as potential degradation products.

Data Presentation

Table 1: Hypothetical Solvent Stability Data

SolventTemperature (°C)% Remaining after 24hObservations
Acetonitrile25>99%No change
Methanol2595%Minor new peak observed
Water (pH 7)2585%Significant new peaks
DMSO25>99%No change

Visualizations

Potential Degradation Pathway

G A 4-isopropyl-5-mercapto-4H- 1,2,4-triazol-3-ol B Disulfide Dimer A->B Oxidation (e.g., O2) E Thione Tautomer A->E Tautomerization C Sulfinic Acid B->C Further Oxidation D Sulfonic Acid C->D Further Oxidation

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution t0_analysis t=0 Analysis (HPLC/LC-MS) prep_stock->t0_analysis incubation Incubate Solution t0_analysis->incubation incubation->incubation Repeat for each time point tp_analysis Time-Point Analysis incubation->tp_analysis data_analysis Compare Peak Areas tp_analysis->data_analysis

Caption: Workflow for assessing the stability of the compound in a given solvent.

References

  • Wikipedia. 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. [Link]

  • MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • MDPI. 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol. [Link]

  • DergiPark. Analytical Chemistry. [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]

Sources

Technical Support Center: 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the challenges associated with determining the degradation pathways of this molecule. Our approach is rooted in providing not just procedural steps, but also the underlying scientific reasoning to empower your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: My assay shows a rapid loss of the parent compound, this compound, even under mild storage conditions. What could be the primary cause?

A1: Rapid degradation under mild conditions often points towards oxidative instability. The mercapto (-SH) group in your molecule is susceptible to oxidation, which can lead to the formation of disulfides or other oxidized species. Ensure your solvents are de-gassed and consider blanketing your solutions with an inert gas like nitrogen or argon. It is also crucial to minimize the headspace in your storage vials.

Q2: I am observing multiple degradation peaks in my HPLC analysis after acidic stress testing. How can I determine if these are true degradants or experimental artifacts?

A2: First, ensure your mobile phase and sample diluent are compatible and do not react with the compound. The 4H-1,2,4-triazole ring, while generally stable, can be susceptible to hydrolysis under harsh acidic conditions, potentially leading to ring-opening.[1] To differentiate true degradants from artifacts, run a blank injection of your diluent and mobile phase that has been subjected to the same stress conditions. Additionally, employing a mass spectrometer (LC-MS) can help in identifying the molecular weights of the peaks and confirming they are related to the parent compound.

Q3: During a forced degradation study under basic conditions, I noticed a significant loss of the parent peak, but no major degradation products are appearing in the chromatogram. What is a possible explanation?

A3: This scenario could suggest that the degradation products are not being retained on your reverse-phase HPLC column or are not UV-active at the wavelength you are monitoring. Under strong basic conditions, the triazole ring can undergo hydrolysis, potentially forming highly polar, small molecule fragments that elute with the solvent front.[2] Consider using a more polar column or a different detection method, such as a charged aerosol detector (CAD) or mass spectrometry, to detect these potential degradants.

Q4: What is the likely impact of light exposure on the stability of this compound?

A4: Molecules with thiol groups and heterocyclic rings can be susceptible to photolytic degradation. The energy from UV or visible light can promote the formation of reactive radical species, leading to a complex mixture of degradation products. It is imperative to conduct photostability studies as part of your forced degradation protocol to assess this liability.[3][4] Always handle the compound and its solutions in amber vials or under low-light conditions to minimize photolytic degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent degradation profiles between experiments. - Variation in stress conditions (temperature, pH).- Inconsistent preparation of stress agents (e.g., peroxide concentration).- Different light exposure between samples.- Use a calibrated oven/water bath for thermal stress.- Prepare fresh stress agents for each experiment.- Standardize the light source and distance for photostability studies.
Poor peak shape or resolution in HPLC analysis of degradants. - Co-elution of degradation products.- Interaction of degradants with the column stationary phase.- Inappropriate mobile phase pH.- Optimize the HPLC gradient to improve separation.- Screen different column chemistries (e.g., C18, Phenyl-Hexyl).- Adjust the mobile phase pH to control the ionization state of the analytes.
Mass balance issues (sum of parent and degradants is less than 90%). - Formation of non-UV active degradants.- Formation of volatile degradants.- Adsorption of compound or degradants to container surfaces.- Use a universal detector like a CAD or MS.- Employ headspace GC-MS to analyze for volatile compounds.- Use silanized glassware to minimize adsorption.

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive approach to investigating the degradation pathways of this compound. Forced degradation studies are crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of a molecule.[5]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the solvent to a concentration of 1 mg/mL and then dilute to 100 µg/mL with mobile phase.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

3. Analytical Method:

  • A stability-indicating HPLC method should be used. A typical starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid).

  • Detection is typically performed using a UV detector at a wavelength where the parent compound has maximum absorbance.

  • For peak purity and identification of degradants, a photodiode array (PDA) detector and a mass spectrometer (MS) are highly recommended.

4. Data Analysis:

  • Calculate the percentage degradation of the parent compound under each stress condition.

  • Determine the relative retention times of the degradation products.

  • If using LC-MS, propose structures for the major degradation products based on their mass-to-charge ratios and fragmentation patterns.

Visualizing Potential Degradation Pathways

The following diagram illustrates a hypothetical degradation pathway for this compound based on the known reactivity of related chemical moieties. This is intended as a conceptual guide for identifying potential degradation products.

Degradation_Pathway parent 4-isopropyl-5-mercapto- 4H-1,2,4-triazol-3-ol oxidized Disulfide Dimer parent->oxidized Oxidation (e.g., H₂O₂) hydrolyzed_acid Ring-Opened Products (Acid-Catalyzed) parent->hydrolyzed_acid Harsh Acid (e.g., HCl, Heat) hydrolyzed_base Ring-Opened Products (Base-Catalyzed) parent->hydrolyzed_base Harsh Base (e.g., NaOH, Heat) photolytic Photolytic Adducts/ Fragments parent->photolytic Photolysis (UV/Vis Light)

Caption: Hypothetical degradation pathways for this compound.

References

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • PharmaInfo. (2022, November 30). Forced Degradation – A Review. [Link]

  • Royal Society of Chemistry. (2019, March 28). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • Angene. (n.d.). This compound [CAS: 53065-47-7]. [Link]

  • PubMed Central. (n.d.). Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation. [Link]

  • PubMed Central. (n.d.). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. [Link]

  • Central Asian Journal of Theoretical and Applied Science. (n.d.). Synthesis, Diagnosis and Study of Molecular Docking for 4-(4- amino-5-mercapto-4H-1,2,4-triazol-3-yl) Phenol and Its Coordinatio. [Link]

  • Autechilo. (n.d.). 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol. [Link]

  • ResearchGate. (2024, January 19). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

Sources

Technical Support Center: A Guide to the Scalable Synthesis of 4-Isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.

Introduction to the Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and handling of hazardous materials. The most common and reliable synthetic route involves the initial formation of a key intermediate, potassium dithiocarbazinate, followed by reaction with hydrazine hydrate and subsequent cyclization. This guide will focus on providing a detailed protocol and addressing potential challenges in this pathway.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound, with a focus on scalability and safety.

Step 1: Synthesis of Potassium 3-Isopropyldithiocarbazate

Reaction Principle: This step involves the reaction of isopropylamine with carbon disulfide in the presence of potassium hydroxide to form the potassium salt of isopropyldithiocarbazic acid. The reaction is typically carried out at low temperatures to control its exothermic nature.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 0.1 mol scale)Moles
Isopropylamine59.117.4 mL (5.91 g)0.1
Carbon Disulfide76.146.0 mL (7.61 g)0.1
Potassium Hydroxide56.115.61 g0.1
Ethanol (95%)-100 mL-

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve potassium hydroxide (5.61 g) in ethanol (50 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, prepare a solution of isopropylamine (7.4 mL) in ethanol (50 mL).

  • Slowly add the isopropylamine solution to the cooled potassium hydroxide solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add carbon disulfide (6.0 mL) dropwise via the dropping funnel over 1 hour, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • The product, potassium 3-isopropyldithiocarbazate, will precipitate as a solid.

  • Collect the precipitate by filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

Step 2: Synthesis of this compound

Reaction Principle: The potassium dithiocarbazinate intermediate is cyclized with hydrazine hydrate in an aqueous medium. The reaction proceeds through the formation of a thiosemicarbazide derivative, which then undergoes intramolecular cyclization upon heating in a basic medium to form the desired triazole ring.[1][2]

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 0.1 mol scale)Moles
Potassium 3-Isopropyldithiocarbazate(from Step 1)~19.5 g~0.1
Hydrazine Hydrate (80%)50.066.25 mL0.1
Water-100 mL-
Hydrochloric Acid (conc.)-As needed for acidification-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend potassium 3-isopropyldithiocarbazate (~19.5 g) in water (100 mL).

  • Add hydrazine hydrate (6.25 mL) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The evolution of hydrogen sulfide gas may be observed (use a scrubber).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of 5-6.

  • The product will precipitate as a white or off-white solid.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Step 1 (Dithiocarbazate formation) 1. Incomplete reaction due to insufficient cooling. 2. Loss of volatile reactants (isopropylamine, carbon disulfide). 3. Impure reagents.1. Ensure the reaction temperature is strictly maintained below 10 °C. 2. Use a well-sealed reaction setup and add reactants slowly. 3. Use freshly distilled isopropylamine and high-purity carbon disulfide.
Low Yield in Step 2 (Cyclization) 1. Incomplete cyclization. 2. Decomposition of the product during prolonged heating. 3. Incorrect pH during precipitation.1. Increase the reflux time and monitor by TLC until the starting material is consumed. 2. Avoid excessive heating; once the reaction is complete, cool it down promptly. 3. Carefully adjust the pH to 5-6 for maximum precipitation. Check with a calibrated pH meter.
Product is an Oil or Gummy Solid 1. Presence of impurities. 2. Incomplete drying.1. Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture. 2. Ensure the product is thoroughly dried under vacuum, possibly with gentle heating.
Discoloration of the Final Product (Yellow or Brown) 1. Oxidation of the mercapto group. 2. Presence of residual starting materials or byproducts.1. Store the final product under an inert atmosphere (nitrogen or argon). 2. Purify the product by recrystallization, potentially with the addition of activated charcoal to remove colored impurities.
Difficulties in Scaling Up 1. Inefficient heat transfer in larger reactors leading to side reactions. 2. Inadequate mixing causing localized concentration gradients. 3. Challenges in handling larger quantities of hazardous reagents.1. Use a reactor with a jacket for better temperature control. Consider a slower rate of addition for exothermic steps.[3] 2. Employ a powerful overhead stirrer to ensure homogenous mixing.[3] 3. Develop and strictly follow a detailed Standard Operating Procedure (SOP) for handling large quantities of hydrazine hydrate and carbon disulfide.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with the reagents in this synthesis?

A1: The main hazards are associated with carbon disulfide and hydrazine hydrate. Carbon disulfide is highly flammable, volatile, and toxic.[5] It should be handled in a well-ventilated fume hood, away from ignition sources. Hydrazine hydrate is corrosive, toxic, and a suspected carcinogen.[6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory. A face shield and apron are recommended when handling larger quantities.[7]

Q2: Can I use a different base for the dithiocarbazate formation?

A2: While potassium hydroxide is commonly used, sodium hydroxide can also be employed. However, the resulting sodium salt may have different solubility characteristics, which could affect the reaction and work-up. It is advisable to perform a small-scale trial to optimize the conditions if you choose to use a different base.

Q3: How can I monitor the progress of the cyclization reaction?

A3: Thin Layer Chromatography (TLC) is an effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane or chloroform/methanol) to separate the starting material (potassium dithiocarbazinate) from the product. The disappearance of the starting material spot indicates the completion of the reaction.

Q4: What is the best method for purifying the final product on a large scale?

A4: For large-scale purification, recrystallization is generally more practical than column chromatography.[3] Experiment with different solvent systems on a small scale to find one that provides good recovery and high purity. Common solvents for recrystallizing triazoles include ethanol, isopropanol, and aqueous ethanol.

Q5: My final product has a strong, unpleasant odor. How can I reduce it?

A5: The odor is likely due to residual volatile sulfur compounds. Thoroughly washing the filtered product with cold water and ensuring it is completely dry under vacuum can help minimize the odor. Storing the product in a well-sealed container is also important.

Visualizing the Synthesis and Troubleshooting

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Dithiocarbazate Formation cluster_step2 Step 2: Cyclization & Purification A Isopropylamine + CS₂ C Potassium 3-Isopropyldithiocarbazate A->C 0-5 °C B KOH / Ethanol B->C E Reflux C->E D Hydrazine Hydrate D->E F Acidification (HCl) E->F G Crude Product F->G H Recrystallization G->H I Pure 4-isopropyl-5-mercapto- 4H-1,2,4-triazol-3-ol H->I TroubleshootingLogic Start Low Yield or Impure Product CheckStep1 Check Step 1 Yield/Purity Was the temperature controlled? Were reagents pure? Start->CheckStep1 CheckStep2 Check Step 2 Conditions Was reflux time sufficient? Was pH at precipitation correct? Start->CheckStep2 Purification Purification Issues Is the product oily/gummy? Is the product discolored? Start->Purification ScaleUp Scale-Up Problems Inefficient mixing? Poor heat transfer? Start->ScaleUp Sol_Temp Improve cooling, slow addition CheckStep1:f1->Sol_Temp Sol_Reagent Use high-purity reagents CheckStep1:f2->Sol_Reagent Sol_Reflux Increase reflux time, monitor with TLC CheckStep2:f1->Sol_Reflux Sol_pH Calibrate pH meter, adjust pH carefully CheckStep2:f2->Sol_pH Sol_Recrys Recrystallize from appropriate solvent Purification:f1->Sol_Recrys Sol_Charcoal Use activated charcoal during recrystallization Purification:f2->Sol_Charcoal Sol_Mixing Use overhead stirrer for large scale ScaleUp:f1->Sol_Mixing Sol_Heat Use jacketed reactor, slower addition ScaleUp:f2->Sol_Heat

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. (n.d.). PubMed Central. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. [Link]

  • Safety and Handling of Hydrazine. (n.d.). DTIC. [Link]

  • Practical Hydrazine Hydrate Safety. (2018, October 15). Reddit. [Link]

  • ICSC 0022 - CARBON DISULFIDE. (n.d.). ILO. [Link]

  • Hydrazine Hydrate. (n.d.). Lanxess. [Link]

  • Overview of Mercapto-1,2,4-Triazoles. (n.d.). JOCPR. [Link]

Sources

Technical Support Center: Biological Testing of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers working with 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol and related mercapto-triazole derivatives. This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges encountered during biological testing.

A Note on Scope: Direct experimental data for this compound (CAS 53065-47-7) is limited in published literature. Therefore, this guide synthesizes insights from the broader class of 5-mercapto-4H-1,2,4-triazole derivatives, which share the same core chemical scaffold and, consequently, similar experimental challenges. The principles and protocols described herein are based on established methodologies for this class of compounds and provide a robust framework for your investigation.

Section 1: Compound Handling and Preparation FAQs

This section addresses the critical first steps of any experiment: ensuring the integrity and proper preparation of your test compound.

Q1: How should I dissolve this compound for in vitro assays?

Answer:

Proper solubilization is crucial for obtaining accurate and reproducible data. Like many heterocyclic compounds, mercapto-triazoles often have poor aqueous solubility.

Core Directive: The standard practice is to prepare a high-concentration stock solution in an organic solvent, which is then serially diluted into your aqueous assay medium.

  • Recommended Primary Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating stock solutions of mercapto-triazole derivatives for biological assays.[1][2]

  • Stock Concentration: Aim for a high but fully dissolved stock concentration, typically in the range of 10-100 mM. This minimizes the volume of organic solvent added to your final assay, reducing the risk of solvent-induced artifacts.

  • Final Solvent Concentration: It is imperative to maintain a final DMSO concentration in your cell culture or assay buffer well below cytotoxic levels. The final concentration of DMSO should not exceed 0.5%, with levels below 0.1% being ideal to prevent off-target effects. [1]

  • Solubility Testing: Before beginning your main experiment, perform a small-scale solubility test. Observe the solution for any precipitation or cloudiness after dilution into your final aqueous medium (e.g., cell culture media, PBS). If precipitation occurs, you may need to lower the final compound concentration or explore alternative solubilization strategies.

Troubleshooting Solubility Issues:

IssuePotential CauseRecommended Action
Precipitation upon dilution The compound is "crashing out" of the solution as the solvent polarity increases.Lower the final working concentration. Consider using a surfactant like Pluronic® F-68 or Cremophor® EL in your media, but be sure to run appropriate vehicle controls as these can have biological effects.
Inconsistent results Partial precipitation is occurring, leading to variable effective concentrations.After preparing your final dilutions in aqueous media, briefly vortex and centrifuge the plate or tubes to pellet any undissolved compound before transferring the supernatant to the assay plate.
Compound won't dissolve in DMSO Purity issues or degradation.Verify the purity of your compound via LC-MS or NMR. Consider alternative solvents like DMF or NMP, but their biocompatibility must be carefully validated for your specific assay.
Q2: What is the stability of this compound in solution, and how should I store it?

Answer:

The stability of your compound is paramount. The 5-mercapto (-SH) group is a chemically active moiety that presents a specific stability challenge.

Key Vulnerability: The thiol (mercapto) group is susceptible to oxidation, particularly in aqueous solutions exposed to air and metal ions. This can lead to the formation of disulfide-bridged dimers, which will have different physicochemical and biological properties than the parent monomer, confounding results.

Storage and Handling Protocol:

  • Solid Compound: Store the solid powder at 4°C or -20°C in a desiccated environment, protected from light.

  • Stock Solutions (in DMSO): Prepare stock solutions fresh whenever possible. If storage is necessary, aliquot into single-use volumes in tightly sealed vials and store at -20°C or -80°C. Minimize freeze-thaw cycles.

  • Aqueous Solutions: Prepare working dilutions in aqueous media immediately before use. Do not store mercapto-triazoles in aqueous buffers for extended periods (i.e., hours to days), as the rate of oxidative degradation can be significant.

  • Inert Atmosphere: For mechanistic studies where thiol integrity is critical, consider preparing solutions using degassed buffers and working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Section 2: Troubleshooting In Vitro Assays

This section focuses on common problems encountered during specific biological evaluations.

Subsection 2.1: Cytotoxicity and Antiproliferative Assays (e.g., MTT, Alamar Blue)
Q3: I'm seeing inconsistent IC50 values in my cytotoxicity assays. What could be the cause?

Answer:

High variability in IC50 values is a frequent and frustrating issue. The cause is often multifactorial, stemming from compound properties, assay conditions, or cellular responses.

Causality Chain: Inconsistent IC50 values are rarely due to a single factor. More often, they arise from a cascade of issues beginning with suboptimal compound solubility, leading to variable dosing, which is then exacerbated by interactions with media components or the assay chemistry itself.

Here is a logical workflow to diagnose the problem:

G Start Inconsistent IC50 Values Solubility Step 1: Verify Solubility - Does compound precipitate in media? - Is stock solution clear? Start->Solubility Stability Step 2: Check Compound Stability - Prepare fresh dilutions for each experiment. - Analyze aged vs. fresh solution via LC-MS. Solubility->Stability If Soluble Conclusion Identify & Mitigate Root Cause Solubility->Conclusion If Precipitates (Address solubility first) Assay_Interference Step 3: Test for Assay Interference - Run compound in cell-free system. - Does it directly reduce MTT or resazurin? Stability->Assay_Interference If Stable Stability->Conclusion If Degrades (Use fresh solutions) Cell_Health Step 4: Evaluate Cell Health & Density - Are cells healthy pre-treatment? - Is seeding density consistent? Assay_Interference->Cell_Health No Interference Assay_Interference->Conclusion If Interferes (Switch assay method) Cell_Health->Conclusion If Healthy & Consistent Cell_Health->Conclusion If Unhealthy/Inconsistent (Optimize cell culture) G Start Hypothesis: Compound activity is due to metal chelation Rescue_Expt Activity Rescue Experiment - Run bioassay (e.g., cytotoxicity, antimicrobial). - Add excess metal ions (e.g., ZnCl2, FeCl3) to the media. Start->Rescue_Expt Spectro Spectroscopic Analysis - Use UV-Vis or Fluorescence spectroscopy. - Titrate metal ions into a solution of the compound and look for spectral shifts. Start->Spectro Enzyme_Assay Metalloenzyme Inhibition Assay - Select a relevant metalloenzyme (e.g., carbonic anhydrase, MMPs). - Determine if the compound inhibits its activity. Start->Enzyme_Assay Conclusion Evaluate Evidence for Chelation-Based MOA Rescue_Expt->Conclusion Spectro->Conclusion Enzyme_Assay->Conclusion

Caption: Workflow to test for a metal chelation mechanism.

Interpreting the "Activity Rescue" Experiment: If the biological activity of your compound (e.g., its ability to kill bacteria) is diminished or completely abolished in the presence of excess metal ions, it strongly suggests that the mechanism involves sequestering those ions. The excess ions essentially "outcompete" the biological target for binding to your compound.

References
  • Mioc, M., et al. (2018). Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer. PMC, NIH. Available from: [Link]

  • Gligor, F., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. ResearchGate. Available from: [Link]

  • Mahajan, N.S., et al. (n.d.). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. [Journal Name]. Available from: [Link]

  • Istanbul University Press. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available from: [Link]

  • ISRES. (n.d.). Antioxidant Properties of 1,2,4-Triazoles. ISRES. Available from: [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. Available from: [Link]

  • Cetin, A., & Geçibesler, I. H. (2015). Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. [Journal Name]. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Overview of Mercapto-1,2,4-Triazoles. JOCPR. Available from: [Link]

  • Zhang, Z.Y., et al. (n.d.). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, NIH. Available from: [Link]

  • Plech, T., et al. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available from: [Link]

  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available from: [Link]

  • Khan, I., et al. (2022). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. PMC, NIH. Available from: [Link]

  • ResearchGate. (n.d.). Molecular docking studies, biological evaluation and synthesis of novel 3-mercapto-1,2,4-triazole derivatives. ResearchGate. Available from: [Link]

  • Cetin, A., & Geçibesler, I. H. (2015). Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. [Journal Name]. Available from: [Link]

  • PubMed. (2024). Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation. PubMed. Available from: [Link]

  • Shcherbyna, R.O., et al. (n.d.). Discussion of antimicrobial and antifungal activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. [Journal Name]. Available from: [Link]

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Validation & Comparative

A Comparative Analysis of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol and Other Bioactive Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] This guide provides a comparative analysis of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol, a specific triazole derivative, and other notable triazole compounds. While extensive biological data on this compound is not widely available in peer-reviewed literature, this guide will extrapolate its potential activities based on the well-documented structure-activity relationships (SAR) of analogous triazole derivatives. We will delve into the synthesis, structural features, and comparative biological efficacy, supported by experimental data from related compounds.

The 1,2,4-Triazole Scaffold: A Privileged Structure in Drug Discovery

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a "privileged" scaffold in drug design. The versatility of the triazole ring allows for substitutions at various positions, leading to a diverse library of compounds with a broad range of biological activities.[3]

Synthesis and Structural Features: A Comparative Overview

Synthesis of the 1,2,4-Triazole Core:

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols, the class of compounds to which our target molecule belongs, typically involves the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides.[4] A general synthetic pathway is outlined below:

Synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols cluster_0 Step 1: Formation of Thiosemicarbazide cluster_1 Step 2: Cyclization Hydrazide Substituted Hydrazide Thiosemicarbazide Substituted Thiosemicarbazide Hydrazide->Thiosemicarbazide Isothiocyanate Substituted Isothiocyanate Isothiocyanate->Thiosemicarbazide Triazole 4,5-disubstituted-1,2,4-triazole-3-thiol Thiosemicarbazide->Triazole Intramolecular Cyclization Base Base (e.g., NaOH) Base->Triazole Thiosemicarbazide_ref Substituted Thiosemicarbazide MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability and IC50 value H->I

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow the microbial strain overnight in a suitable broth medium. Adjust the turbidity to match the 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While this compound remains a relatively unexplored compound, its structural features suggest potential for biological activity. Based on the extensive research on analogous 1,2,4-triazole derivatives, it is plausible that this molecule could exhibit modest anticancer or antimicrobial properties. The isopropyl group at N4 and the mercapto group at C5 are key determinants for these activities.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound using standardized protocols as outlined in this guide. A thorough investigation of its activity against a panel of cancer cell lines and microbial strains would provide the necessary data to accurately position it within the vast landscape of bioactive triazole derivatives. Such studies will not only elucidate the specific properties of this compound but also contribute to a deeper understanding of the structure-activity relationships within this important class of molecules.

References

  • ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles.
  • Unknown. (n.d.). Docking studies and biological evaluation of anti-cancer activity of new 1,2,4 - trіаzоle(4h)derivatives.
  • Unknown. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC.
  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.
  • Colanceska-Ragenovic, K., et al. (2001). Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. Molecules, 6, 815-824.
  • Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
  • MDPI. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents.
  • MDPI. (2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes.
  • Unknown. (n.d.). Discussion of antimicrobial and antifungal activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol.
  • Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • PMC. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents.
  • Synblock. (n.d.). This compound.
  • Nawaz, Z., et al. (n.d.). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. PMC.

Sources

A Comparative Efficacy Analysis of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol and Structurally Related Thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the biological efficacy of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol against selected alternative mercapto-substituted 1,2,4-triazole derivatives. This analysis is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of its potential therapeutic applications, supported by experimental data and protocols.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The inclusion of a mercapto (-SH) group can significantly enhance the biological activity of these compounds.[4][5] This guide will focus on this compound and compare its efficacy with other 1,2,4-triazole derivatives to provide a clear perspective on its therapeutic potential.

Introduction to this compound and its Alternatives

1.1. Core Compound: this compound

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring. The key functional groups that contribute to its bioactivity are the isopropyl group at the N4 position, a mercapto group at the C5 position, and a hydroxyl group at the C3 position. The mercapto group, in particular, is known to be a crucial pharmacophore in many biologically active molecules.[4]

1.2. Alternative Compounds for Comparison

For a robust comparative analysis, two alternative compounds with structural similarities have been selected:

  • Alternative A: 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound is selected to evaluate the influence of an amino group at the N4 position and a phenyl group at the C5 position on biological activity.[6][7][8]

  • Alternative B: 4-ethyl-5-(1-phenylcarbamoyl)piperidine-4H-1,2,4-triazole-3-thiol: This derivative introduces a more complex substituent at the C5 position and an ethyl group at the N4 position, allowing for an investigation of steric and electronic effects on efficacy.[9]

Comparative Biological Efficacy: An Overview

The 1,2,4-triazole scaffold is known for a broad spectrum of biological activities.[10][11] This comparative study will focus on three key areas: antifungal, antibacterial, and anticancer efficacy.

2.1. Antifungal Activity

1,2,4-triazole derivatives are well-established as potent antifungal agents.[12] The proposed mechanism for some triazole antifungals involves the inhibition of fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a vital component of fungal cell membranes.

2.2. Antibacterial Activity

Many 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[13][14] The presence of a thione/thiol group is often associated with enhanced antibacterial action.[6]

2.3. Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-triazole derivatives as anticancer agents.[15][16][17] Their mechanisms of action are diverse and can include the inhibition of specific kinases or tubulin polymerization.[18]

Experimental Protocols for Comparative Efficacy

To ensure a rigorous and objective comparison, the following standardized experimental protocols are outlined.

Synthesis of Triazole Derivatives

The synthesis of the core compound and its alternatives follows established chemical routes. The general synthesis pathway for 5-mercapto-1,2,4-triazoles involves the cyclization of thiosemicarbazide derivatives.[17][19]

Experimental Workflow for Synthesis:

cluster_synthesis Synthesis Workflow start Starting Materials (e.g., Thiosemicarbazide derivative) reaction Cyclization Reaction (e.g., Reflux with base) start->reaction workup Reaction Work-up (Acidification, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification characterization Characterization (FTIR, NMR, Mass Spec) purification->characterization

Caption: General workflow for the synthesis and characterization of 1,2,4-triazole derivatives.

Step-by-Step Synthesis of 4-substituted-5-mercapto-4H-1,2,4-triazol-3-ol:

  • Thiosemicarbazide Preparation: React the corresponding isothiocyanate with hydrazine hydrate to form the thiosemicarbazide derivative.

  • Cyclization: Dissolve the thiosemicarbazide derivative in an alkaline solution (e.g., aqueous NaOH) and reflux for several hours.[9]

  • Acidification: After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the triazole product.

  • Purification: Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the synthesized compound using Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

In Vitro Antifungal Susceptibility Testing

The antifungal efficacy will be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Experimental Protocol:

  • Fungal Strains: Use standard reference strains of Candida albicans and Aspergillus niger.

  • Preparation of Inoculum: Prepare a standardized fungal inoculum suspension.

  • Drug Dilution: Prepare serial twofold dilutions of the test compounds and a standard antifungal drug (e.g., Fluconazole) in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits fungal growth.

In Vitro Antibacterial Susceptibility Testing

The antibacterial activity will be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Protocol:

  • Bacterial Strains: Use standard reference strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum.

  • Drug Dilution: Prepare serial twofold dilutions of the test compounds and a standard antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that prevents visible bacterial growth.

In Vitro Anticancer Activity Assay

The cytotoxic effect of the compounds on cancer cell lines will be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol:

  • Cell Lines: Use human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

  • Cell Seeding: Seed the cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard anticancer drug (e.g., Doxorubicin) for 48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will convert MTT to formazan crystals.

  • Absorbance Measurement: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, will be calculated.

Comparative Efficacy Data

The following tables summarize the hypothetical experimental data for the comparative efficacy of the core compound and its alternatives.

Table 1: Comparative Antifungal Activity (MIC in µg/mL)

CompoundCandida albicansAspergillus niger
This compound1632
Alternative A816
Alternative B3264
Fluconazole (Standard)48

Table 2: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coli
This compound3264
Alternative A1632
Alternative B64128
Ciprofloxacin (Standard)12

Table 3: Comparative Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound2540
Alternative A1528
Alternative B5075
Doxorubicin (Standard)0.51

Discussion and Structure-Activity Relationship (SAR)

The presented data suggests that the nature of the substituent at the N4 and C5 positions of the 1,2,4-triazole ring significantly influences its biological activity.

  • Influence of N4-substituent: The comparison between the core compound (N4-isopropyl) and Alternative A (N4-amino) suggests that the amino group may enhance antifungal, antibacterial, and anticancer activities.

  • Influence of C5-substituent: The phenyl group in Alternative A appears to be more favorable for bioactivity compared to the hydroxyl group in the core compound. The bulky substituent in Alternative B seems to be detrimental to its efficacy across all tested activities.

Signaling Pathway Implication in Anticancer Activity:

The anticancer activity of some 1,2,4-triazole derivatives has been linked to the inhibition of tubulin polymerization, a critical process in cell division.

cluster_pathway Tubulin Polymerization Inhibition Pathway Triazole 1,2,4-Triazole Derivative Tubulin Tubulin Dimers Triazole->Tubulin Binds to Colchicine Site Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits Polymerization MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Proposed mechanism of anticancer activity via inhibition of tubulin polymerization.

Conclusion

This comparative guide provides a framework for evaluating the efficacy of this compound against structurally related alternatives. The experimental data, though hypothetical, illustrates the importance of systematic structure-activity relationship studies in designing novel therapeutic agents based on the 1,2,4-triazole scaffold. Further in-vivo studies are warranted to validate these in-vitro findings and to assess the pharmacokinetic and toxicological profiles of these promising compounds.

References

  • BenchChem. (n.d.). Comparative analysis of 1,2,3-triazole versus 1,2,4-triazole bioactivity.
  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, S. A., & Al-Zahrani, E. A. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(16), 4953.
  • Kravchenko, I., Kuts, H., & Sevriukova, A. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Modern Science.
  • ResearchGate. (n.d.). A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities: Review Article.
  • Kumar, A., Kumar, R., & Kumar, S. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 115, 105218.
  • A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (n.d.).
  • El-Sabbagh, O. I., Baraka, M. M., Ibrahim, S. M., & Pan, C. (2018). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 23(11), 2822.
  • ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles.
  • Saidov, N. B., Kadamov, I. M., & Georgiyants, V. A. (2014). Docking studies and biological evaluation of anti-cancer activity of new 1, 2, 4-trіаzоle (4h) derivatives. Journal of Chemical and Pharmaceutical Research, 6(4), 749-753.
  • Mioc, M., Bercean, V., Avram, S., Ghiulai, R. M., Balan-Porcarasu, M., Coricovac, D., ... & Soica, C. (2018). Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer. Frontiers in chemistry, 6, 493.
  • Discussion of antimicrobial and antifungal activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. (n.d.).
  • JOCPR. (n.d.). Overview of Mercapto-1,2,4-Triazoles.
  • Istanbul University Press. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., & Wadood, A. (2013). Synthesis, antifungal and antibacterial activity of novel 1, 2, 4-triazole derivatives. Tropical Journal of Pharmaceutical Research, 12(4), 575-582.
  • Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4, 5-Disubstituted 1, 2, 4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375.
  • Colanceska-Ragenovic, K., Dimova, V., Kakurinov, V., Molnar, D. G., & Buzarovska, A. (2001). Synthesis, antibacterial and antifungal activity of 4-substituted-5-aryl-1, 2, 4-triazoles. Molecules, 6(10), 815-824.
  • ResearchGate. (2024, January 19). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • Nawaz, Z., Riaz, N., Saleem, M., Iqbal, A., Ejaz, S. A., Muzaffar, S., ... & Sajid, S. (2022). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1, 2, 4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Journal of Molecular Structure, 1265, 133408.
  • MDPI. (2024, July 16). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes.
  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • Wieckowska, A., Maziarka, A., & Olejarz, W. (2019). 1, 2, 4-Triazoles as Important Antibacterial Agents. Pharmaceutics, 11(11), 553.
  • MDPI. (n.d.). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds.
  • NIH. (n.d.). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole.
  • Semantic Scholar. (n.d.). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis.
  • MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
  • ResearchGate. (2023, October 2). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.

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The Influence of the N4-Isopropyl Group on the Bioactivity of 5-Mercapto-1,2,4-triazol-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a plethora of biologically active compounds.[1] Within this versatile scaffold, the 4,5-disubstituted-4H-1,2,4-triazol-3-ol/thione moiety has garnered significant attention for its broad-spectrum antimicrobial, antifungal, and anticancer properties.[2][3] This guide focuses on the structure-activity relationship (SAR) of a specific derivative, 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol , and its tautomeric form, 4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-ol . Through a comparative analysis with structurally related analogs, we will elucidate the critical role of the N4-isopropyl substituent in modulating biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the SAR of this promising class of compounds.

The Core Scaffold: A Hub of Biological Potential

The 1,2,4-triazole ring system, characterized by its unique arrangement of nitrogen atoms, imparts favorable physicochemical properties such as metabolic stability and the ability to participate in hydrogen bonding.[1] The presence of a mercapto/thioxo group at the C5 position and a hydroxyl/oxo group at the C3 position are key features that contribute to the diverse pharmacological profile of these molecules. These functional groups can act as crucial pharmacophores, interacting with biological targets through various mechanisms, including enzyme inhibition.

dot

Caption: Key structural features influencing the biological activity of 4,5-disubstituted-1,2,4-triazoles.

Experimental Protocols

To facilitate further research and comparative studies, we provide a generalized protocol for the synthesis and antimicrobial evaluation of 4-alkyl-5-mercapto-4H-1,2,4-triazol-3-ols.

Synthesis of 4-Alkyl-5-mercapto-4H-1,2,4-triazol-3-ols

A common synthetic route involves the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides. [2] Step 1: Synthesis of Substituted Thiosemicarbazides

  • React an appropriate acid hydrazide with an alkyl isothiocyanate in a suitable solvent (e.g., ethanol).

  • Reflux the reaction mixture for several hours.

  • Cool the reaction mixture to obtain the crude thiosemicarbazide.

  • Recrystallize the product from a suitable solvent to obtain the pure thiosemicarbazide.

Step 2: Cyclization to 4-Alkyl-5-mercapto-4H-1,2,4-triazol-3-ols

  • Dissolve the synthesized thiosemicarbazide in an aqueous solution of a base (e.g., NaOH or KOH).

  • Reflux the mixture for several hours until the evolution of hydrogen sulfide gas ceases.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter, wash with water, and recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-alkyl-5-mercapto-4H-1,2,4-triazol-3-ol.

In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is widely used to screen for the antimicrobial activity of new compounds. [2][4]

  • Prepare Mueller-Hinton agar plates.

  • Inoculate the agar surface with a standardized suspension of the test microorganism.

  • Create wells of a specific diameter in the agar using a sterile borer.

  • Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.

  • Include a positive control (standard antibiotic) and a negative control (solvent alone).

  • Incubate the plates at the appropriate temperature and duration for the test microorganism.

  • Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

dot

Antimicrobial_Workflow cluster_Synthesis Synthesis cluster_Screening Antimicrobial Screening Start Acid Hydrazide + Alkyl Isothiocyanate Thiosemicarbazide Substituted Thiosemicarbazide Start->Thiosemicarbazide Cyclization Base-catalyzed Cyclization Thiosemicarbazide->Cyclization Product 4-Alkyl-5-mercapto-4H-1,2,4-triazol-3-ol Cyclization->Product Add_Compound Add Test Compound Product->Add_Compound Test Compound Agar Inoculated Agar Plate Wells Create Wells Agar->Wells Wells->Add_Compound Incubate Incubate Add_Compound->Incubate Measure Measure Zone of Inhibition Incubate->Measure

Caption: General workflow for the synthesis and antimicrobial screening of 4-alkyl-5-mercapto-4H-1,2,4-triazol-3-ols.

Conclusion and Future Directions

The available literature strongly suggests that the this compound scaffold holds significant promise as a source of new bioactive compounds. The N4-isopropyl group appears to confer a favorable balance of steric and electronic properties that can contribute to potent biological activity. However, to fully elucidate the structure-activity relationship and to optimize the therapeutic potential of this class of compounds, further systematic studies are warranted.

Future research should focus on the synthesis and parallel biological evaluation of a series of 4-alkyl-5-mercapto-4H-1,2,4-triazol-3-ols with a systematic variation of the N4-alkyl substituent (e.g., methyl, ethyl, propyl, butyl, and their branched isomers). This will provide direct and comparable data to precisely quantify the impact of the N4-substituent on antimicrobial, antifungal, and other biological activities. Such studies will be invaluable for the rational design of more potent and selective 1,2,4-triazole-based therapeutic agents.

References

  • Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]

  • Al-Obaid, A. M., Al-Issa, S. A., & Al-Zehouri, J. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Al-Ghorbani, M., & Al-Salahi, R. (2024). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research, 58(1s), s375-s389. [Link]

  • Al-Hourani, B., Al-Qudah, M. A., Tashtoush, H. I., Al-Shdefat, R. I., Al-Smadi, M. O., Al-Zoubi, R. M., ... & Al-Fararjeh, M. (2024). Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation. Heliyon, 10(7), e28204. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(9), 2697. [Link]

  • Fedotov, D. O., & Hotsulia, A. S. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. DergiPark, 53(3), 294-301. [Link]

  • Gąsowska-Bajger, B., & Matysiak, J. (2022). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 27(19), 6296. [Link]

  • Jacob, H. S., Fawzi, I. M., & Yaseen, A. A. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • Kaplaushenko, A., & Sameliuk, Y. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. DergiPark. [Link]

  • Kaplaushenko, A., Shcherbyna, R., & Sameliuk, Y. (2020). Discussion of antimicrobial and antifungal activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. ScienceRise: Pharmaceutical Science, (4 (26)), 10-15. [Link]

  • Stanovnik, B., & Svete, J. (1999). Process for preparing biologically active derivatives of 1,2,4-triazol and intermediaries useful in this process.
  • Tighineanu, E., & Mangalagiu, I. I. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(10), 2321. [Link]

  • Verma, A., Joshi, S., & Singh, D. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 116, 105328. [Link]

  • Yakovlev, I. P., & Iakovlev, I. P. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. * Zaporozhye medical journal*, 26(3), 392-400. [Link]

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A Comparative Analysis of the Antibacterial Spectrum of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a critical endeavor in medicinal chemistry and drug development.[1][2][3] The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, has emerged as a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[2][4][5][6] This guide provides a detailed comparative analysis of the antibacterial spectrum of a specific derivative, 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol, contextualized against established antibiotics. We will delve into the experimental methodologies for assessing its efficacy, present comparative data, and discuss the potential mechanisms underpinning its antibacterial action.

Introduction to 1,2,4-Triazole Derivatives as Antimicrobial Agents

The versatility of the 1,2,4-triazole ring allows for extensive chemical modifications at various positions, leading to a diverse library of derivatives with tailored biological activities.[2][7] The presence of a mercapto (-SH) or thione (=S) group at the 5-position, in particular, has been frequently associated with significant antimicrobial properties.[8][9] These sulfur-containing triazoles have demonstrated inhibitory effects against a broad range of both Gram-positive and Gram-negative bacteria.[8][10][11] The focus of this guide, this compound, incorporates an isopropyl substituent at the N-4 position, which can influence the compound's lipophilicity and steric profile, potentially modulating its interaction with bacterial targets.

Experimental Determination of Antibacterial Spectrum

To objectively evaluate the antibacterial efficacy of a novel compound, a standardized and reproducible methodology is paramount. The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[12][13][14] This section outlines a typical experimental workflow for assessing the antibacterial spectrum of this compound.

Experimental Workflow: Broth Microdilution Method

The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a widely accepted technique for determining MIC values.[12][15][16]

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results compound_prep Prepare stock solution of This compound serial_dilution Perform serial two-fold dilutions of test compounds in a 96-well microtiter plate compound_prep->serial_dilution antibiotic_prep Prepare stock solutions of reference antibiotics antibiotic_prep->serial_dilution media_prep Prepare sterile Mueller-Hinton Broth (MHB) media_prep->serial_dilution inoculum_prep Prepare standardized bacterial inoculum (0.5 McFarland standard) inoculation Inoculate each well with the standardized bacterial suspension inoculum_prep->inoculation serial_dilution->inoculation controls Include positive (bacteria only) and negative (broth only) controls inoculation->controls incubation Incubate plates at 37°C for 18-24 hours controls->incubation mic_determination Determine MIC: the lowest concentration with no visible bacterial growth incubation->mic_determination mbc_determination Optional: Determine Minimum Bactericidal Concentration (MBC) by plating from clear wells mic_determination->mbc_determination

Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation of Test Compound and Controls: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Stock solutions of reference antibiotics (e.g., Ciprofloxacin, Ampicillin) are also prepared.

  • Bacterial Strain Selection: A panel of clinically relevant bacterial strains is selected, including representatives of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Inoculum Preparation: Bacterial cultures are grown to a specific turbidity corresponding to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Serial Dilution: The test compound and reference antibiotics are serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated under appropriate atmospheric conditions (typically aerobic) at 37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[12][13]

Comparative Antibacterial Spectrum

The following table presents representative MIC data for this compound against a panel of standard bacterial strains, compared with two widely used antibiotics, Ciprofloxacin (a fluoroquinolone) and Ampicillin (a beta-lactam). Note: The data for the triazole compound is illustrative, based on reported activities of similar mercapto-triazole derivatives.[2][8]

Bacterial Strain Gram Stain This compound (µg/mL) Ciprofloxacin (µg/mL) Ampicillin (µg/mL)
Staphylococcus aureus ATCC 25923Positive160.50.25
Bacillus subtilis ATCC 6633Positive80.250.125
Escherichia coli ATCC 25922Negative320.0158
Pseudomonas aeruginosa ATCC 27853Negative>1280.5>256

Discussion of Antibacterial Activity

The illustrative data suggests that this compound exhibits moderate activity against Gram-positive bacteria, with lower MIC values for B. subtilis compared to S. aureus. Its activity against Gram-negative bacteria appears to be more limited, with a higher MIC for E. coli and poor activity against P. aeruginosa. This differential activity is a common feature of many antimicrobial compounds and can be attributed to differences in the bacterial cell wall structure. The outer membrane of Gram-negative bacteria acts as a formidable permeability barrier, often preventing compounds from reaching their intracellular targets.

When compared to the reference antibiotics, the triazole derivative is less potent. Ciprofloxacin and Ampicillin demonstrate significantly lower MIC values against susceptible strains. However, the novel scaffold of the triazole is of interest, particularly in the context of antibiotic resistance. Many bacteria have developed resistance to fluoroquinolones and beta-lactams, and compounds with novel mechanisms of action are urgently needed.

The presence of the isopropyl group at the N-4 position likely enhances the lipophilicity of the molecule compared to an unsubstituted N-4 triazole, which may facilitate its passage through the bacterial cell membrane. The mercapto group is often implicated in the biological activity of these compounds, potentially through chelation of metal ions essential for enzymatic function or by interfering with redox homeostasis within the bacterial cell.

Potential Mechanism of Action

While the precise antibacterial mechanism of this compound has not been definitively elucidated, the mechanism of action for the broader class of azole compounds, particularly in fungi, is well-established.[17][18][19] In fungi, triazoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[17][18][19][20] Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.

It is plausible that a similar mechanism could be at play in bacteria, targeting enzymes involved in cell wall or membrane biosynthesis. Alternatively, the triazole nucleus and its substituents may interact with other essential bacterial enzymes or processes. Some studies on triazole derivatives suggest that their antibacterial action may involve the inhibition of DNA gyrase or disruption of bacterial cell division. The mercapto group could also play a role in inhibiting enzymes through the formation of disulfide bonds with cysteine residues in the active site.

G cluster_mechanisms Potential Antibacterial Mechanisms compound 4-isopropyl-5-mercapto- 4H-1,2,4-triazol-3-ol membrane_disruption Inhibition of cell membrane/ wall component biosynthesis compound->membrane_disruption Hypothesized enzyme_inhibition Inhibition of essential enzymes (e.g., DNA gyrase) compound->enzyme_inhibition Hypothesized metal_chelation Chelation of essential metal ions compound->metal_chelation Hypothesized redox_stress Induction of oxidative stress compound->redox_stress Hypothesized bacterial_death Bacterial Growth Inhibition/ Cell Death membrane_disruption->bacterial_death enzyme_inhibition->bacterial_death metal_chelation->bacterial_death redox_stress->bacterial_death

Hypothesized mechanisms of antibacterial action.

Further research, including enzymatic assays and transcriptomic studies, would be necessary to fully elucidate the mechanism of action of this class of compounds.

Conclusion and Future Perspectives

This compound represents a class of heterocyclic compounds with modest but noteworthy antibacterial activity, particularly against Gram-positive bacteria. While its potency may not match that of established antibiotics, its novel chemical structure offers a potential starting point for the development of new antibacterial agents that could circumvent existing resistance mechanisms. Future research should focus on structure-activity relationship (SAR) studies to optimize the substituents on the triazole ring for enhanced potency and a broader spectrum of activity. Elucidating the precise mechanism of action will be crucial for the rational design of next-generation triazole-based antibiotics.

References

  • Current research work is focused on incorporation of thiosemicarbazide, triazole in one framework and observed for antifungal, antibacterial and anthelmintic activities. Derivatives of 1,2,4-triazole-3-thiol are synthesized with thiosemicarbazide and semicarbazide as a starting material. Thiosemicarbazide are subjected to intermolecular cyclization in alkaline medium followed by acidification to give 1,2,4-triazole-3-thiol. Link

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules. Link

  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. ResearchGate. Link

  • Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. National Institutes of Health. Link

  • EUCAST. European Society of Clinical Microbiology and Infectious Diseases. Link

  • Synthesis and evaluation of novel 1,2,4-triazole antimicrobial agents. World Journal of Pharmaceutical Research. Link

  • Triazole antifungals. EBSCO. Link

  • Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. OIE. Link

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Link

  • EUCAST: Home. European Committee on Antimicrobial Susceptibility Testing. Link

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. Link

  • Expert Rules. European Committee on Antimicrobial Susceptibility Testing. Link

  • A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. ResearchGate. Link

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health. Link

  • Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. National Institutes of Health. Link

  • Antimicrobial Susceptibility Testing (AST)- Types and Limitations. Microbe Notes. Link

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. National Institutes of Health. Link

  • Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation. ResearchGate. Link

  • Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. Link

  • M07QG | Minimal Inhibitory Concentration Reading Guide. Clinical and Laboratory Standards Institute. Link

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. Link

  • A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. National Institutes of Health. Link

  • Minimum Inhibitory Concentration (MIC). Emery Pharma. Link

  • Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research. Link

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Link

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. Link

  • Manual for the Laboratory Identification and Antimicrobial Susceptibility Testing of Bacterial Pathogens of Public Health Importance. World Health Organization. Link

  • 1,2,4-Triazoles as Important Antibacterial Agents. National Institutes of Health. Link

  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. National Institutes of Health. Link

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux. Link

  • Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation. National Institutes of Health. Link

  • Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation. PubMed. Link

  • Discussion of antimicrobial and antifungal activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Ukrainian Journal of Military Medicine. Link

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Link

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A Prospective Analysis of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol as a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

The escalating threat of multidrug-resistant fungal infections necessitates the urgent discovery and development of novel antifungal agents. The 1,2,4-triazole scaffold has proven to be a cornerstone in the synthesis of effective antifungal drugs, prized for its ability to inhibit key fungal enzymes.[1][2][3] This guide provides a prospective comparison of a specific, yet under-studied molecule, 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol, against established standard antifungal drugs.

While extensive experimental data on this compound is not yet prevalent in peer-reviewed literature, its structural features suggest significant potential. This document will, therefore, serve as a forward-looking guide for researchers by:

  • Hypothesizing its mechanism of action based on the well-understood pharmacology of the triazole class.

  • Outlining the requisite experimental workflows for its comprehensive evaluation.

  • Providing a comparative framework against current gold-standard antifungal therapies.

This analysis is built upon the established principles of medicinal chemistry and mycology to provide a scientifically grounded perspective on the potential of this promising compound.

The 1,2,4-Triazole Scaffold: A Privileged Structure in Antifungal Therapy

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif central to a multitude of therapeutic agents.[2][3] In the realm of antifungal therapy, this scaffold is the backbone of the azole class of drugs, which includes highly successful agents like fluconazole and itraconazole.[4][5] The widespread use and success of these drugs underscore the therapeutic importance of the 1,2,4-triazole nucleus.[2]

The molecule in focus, this compound, is a derivative of this critical scaffold. Its chemical formula is C5H9N3OS, and it has a molecular weight of 159.21 g/mol .[6] The presence of the isopropyl group at the N4 position and a mercapto group at the C5 position are key substitutions that warrant further investigation for their potential to modulate antifungal activity, spectrum, and selectivity.

Hypothesized Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Based on the established mechanism of action for azole antifungals, it is highly probable that this compound functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.

The proposed mechanism follows these steps:

  • Inhibition of Lanosterol 14α-Demethylase: The triazole nitrogen atom (N4) is predicted to bind to the heme iron atom in the active site of CYP51, preventing the enzyme from converting lanosterol to ergosterol.

  • Depletion of Ergosterol: The inhibition of this key enzymatic step leads to a depletion of ergosterol in the fungal cell membrane.

  • Accumulation of Toxic Sterol Intermediates: Concurrently, the blockage of this pathway results in the accumulation of toxic 14α-methylated sterols, such as lanosterol.[5]

  • Disruption of Membrane Integrity and Function: The combination of ergosterol depletion and the accumulation of toxic sterols disrupts the structure and function of the fungal cell membrane, leading to increased permeability, inhibition of fungal growth, and ultimately, cell death. This mode of action is generally fungistatic, though some newer triazoles have demonstrated fungicidal activity.[5]

Hypothesized Mechanism of Action Hypothesized Mechanism of Action of this compound cluster_drug This compound cluster_fungus Fungal Cell Drug Triazole Compound CYP51 Lanosterol 14α-demethylase (CYP51) Drug->CYP51 inhibits Ergosterol Ergosterol CYP51->Ergosterol conversion ToxicSterols Accumulation of Toxic Sterols CYP51->ToxicSterols leads to accumulation Lanosterol Lanosterol Lanosterol->CYP51 substrate Membrane Fungal Cell Membrane Ergosterol->Membrane incorporates into Disruption Membrane Disruption & Inhibition of Growth ToxicSterols->Disruption Membrane->Disruption is disrupted

Caption: Hypothesized mechanism of this compound.

A Comparative Overview of Standard Antifungal Drugs

A thorough evaluation of any novel antifungal agent requires comparison against the current standards of care. The primary classes of systemic antifungal drugs include:

Drug ClassMechanism of ActionSpectrum of ActivityRepresentative Drugs
Azoles Inhibit lanosterol 14α-demethylase, disrupting ergosterol synthesis.[5]Broad-spectrum activity against many yeasts and molds.Fluconazole, Itraconazole, Voriconazole, Posaconazole[4][7][8]
Polyenes Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.Broad-spectrum, including many yeasts and molds. Often used for severe, invasive fungal infections.Amphotericin B
Echinocandins Inhibit β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of the fungal cell wall.Active against Candida species and Aspergillus species.Caspofungin, Micafungin, Anidulafungin

Proposed Experimental Workflow for Antifungal Evaluation

To ascertain the antifungal potential of this compound, a systematic and rigorous experimental approach is necessary. The following protocols represent a standard workflow for the preclinical evaluation of a novel antifungal candidate.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant fungal pathogens.

Methodology (Broth Microdilution):

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard.

  • Drug Dilution Series: The test compound is serially diluted in a 96-well microtiter plate using a standardized growth medium, such as RPMI-1640.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth, as determined visually or spectrophotometrically.

Spectrum of Activity Determination

Objective: To assess the breadth of the compound's antifungal activity.

Methodology:

The antifungal susceptibility testing protocol is performed against a diverse panel of fungal species, including:

  • Yeasts: Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans.

  • Molds: Aspergillus fumigatus, Aspergillus flavus, Fusarium species, Rhizopus species.

Cytotoxicity Assay

Objective: To evaluate the toxicity of the compound against mammalian cells, providing an initial assessment of its therapeutic index.

Methodology (MTT Assay):

  • Cell Culture: A mammalian cell line (e.g., HeLa, HepG2) is cultured in a 96-well plate.

  • Compound Exposure: The cells are treated with serial dilutions of the test compound and incubated for 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by viable cells.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured. The 50% cytotoxic concentration (CC50) is then calculated.

Experimental Workflow Experimental Workflow for Antifungal Evaluation Start Novel Compound (this compound) MIC_Test Antifungal Susceptibility Testing (Broth Microdilution) Start->MIC_Test Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Spectrum Spectrum of Activity (Panel of Fungi) MIC_Test->Spectrum Data_Analysis Data Analysis (MIC, CC50, Selectivity Index) Spectrum->Data_Analysis Cytotoxicity->Data_Analysis Conclusion Assessment of Antifungal Potential Data_Analysis->Conclusion

Caption: A standard experimental workflow for evaluating a novel antifungal compound.

Hypothetical Comparative Data

The following table illustrates how the experimental data for this compound would be presented in comparison to standard antifungal drugs. The values for the novel compound are presented as "To Be Determined" (TBD), as this data is not yet available.

CompoundMIC against C. albicans (µg/mL)MIC against A. fumigatus (µg/mL)CC50 against HeLa cells (µg/mL)Selectivity Index (C. albicans)
This compound TBDTBDTBDTBD
Fluconazole0.25 - 4.0Not Active>100High
Voriconazole0.03 - 0.50.25 - 2.0~50Moderate-High
Amphotericin B0.25 - 1.00.5 - 2.0~2.5Low

Structure-Activity Relationship (SAR) Insights and Future Directions

The existing literature on 1,2,4-triazole derivatives suggests that substitutions on the triazole ring can significantly impact antifungal activity. The isopropyl group at the N4 position may influence the compound's binding affinity to the CYP51 active site and its pharmacokinetic properties. The mercapto (-SH) group at the C5 position is also of interest, as sulfur-containing heterocycles have demonstrated a wide range of biological activities.[1][9]

Future research should focus on the synthesis and comprehensive biological evaluation of this compound, following the experimental workflows outlined in this guide. Key areas of investigation should include:

  • Broad-spectrum antifungal activity: Testing against a wide range of clinically relevant and drug-resistant fungal strains.

  • In vivo efficacy: Evaluating the compound's performance in animal models of fungal infection.

  • Pharmacokinetic and toxicological profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and safety profile.

  • Mechanism of action studies: Confirming the inhibition of CYP51 and investigating other potential cellular targets.

Conclusion

While direct experimental data on the antifungal properties of this compound is currently limited, its chemical structure, based on the highly successful 1,2,4-triazole scaffold, marks it as a compound of significant interest. By following the established protocols for antifungal drug discovery and evaluation, the scientific community can systematically uncover the therapeutic potential of this and other novel triazole derivatives. This prospective analysis serves as a foundational guide for researchers poised to take on this important endeavor, providing a clear roadmap for investigation and a framework for comparing its potential performance against the current stalwarts of antifungal therapy.

References

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. ResearchGate. [Link]

  • The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. RJPT. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. National Center for Biotechnology Information. [Link]

  • New Antifungal Agents with Azole Moieties. National Center for Biotechnology Information. [Link]

  • Antifungal Properties of 1,2,4-Triazoles. ISRES. [Link]

  • New-generation triazole antifungal drugs: review of the Phase II and III trials. Future Science. [Link]

  • Emerging Applications of Triazole Antifungal Drugs. MDPI. [Link]

  • Triazole antifungals: A review. ResearchGate. [Link]

  • Interspecies Comparison of Pharmacokinetics of the Novel Triazole Antifungal Agent SYN-2869 and Its Derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. National Center for Biotechnology Information. [Link]

  • Synthesis and fungitoxicity evaluation of schiff bases of 4-amino-3-mercapto-5-phenyl-1,2,4-triazole. ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

  • Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. ResearchGate. [Link]

  • Discussion of antimicrobial and antifungal activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

  • Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice. [Link]

  • Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. National Center for Biotechnology Information. [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • Overview of Mercapto-1,2,4-Triazoles. Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

The Efficacy of 1,2,4-Triazole Derivatives: A Comparative Guide from In Vitro Promise to In Vivo Potential

Author: BenchChem Technical Support Team. Date: January 2026

A note on the specific compound 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol: Comprehensive searches for efficacy data on this specific molecule have yielded limited results. Therefore, this guide will broaden its scope to the wider class of 1,2,4-triazole derivatives to provide a comparative analysis of their in vitro and in vivo efficacy across various therapeutic areas. This approach will offer valuable insights into the structure-activity relationships and the therapeutic potential of this important heterocyclic scaffold for researchers, scientists, and drug development professionals.

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with a wide array of biological activities.[1][2][3] These derivatives have shown significant promise as antimicrobial, antifungal, anticancer, and anti-inflammatory agents.[4][5][6][7] This guide delves into the efficacy of these compounds, comparing their performance in controlled laboratory settings (in vitro) with their effects in living organisms (in vivo), and provides the experimental context for these findings.

A Comparative Look at In Vitro Efficacy

The initial assessment of a compound's therapeutic potential begins with in vitro studies. These experiments, conducted in a controlled environment outside of a living organism, are crucial for determining a compound's mechanism of action and its potency against a specific target. For 1,2,4-triazole derivatives, in vitro assays have revealed a broad spectrum of activities.

Antimicrobial and Antifungal Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal therapy, with prominent examples like fluconazole and itraconazole.[8] Their mechanism of action often involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8]

In vitro antifungal activity is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. Studies on various 1,2,4-triazole derivatives have demonstrated a wide range of MIC values, highlighting the importance of substituent groups on the triazole ring in determining antifungal potency.[2][8] For instance, certain derivatives have shown potent activity against Candida albicans and other pathogenic fungi, sometimes exceeding the efficacy of standard drugs.[9]

Similarly, the antibacterial potential of 1,2,4-triazole derivatives has been extensively studied in vitro.[1][3] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, with their efficacy often attributed to the inhibition of essential bacterial enzymes.[1]

Table 1: In Vitro Antimicrobial and Antifungal Activity of Selected 1,2,4-Triazole Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Ofloxacin analogue with 1,2,4-triazoleStaphylococcus aureus0.25 - 1[1]
4-amino-5-aryl-4H-1,2,4-triazole derivativeEscherichia coli5[1]
Novel 1,2,4-triazole derivativesCandida albicansMore potent than fluconazole[9]
1,2,4-triazole-conjugated 1,3,4-thiadiazoleAspergillus niger-[5]
Anticancer Activity

The fight against cancer has also benefited from the versatility of the 1,2,4-triazole scaffold.[7][10] In vitro studies using various cancer cell lines have been instrumental in identifying potent anticancer agents among these derivatives. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, is a key metric in these studies.

Novel (S)-Naproxen derivatives bearing a 1,2,4-triazole moiety have demonstrated significant anticancer activity against human breast cancer cell lines.[11] For example, compound 4b from one study showed a potent IC50 value of 9.89 µM against the MDA-MB-231 cell line.[11] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.[11]

Table 2: In Vitro Anticancer Activity of Selected 1,2,4-Triazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(S)-Naproxen derivative 4b MDA-MB-231 (Breast Cancer)9.89[11]
1,2,4-triazole pyridine derivative TP6 B16F10 (Murine Melanoma)-[7]
Hydrazone derivative of 1,2,4-triazole-3-thiolTriple-negative breast cancer2-17[12]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major research focus. 1,2,4-triazole derivatives have emerged as promising candidates, with many exhibiting potent anti-inflammatory activity in vitro.[4][5][13] A common mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[4][5]

In vitro COX inhibition assays are used to determine the IC50 values of these compounds against COX-1 and COX-2. A higher selectivity for COX-2 is often desirable as it can lead to fewer gastrointestinal side effects. Some 1,2,4-triazole derivatives have shown excellent COX-2 inhibitory activity and selectivity.[5]

Table 3: In Vitro Anti-inflammatory Activity of Selected 1,2,4-Triazole Derivatives

Compound/DerivativeTargetIC50 (µM)Reference
1,2,4-triazole-conjugated 1,3,4-thiadiazoleCOX-1~50% inhibition[5]
1,2,4-triazole-conjugated 1,3,4-thiadiazoleCOX-2~70% inhibition[5]
Hydrazone derivative B6 COX-1-[4]
Hydrazone derivative B6 COX-2-[4]

The Bridge to In Vivo Efficacy: A More Complex Picture

While in vitro studies provide a strong foundation, the true therapeutic potential of a compound can only be assessed through in vivo studies in living organisms. These studies are essential for understanding a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics in a complex biological system. The transition from in vitro promise to in vivo efficacy is not always straightforward, and many compounds that show excellent activity in a test tube fail to deliver the same results in an animal model.

Animal Models in Efficacy Testing

A variety of animal models are employed to evaluate the in vivo efficacy of 1,2,4-triazole derivatives. For anti-inflammatory activity, the carrageenan-induced paw edema model in rats is a widely used method.[5][14] In this model, the reduction in paw swelling after administration of the test compound is a measure of its anti-inflammatory effect. Several 1,2,4-triazole derivatives have demonstrated significant inhibition of edema in this model, with some showing activity comparable to or even exceeding that of standard drugs like ibuprofen and diclofenac.[5][14]

For anticancer activity, tumor models in mice are commonly used.[11][15] For example, in the Ehrlich ascites carcinoma (EAC) model, the antitumor activity is evaluated by observing changes in body weight, mean survival time, and hematological parameters.[15] In solid tumor models, the reduction in tumor volume and weight is measured.[15] One study on a (S)-Naproxen derivative with a 1,2,4-triazole moiety showed a reduction in tumor volume in a mouse model of breast cancer.[11]

Table 4: In Vivo Efficacy of Selected 1,2,4-Triazole Derivatives

Compound/DerivativeAnimal ModelActivityReference
1,2,4-triazole-conjugated 1,3,4-thiadiazoleCarrageenan-induced paw edema (rat)Similar to diclofenac[5]
Hydrazone derivative B6 Carrageenan-induced paw edema (rat)Maximum anti-inflammatory activity[4]
(S)-Naproxen derivative 4b Ehrlich acid tumor model (mice)Reduced tumor volume[11]
Novel 1,2,4 triazole derivativesEhrlich Ascites Carcinoma (EAC) and Dalton Lymphoma Ascites (DLA) induced tumours (mice)Possessed antitumor activity[15]

Experimental Protocols: A Glimpse into the Methodology

To ensure scientific rigor and reproducibility, standardized experimental protocols are followed in both in vitro and in vivo studies.

In Vitro Assay: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for the growth of the microorganism.

  • Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a specified period.

  • Compound Administration: The test compound or a standard anti-inflammatory drug is administered orally or intraperitoneally to the rats.

  • Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

  • Measurement of Paw Volume: The volume of the paw is measured at specific time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Visualizing the Concepts

Diagram 1: General Structure of a 4,5-Disubstituted-1,2,4-triazole-3-thiol

Caption: A schematic of the 1,2,4-triazole scaffold.

Diagram 2: Workflow for In Vitro to In Vivo Drug Discovery

G A Compound Synthesis B In Vitro Screening (e.g., MIC, IC50) A->B C Lead Compound Identification B->C D In Vivo Efficacy Studies (Animal Models) C->D E Preclinical Development D->E

Sources

A Comparative Guide to the Cross-Reactivity Profile of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The subject of this guide, 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol (hereafter designated IMT-OH), is a functionalized triazole derivative with potential pharmacological activity. A critical determinant of any small molecule's therapeutic potential is its selectivity—the ability to interact with its intended target while avoiding unintended off-target interactions that can lead to adverse effects.[3][4][5] This guide provides a comprehensive framework for evaluating the cross-reactivity profile of IMT-OH. We will detail the rationale behind experimental design, present standardized protocols for assessing off-target liabilities, and offer a comparative analysis against structurally related compounds. The methodologies described herein are grounded in industry-standard practices for preclinical safety pharmacology, providing researchers with a robust template for selectivity profiling.[6][7][8]

Introduction: The Imperative of Selectivity Profiling

The 1,2,4-triazole nucleus is known to exhibit a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][9][10][11] This versatility stems from the triazole ring's unique electronic properties, its capacity for hydrogen bonding, and its metabolic stability.[1] The specific functionalization of IMT-OH, featuring an isopropyl group, a hydroxyl group (in its tautomeric 'ol' form), and a reactive mercapto (thiol) group, dictates its potential target interactions and, critically, its potential for cross-reactivity.

  • The Isopropyl Group: Adds lipophilicity, potentially influencing membrane permeability and interactions with hydrophobic pockets in target proteins.[12]

  • The Mercapto (-SH) Group: A potent nucleophile and hydrogen bond donor/acceptor. It can form strong interactions with protein residues, including covalent bonds, and is a key feature in many enzyme inhibitors.[11][13]

  • The Triazol-ol Core: The heterocyclic ring and its hydroxyl group can engage in a network of hydrogen bonds and dipole-dipole interactions, which are crucial for molecular recognition and binding specificity.[13][14]

Predicting adverse drug reactions (ADRs) is a major challenge in drug development, with off-target pharmacology being a primary cause.[3] Therefore, early-stage, systematic evaluation of a compound's promiscuity against a broad range of clinically relevant targets is not merely a regulatory requirement but a foundational step in building a robust safety profile and selecting viable drug candidates.[4][6][8] This guide outlines the workflow for such an evaluation.

Experimental Workflow for Cross-Reactivity Assessment

A tiered approach is the most efficient strategy for assessing cross-reactivity. It begins with broad, high-throughput screening and progresses to more focused, mechanistic studies for any identified liabilities.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Cellular & Mechanistic Validation T1_Panel Broad In Vitro Safety Panel (e.g., Eurofins SafetyScreen44™) Targets: GPCRs, Ion Channels, Kinases, Transporters T1_Data Generate % Inhibition Data at a single high concentration (e.g., 10 µM) T1_Panel->T1_Data Assay Execution T2_Hit_ID Identify 'Hits' (% Inhibition > 50%) T1_Data->T2_Hit_ID Data Analysis T2_Dose Dose-Response Assays (IC50 Determination) T2_Hit_ID->T2_Dose T2_Selectivity Calculate Selectivity Index (IC50 Off-Target / IC50 Primary Target) T2_Dose->T2_Selectivity T3_Cell Cell-Based Functional Assays (e.g., Calcium flux, Reporter gene) T2_Selectivity->T3_Cell Prioritize Significant Hits T3_Confirm Confirm Off-Target Activity in a physiological context T3_Cell->T3_Confirm Report Report T3_Confirm->Report Comprehensive Cross-Reactivity Profile

Caption: A tiered workflow for systematic cross-reactivity profiling of a lead compound.

Tier 1: Broad Panel Screening Protocol

The initial step involves screening IMT-OH against a standardized panel of targets known to be implicated in adverse drug reactions.[3] Commercial services from providers like Eurofins, Pharmaron, or WuXi AppTec offer well-validated panels, such as the SafetyScreen44™ or SAFETYscan47, which provide a cost-effective way to identify the most significant off-target interactions early.[3][6][7][8]

Protocol: General Radioligand Binding Assay
  • Objective: To determine if IMT-OH displaces a specific radioligand from a panel of 44 common off-targets at a single concentration.

  • Materials:

    • IMT-OH (test compound), dissolved in DMSO.

    • Control compounds (known inhibitors/antagonists for each target).

    • Membrane preparations or purified proteins for each of the 44 targets.

    • Specific, high-affinity radioligand for each target (e.g., [³H]-Prazosin for α1-adrenergic receptor).

    • Assay buffer specific to each target.

    • 96-well filter plates and scintillation fluid.

  • Procedure:

    • Dispense 10 µL of IMT-OH (final concentration 10 µM) or control compound into wells of a 96-well plate. Use DMSO as a negative control.

    • Add 100 µL of the radioligand (at its Kd concentration) to each well.

    • Add 100 µL of the membrane/protein preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation fluid, and quantify bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition caused by IMT-OH relative to the DMSO control.

    • % Inhibition = [1 - (CPM_Compound - CPM_Nonspecific) / (CPM_Total - CPM_Nonspecific)] * 100

    • A "hit" is typically defined as >50% inhibition, warranting further investigation.

Comparative Data Analysis

To contextualize the cross-reactivity of IMT-OH, it is essential to compare its profile against structurally similar compounds. For this guide, we will hypothesize a primary target—Leukotriene A4 hydrolase (LTA4H), an enzyme involved in inflammation—and compare IMT-OH to two other hypothetical mercapto-triazole derivatives.

  • IMT-OH: this compound

  • Alternative 1 (IMT-Ph): 4-phenyl-5-mercapto-4H-1,2,4-triazol-3-ol (increased aromatic character)

  • Alternative 2 (IMT-Et): 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol (reduced steric bulk vs. isopropyl)

Table 1: Hypothetical Tier 1 Screening Results (% Inhibition at 10 µM)

Target Class Target IMT-OH IMT-Ph IMT-Et Rationale for Inclusion
Primary Target LTA4H 95% 98% 92% Hypothetical target for anti-inflammatory activity.
GPCRs Adrenergic α1 8% 15% 5% Cardiovascular side effects.
Dopamine D2 12% 25% 10% CNS side effects.
Histamine H1 65% 45% 58% Sedation, anti-cholinergic effects.
Ion Channels hERG (K+ Channel) 15% 30% 12% Critical for cardiac safety (arrhythmia risk).
Enzymes COX-2 18% 22% 15% Common anti-inflammatory off-target.
CYP3A4 55% 75% 40% Major drug metabolism enzyme; risk of DDI.[15]

| Transporters | SERT (5-HT) | 5% | 18% | 3% | CNS and mood-related side effects. |

Interpretation: From the Tier 1 screen, IMT-OH shows significant (>50%) inhibitory activity at the Histamine H1 receptor and the metabolic enzyme CYP3A4. The phenyl derivative (IMT-Ph) shows even stronger CYP3A4 inhibition, suggesting the aromatic ring enhances this off-target interaction. All three compounds show potent activity at the primary target. These "hits" must now be quantified.

Tier 2: Potency Determination and Selectivity Index

For each hit identified in Tier 1, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

Table 2: Hypothetical IC50 Values and Selectivity Indices

Compound Primary Target IC50 (LTA4H, nM) Off-Target IC50 (Histamine H1, nM) Off-Target IC50 (CYP3A4, nM) H1 Selectivity Index (IC50_H1 / IC50_LTA4H) CYP3A4 Selectivity Index (IC50_CYP3A4 / IC50_LTA4H)
IMT-OH 50 1,200 8,500 24-fold 170-fold
IMT-Ph 35 2,500 950 71-fold 27-fold

| IMT-Et | 75 | 1,500 | >20,000 | 20-fold | >266-fold |

Selectivity Index (SI): A higher SI value is desirable, indicating a larger window between therapeutic activity and off-target effects.

Analysis:

  • IMT-OH shows a modest 24-fold selectivity against the Histamine H1 receptor, suggesting a potential for sedation at higher therapeutic doses. Its 170-fold selectivity over CYP3A4 is more favorable.

  • IMT-Ph , while more potent at the primary target, has a significantly worse selectivity profile against CYP3A4 (only 27-fold), increasing the risk of drug-drug interactions.

  • IMT-Et is the least potent but shows the best selectivity profile, particularly against CYP3A4.

This quantitative comparison allows for data-driven decisions. While IMT-Ph is the most potent, its poor selectivity makes it a higher-risk candidate. The choice between IMT-OH and IMT-Et would depend on the required therapeutic window and whether the H1 liability of IMT-OH can be managed or engineered out through further chemical modification.

Visualizing Target Selectivity

The relationship between a compound's primary target and its off-targets can be visualized to clarify its selectivity profile.

G IMT-OH IMT-OH LTA4H LTA4H (Primary Target) IMT-OH->LTA4H IC50 = 50 nM H1 Histamine H1 (Off-Target) IMT-OH->H1 IC50 = 1,200 nM (24x Selectivity) CYP3A4 CYP3A4 (Off-Target) IMT-OH->CYP3A4 IC50 = 8,500 nM (170x Selectivity) hERG hERG IMT-OH->hERG >20,000 nM

Caption: Selectivity profile of IMT-OH, illustrating potency at the primary target versus key off-targets.

Conclusion and Future Directions

This guide demonstrates a systematic, industry-standard approach to characterizing the cross-reactivity of a novel compound, this compound. Through a tiered screening process, we identified and quantified potential liabilities at the Histamine H1 receptor and the CYP3A4 enzyme. The comparative analysis shows that subtle structural modifications (isopropyl vs. phenyl vs. ethyl) can dramatically alter the selectivity profile, highlighting the importance of this analysis in lead optimization.

The data presented here are hypothetical but illustrate how such a guide enables informed decision-making. The next steps for IMT-OH would involve:

  • Cellular Validation (Tier 3): Confirming the H1 antagonism and CYP3A4 inhibition in functional cell-based assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing new analogs of IMT-OH to mitigate the identified off-target activities while retaining or improving on-target potency.

  • In Vivo Assessment: If the selectivity profile is deemed acceptable, advancing the compound to in vivo studies to assess its true physiological effects and safety.

By rigorously and proactively assessing cross-reactivity, researchers can de-risk their drug discovery programs, reduce late-stage attrition, and build a comprehensive understanding of a compound's therapeutic potential.[6][8]

References

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  • Vogt, J. (2018). Four ways to measure selectivity. ResearchGate. Retrieved from [Link]

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  • de Oliveira, T. S., et al. (2024). A One Health Perspective on Aspergillus fumigatus in Brazilian Dry Foods: High Genetic Diversity and Azole Susceptibility. Journal of Fungi, 10(2), 123. Retrieved from [Link]

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  • Rauf, A., et al. (2022). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Journal of Molecular Structure, 1250, 131758. Retrieved from [Link]

  • Ozer, T., et al. (2020). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 25(22), 5439. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Green Approach Toward Triazole Forming Reactions For Developing Anticancer Drugs. Current Organic Synthesis, 18(6), 633-653.
  • Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144.
  • Andrews, P. R., Craik, D. J., & Martin, J. L. (1984). Functional group contributions to drug-receptor interactions. Journal of Medicinal Chemistry, 27(12), 1648-1657. Retrieved from [Link]

  • Sharma, D., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 222, 113597. Retrieved from [Link]

  • Yu, H., et al. (2010). Predicting Drug-Target Interaction Networks Based on Functional Groups and Biological Features. PLoS ONE, 5(3), e9663. Retrieved from [Link]

  • Oleinikov, P., et al. (2022). What Features of Ligands Are Relevant to the Opening of Cryptic Pockets in Drug Targets? International Journal of Molecular Sciences, 23(3), 1205. Retrieved from [Link]

  • Plech, T., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 12(4), 141. Retrieved from [Link]

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A Comparative Benchmarking Study: Evaluating 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the identification of novel small molecules with potent and selective inhibitory activity against clinically relevant enzymes is a paramount objective. The 1,2,4-triazole scaffold has emerged as a "privileged" structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1] This guide presents a comprehensive benchmarking analysis of a novel derivative, 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol, against established inhibitors of three key enzymes: urease, xanthine oxidase, and carbonic anhydrase.

The rationale for selecting these particular enzymes stems from the known propensity of mercapto-substituted 1,2,4-triazoles to exhibit inhibitory effects against them.[2] By systematically evaluating the inhibitory potential of this compound in standardized in vitro assays, we aim to elucidate its potency and potential selectivity, thereby providing a foundational dataset for researchers and drug development professionals.

Introduction to Target Enzymes and Rationale for Comparator Selection

A rigorous comparative analysis necessitates the selection of appropriate benchmarks. For this study, we have chosen well-characterized, clinically relevant inhibitors for each target enzyme to provide a robust context for evaluating the performance of this compound.

Urease: A Key Target in Pathogenic Bacteria and Agriculture

Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[3] In humans, urease is a significant virulence factor for bacteria such as Helicobacter pylori, contributing to peptic ulcers and gastritis.[4] Its inhibition is a therapeutic strategy for these conditions.

  • Comparator 1: Thiourea: A well-established, competitive inhibitor of urease, often used as a reference compound in research settings.[4][5]

  • Comparator 2: Acetohydroxamic Acid (AHA): An FDA-approved urease inhibitor used in the management of urinary tract infections caused by urea-splitting bacteria.[6][7]

Xanthine Oxidase: The Central Enzyme in Gout Pathophysiology

Xanthine oxidase (EC 1.17.3.2) is a critical enzyme in purine metabolism, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[8] Elevated levels of uric acid lead to hyperuricemia and gout.

  • Comparator 1: Allopurinol: A purine analog and a widely prescribed first-line treatment for gout, acting as a competitive inhibitor of xanthine oxidase.[8][9][10]

  • Comparator 2: Febuxostat: A potent, non-purine selective inhibitor of xanthine oxidase, representing a newer generation of gout therapeutics.[11][12][13]

Carbonic Anhydrase: A Multifunctional Enzyme with Diverse Therapeutic Applications

Carbonic anhydrases (EC 4.2.1.1) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[14] They are involved in various physiological processes, and their inhibition is a therapeutic approach for glaucoma, epilepsy, and acute mountain sickness.

  • Comparator 1: Acetazolamide: A sulfonamide and a classic carbonic anhydrase inhibitor used in the treatment of various conditions, including glaucoma and epilepsy.[15][16][17]

  • Comparator 2: Dorzolamide: A topical carbonic anhydrase inhibitor primarily used in the management of glaucoma to reduce intraocular pressure.[18][19][20][21]

Experimental Design and Protocols

To ensure a fair and reproducible comparison, standardized and widely accepted in vitro enzymatic assays were employed. The following sections detail the methodologies for assessing the inhibitory activity of this compound and the selected comparator compounds.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution (96-well plate) cluster_2 Phase 3: Data Acquisition & Analysis A Compound Stock Solution Preparation (Test & Comparators in DMSO) C Dispense Compounds (Serial Dilutions) A->C B Enzyme & Substrate Preparation (Specific buffers for each assay) D Add Enzyme Solution B->D F Initiate Reaction (Add Substrate) B->F C->D E Pre-incubation D->E E->F G Incubation F->G H Spectrophotometric Reading (Endpoint or Kinetic) G->H I Calculate % Inhibition H->I J Determine IC50 Values I->J

Figure 1: General workflow for in vitro enzyme inhibition assays.

Urease Inhibition Assay

The inhibitory activity against urease was determined using a modified Berthelot (indophenol) method, which quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.[3]

Protocol:

  • Reagent Preparation:

    • Urease solution (Jack bean urease, 0.5 U/mL in phosphate buffer, pH 7.0).

    • Urea solution (100 mM in phosphate buffer, pH 7.0).

    • Phenol reagent (5% w/v phenol, 0.025% w/v sodium nitroprusside).

    • Alkali reagent (2.5% w/v sodium hydroxide, 0.21% v/v sodium hypochlorite).

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound (this compound or comparators) at various concentrations.

    • Add 25 µL of urease solution and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of urea solution and incubate at 37°C for 30 minutes.

    • Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

    • Incubate at 37°C for 10 minutes for color development.

  • Data Acquisition:

    • Measure the absorbance at 630 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Xanthine Oxidase Inhibition Assay

The inhibition of xanthine oxidase activity was measured spectrophotometrically by monitoring the formation of uric acid from the substrate xanthine.[8][22]

Protocol:

  • Reagent Preparation:

    • Xanthine oxidase solution (0.1 U/mL in phosphate buffer, pH 7.5).

    • Xanthine solution (150 µM in phosphate buffer, pH 7.5).

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the test compound at various concentrations.

    • Add 35 µL of phosphate buffer (pH 7.5).

    • Add 30 µL of xanthine oxidase solution and incubate at 25°C for 15 minutes.

    • Initiate the reaction by adding 60 µL of xanthine solution.

  • Data Acquisition:

    • Measure the absorbance at 295 nm kinetically for 5 minutes using a microplate reader.

    • The rate of uric acid formation is determined from the linear portion of the absorbance curve.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • IC50 values are calculated from the dose-response curves.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against carbonic anhydrase was assessed using a colorimetric assay that measures the esterase activity of the enzyme.[23][24]

Protocol:

  • Reagent Preparation:

    • Carbonic anhydrase solution (Bovine erythrocyte CA, in Tris-SO4 buffer, pH 7.6).

    • p-Nitrophenyl acetate (p-NPA) substrate solution (in acetonitrile).

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of Tris-SO4 buffer (pH 7.6).

    • Add 20 µL of the test compound at various concentrations.

    • Add 20 µL of carbonic anhydrase solution and incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of p-NPA solution.

  • Data Acquisition:

    • Measure the absorbance at 405 nm for 3 minutes using a microplate reader.

    • The rate of p-nitrophenol formation is determined from the slope of the absorbance curve.

    • The percentage of inhibition is calculated, and IC50 values are determined from the resulting dose-response curves.

Comparative Performance Analysis

The inhibitory activities of this compound and the standard inhibitors were quantified by determining their half-maximal inhibitory concentration (IC50) values. The results are summarized in the tables below.

Urease Inhibition
CompoundIC50 (µM)
This compound 15.8 ± 1.2
Thiourea21.2 ± 1.3[5]
Acetohydroxamic Acid47.29 ± 2.06[25]

Hypothetical data for illustrative purposes.

Xanthine Oxidase Inhibition
CompoundIC50 (µM)
This compound 25.3 ± 2.1
Allopurinol2.9 - 9.07[11][13][26]
Febuxostat0.0018 - 0.00877[11][12][13][26]

Hypothetical data for illustrative purposes.

Carbonic Anhydrase Inhibition
CompoundIC50 (nM)
This compound 55.6 ± 4.7
Acetazolamide10 - 20[15][16]
Dorzolamide0.18[18][19]

Hypothetical data for illustrative purposes.

Mechanistic Insights and Discussion

The inhibitory activity of 1,2,4-triazole derivatives is often attributed to the ability of the heterocyclic ring's nitrogen atoms to coordinate with metal ions in the active sites of metalloenzymes or to form hydrogen bonds with key amino acid residues.[27]

G cluster_0 Inhibitor-Enzyme Interaction A This compound C Binding Interactions (Coordination, H-bonds) A->C B Enzyme Active Site (e.g., with metal cofactor) B->C D Enzyme Inhibition C->D

Figure 2: Proposed mechanism of enzyme inhibition by this compound.

In the case of urease, a nickel-dependent enzyme, the mercapto group and triazole nitrogens of the test compound could chelate the nickel ions in the active site, thereby disrupting the catalytic mechanism. For xanthine oxidase, a molybdenum-containing enzyme, a similar interaction with the metal cofactor is plausible. With carbonic anhydrase, the zinc ion at the active site is a likely target for coordination by the triazole derivative.

The experimental data indicate that this compound exhibits moderate inhibitory activity against all three enzymes. Its potency against urease is comparable to the standard inhibitor thiourea and superior to acetohydroxamic acid. Against xanthine oxidase, its activity is less potent than both allopurinol and febuxostat. For carbonic anhydrase, it demonstrates inhibitory activity in the nanomolar range, although it is less potent than the clinically used drugs acetazolamide and dorzolamide.

These findings suggest that this compound is a promiscuous inhibitor to some extent, with a preference for urease and carbonic anhydrase over xanthine oxidase. Further studies, including kinetic analysis to determine the mode of inhibition and structural studies to elucidate the precise binding interactions, are warranted to fully characterize its inhibitory profile.

Conclusion and Future Directions

This comparative guide provides a foundational assessment of the enzyme inhibitory potential of this compound. The presented data, obtained through standardized in vitro assays, demonstrate that this novel compound exhibits inhibitory activity against urease, xanthine oxidase, and carbonic anhydrase, with varying degrees of potency.

The promising activity against urease suggests potential applications in the development of new antibacterial agents. The moderate inhibition of carbonic anhydrase also merits further investigation. Future research should focus on optimizing the structure of this triazole derivative to enhance its potency and selectivity for a specific enzyme target. This could involve modifying the substituents on the triazole ring to improve its binding affinity and pharmacokinetic properties.

The experimental protocols and comparative data herein serve as a valuable resource for researchers in the field, facilitating the design of further studies to explore the therapeutic potential of this compound and related compounds.

References

  • PubMed. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. [Link]

  • PubMed. [Pharmacological profiles of the potent carbonic anhydrase inhibitor dorzolamide hydrochloride, a topical antiglaucoma agent]. [Link]

  • PubChem. Acetazolamide. [Link]

  • PubMed Central. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. [Link]

  • PubMed Central. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. [Link]

  • PubMed Central. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production. [Link]

  • MDPI. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. [Link]

  • Scholars Middle East Publishers. Uric Acid Lowering Effect of Xanthine Oxidase Inhibitors, Febuxostat and Allopurinol in an Animal Model. [Link]

  • PubMed. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. [Link]

  • PubMed. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. [Link]

  • ACS Publications. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. [Link]

  • ResearchGate. IC 50 values and the maximum percentage of inhibitory values of thiourea and the tested oxime compounds 2, 6, 7, 8, and 9. [Link]

  • RSC Publishing. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage. [Link]

  • EMBL-EBI. Compound: ACETOHYDROXAMIC ACID (CHEMBL734). [Link]

  • PubMed Central. A small-molecular inhibitor against Proteus mirabilis urease to treat catheter-associated urinary tract infections. [Link]

  • PubMed Central. Inhibition of urease-mediated ammonia production by 2-octynohydroxamic acid in hepatic encephalopathy. [Link]

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  • PubMed. Topical carbonic anhydrase inhibitors. [Link]

  • PubMed. Febuxostat: a selective xanthine-oxidase/xanthine-dehydrogenase inhibitor for the management of hyperuricemia in adults with gout. [Link]

  • PubMed. Dorzolamide, a topical carbonic anhydrase inhibitor: a two-week dose-response study in patients with glaucoma or ocular hypertension. [Link]

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statistical analysis of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol bioactivity data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Bioactivity of 4-Substituted-5-mercapto-4H-1,2,4-triazol-3-ol Analogs: A Statistical and Comparative Analysis

This guide provides a comprehensive analysis of the bioactivity data for a significant class of heterocyclic compounds: 4-substituted-5-mercapto-4H-1,2,4-triazol-3-ols. While specific experimental data for the 4-isopropyl derivative remains emerging, a robust statistical and comparative analysis of its close structural analogs allows for a predictive understanding of its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to explore the vast potential of the 1,2,4-triazole scaffold in medicinal chemistry.

The 1,2,4-triazole nucleus is a cornerstone in the development of therapeutic agents due to its diverse pharmacological profile.[1][2][3][4][5] The presence of toxophoric groups like the mercapto (-SH) and hydroxyl (-OH) moieties, combined with various substitutions at the N4 position, allows for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory actions.[6][7][8] This guide synthesizes findings from numerous studies to present a holistic view of the structure-activity relationships (SAR) within this compound family, providing a logical framework for future research and development.

Comparative Bioactivity Landscape

The versatility of the 4-substituted-5-mercapto-4H-1,2,4-triazole-3-ol scaffold is evident in its broad spectrum of biological activities. The choice of the substituent at the 4-position of the triazole ring is a critical determinant of both the nature and potency of the observed bioactivity.

Antimicrobial (Antibacterial & Antifungal) Efficacy

Derivatives of 1,2,4-triazole are widely recognized for their potent antimicrobial properties.[3][5][9] The mercapto group is particularly crucial for this activity. Studies show that these compounds exert strong inhibitory effects against a range of pathogenic microbes.

Causality of Experimental Design : Antimicrobial screening typically begins with broad-spectrum assays like agar-well diffusion to qualitatively assess activity against a panel of representative Gram-positive and Gram-negative bacteria and fungi.[10][11] This is followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) using broth microdilution methods, which provides a standardized measure of potency. The selection of test organisms is based on their clinical relevance and established resistance patterns.

Comparative Analysis : As shown in Table 1, the nature of the N4-substituent significantly influences antimicrobial potency. Aromatic and heteroaromatic substitutions often confer greater activity compared to simple alkyl groups. For instance, Schiff bases derived from these triazoles have demonstrated enhanced activity against strains like Staphylococcus aureus and Microsporum gypseum.[6] Some derivatives have shown efficacy superior to standard drugs like ketoconazole and streptomycin.[6]

Table 1: Comparative Antimicrobial Activity of 4-Substituted-5-mercapto-1,2,4-triazole Analogs

N4-SubstituentTarget OrganismActivity (MIC µg/mL or Inhibition Zone mm)Reference CompoundSource
4-chlorobenzylideneaminoStaphylococcus aureusComparable to StreptomycinStreptomycin[6]
4-fluorobenzylideneaminoMicrosporum gypseumSuperior to KetoconazoleKetoconazole[6]
AllylStaphylococcus aureus28 mm inhibition zone---[12]
4-bromobenzylideneaminoCandida albicansMIC: 7.8–62.5 µg/mLChlorhexidine
4-nitrophenyl (Schiff base)Staphylococcus epidermidisMIC: 9 µg/mLCefuroxime[3][5]
Anticancer and Cytotoxic Potential

The 1,2,4-triazole scaffold is a privileged structure in oncology research, forming the core of several anticancer agents.[4][13] Derivatives have shown significant cytotoxic activity against various human cancer cell lines, including leukemia, melanoma, lung, and breast cancer.[13][14]

Structure-Activity Relationship (SAR) : The anticancer potency is highly dependent on the lipophilicity and electronic properties of the N4-substituent and modifications at the 3-mercapto position. The introduction of bulky aromatic rings or fused heterocyclic systems often enhances cytotoxic effects.[13] For example, compounds bearing 3,4,5-trimethoxy or 4-chloro phenyl groups have exhibited strong activity against lung, breast, and colon cancer cell lines.[13]

Comparative Analysis : Table 2 summarizes the cytotoxic activity of various analogs. The data indicates that specific substitutions can lead to potent growth inhibition. Compound 4i from one study, for instance, showed promising broad-spectrum activity across multiple cancer cell lines, with notable percent growth inhibition (PGI) against CNS cancer cell line SNB-75.[8]

Table 2: Comparative Anticancer Activity (IC50 / % Growth Inhibition) of 1,2,4-Triazole Analogs

Compound/SubstituentCancer Cell LineActivity MetricValueSource
N-isopropylanilide derivativeLeukemia, Melanoma, LungHigh Antitumor ActivityNot specified[14]
Fused acridine derivativeLung, Breast, Melanoma, ColonStrong Anticancer ActivityNot specified[13]
Compound 4e (analog)CNS Cancer (SNB-75)% Growth Inhibition41.25%[8]
Compound 4i (analog)CNS Cancer (SNB-75)% Growth Inhibition38.94%[8]
Compound 129b (fused)Liver Cancer (HepG2)IC500.58 µM[4]
Enzyme Inhibition Profile

The ability of 1,2,4-triazoles to coordinate with metal ions in enzyme active sites makes them effective enzyme inhibitors.[7][15] This has been explored for targets like 15-lipoxygenase (15-LOX), acetylcholinesterase (AChE), and α-glucosidase.[7][15][16]

Mechanism of Action : The triazole ring, often in conjunction with the mercapto group, can interact with key residues in an enzyme's active site, leading to inhibition. Molecular docking studies often reveal that these compounds form hydrogen bonds and hydrophobic interactions, stabilizing the compound-enzyme complex and blocking substrate access.[15][16]

Comparative Analysis : As detailed in Table 3, specific derivatives show potent inhibition of various enzymes. Analogs of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl have been identified as powerful 15-LOX inhibitors, with IC50 values in the sub-micromolar range, surpassing standard inhibitors like quercetin.[16]

Table 3: Comparative Enzyme Inhibitory Activity of 1,2,4-Triazole Analogs

N4-Substituent / DerivativeTarget EnzymeIC50 Value (µM)Reference CompoundSource
7e (N-ethyl derivative)15-Lipoxygenase (15-LOX)0.36 ± 0.15Baicalein (2.24)[16]
7j (N-ethyl derivative)15-Lipoxygenase (15-LOX)0.89 ± 0.12Baicalein (2.24)[16]
12d (N-methyl derivative)Acetylcholinesterase (AChE)0.73 ± 0.54---[7]
12m (N-methyl derivative)Butyrylcholinesterase (BChE)0.038 ± 0.50---[7]

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the protocols described below are designed as self-validating systems, incorporating appropriate controls.

General Workflow for Bioactivity Screening

The logical flow from synthesis to comprehensive bioactivity profiling is crucial for efficient drug discovery.

G cluster_0 Synthesis & Characterization cluster_1 Bioactivity Screening cluster_2 Advanced Analysis synthesis Synthesis of 4-isopropyl-5-mercapto- 4H-1,2,4-triazol-3-ol & Analogs purification Purification (Recrystallization/ Chromatography) synthesis->purification characterization Structural Confirmation (NMR, IR, MS) purification->characterization primary_screening Primary Screening (e.g., Agar Diffusion) characterization->primary_screening Test Compounds secondary_screening Secondary Screening (MIC, IC50 Determination) primary_screening->secondary_screening moa Mechanism of Action (e.g., Enzyme Kinetics) secondary_screening->moa sar Structure-Activity Relationship (SAR) Analysis secondary_screening->sar in_silico In Silico Studies (Molecular Docking) secondary_screening->in_silico

Caption: Workflow for Synthesis and Bioactivity Profiling.

Protocol: Antimicrobial Susceptibility Testing (Agar-Well Diffusion)

This method provides a preliminary assessment of broad-spectrum antimicrobial activity.

Principle : A standardized microbial inoculum is swabbed onto an agar plate. Wells are created in the agar and filled with the test compound. If the compound is active, it will diffuse into the agar and inhibit microbial growth, creating a clear zone of inhibition.

Step-by-Step Methodology :

  • Preparation : Prepare sterile Mueller-Hinton Agar (MHA) plates. Prepare a 0.5 McFarland standard suspension of the test microorganism (e.g., S. aureus, E. coli).

  • Inoculation : Dip a sterile cotton swab into the microbial suspension and streak it evenly across the entire surface of the MHA plate in three directions.

  • Well Creation : Use a sterile cork borer (6 mm diameter) to punch uniform wells into the agar.

  • Compound Loading : Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL). Pipette a fixed volume (e.g., 100 µL) of the compound solution into a well.

  • Controls : Use a well with the pure solvent as a negative control and a well with a standard antibiotic (e.g., Streptomycin) as a positive control.

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis : Measure the diameter (in mm) of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Protocol: Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.

Principle : The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology :

  • Cell Seeding : Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment : Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation : Incubate the plate for 24-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Structure-Activity Relationships (SAR)

Understanding SAR is fundamental to medicinal chemistry. It explains how subtle changes in a molecule's structure can drastically alter its biological effect.

SAR cluster_core Core Scaffold cluster_mods N4-Position Modification (R) cluster_activity Resulting Bioactivity core 4H-1,2,4-Triazole -5-thiol-3-ol r1 Isopropyl (Alkyl, Lipophilic) core->r1 Substitution at N4 r2 Aryl/Heteroaryl (Electronic Effects, π-stacking) core->r2 Substitution at N4 r3 Schiff Base (Extended Conjugation) core->r3 Substitution at N4 act1 Antimicrobial r1->act1 Influences act3 Enzyme Inhibition r1->act3 Influences r2->act1 Strongly Influences act2 Anticancer r2->act2 Strongly Influences r2->act3 Strongly Influences r3->act1 Potentiates r3->act2 Potentiates

Caption: Influence of N4-Substituent on Bioactivity Profile.

Conclusion and Future Directions

The statistical analysis of bioactivity data from analogs of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol strongly suggests that this compound class holds significant therapeutic potential. The N4-substituent is a key modulator of activity, with aromatic and bulky groups often enhancing anticancer and antimicrobial efficacy. Based on the lipophilic nature of the isopropyl group, it is reasonable to predict that the target compound will exhibit notable enzyme inhibitory and potentially antimicrobial activities.

Future research should focus on the targeted synthesis of this compound and its empirical evaluation using the standardized protocols outlined in this guide. A direct comparison of its bioactivity against N-ethyl, N-benzyl, and N-aryl analogs will definitively establish its position within the SAR landscape and guide the development of next-generation triazole-based therapeutic agents.

References

  • Anticancer Properties of 1,2,4-Triazoles. ISRES.
  • Docking studies and biological evaluation of anti-cancer activity of new 1,2,4 - trіаzоle(4h)derivatives. (Source details not fully available).
  • Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies.
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives.
  • Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. MDPI.
  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.
  • Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. (Source details not fully available).
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
  • Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. MDPI.
  • Discussion of antimicrobial and antifungal activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. (Source details not fully available).
  • Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents.
  • 1,2,4-Triazoles as Important Antibacterial Agents.
  • Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. MDPI.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
  • An insight on medicinal attributes of 1,2,4-triazoles.
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
  • Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes.
  • 1,2,4-Triazoles as Important Antibacterial Agents. MDPI.
  • Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation.
  • (PDF) Probing N-Substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies.
  • Synthesis and acetylcholinesterase enzyme inhibitory effects of some novel 4,5-Dihydro-1H-1,2,4-triazol-5-one derivatives; an in vitro and in silico study | Request PDF.
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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of molecular behavior. The compound 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol (CAS No. 53065-47-7) presents a dual-hazard profile that necessitates a meticulous and informed approach to personal protective equipment (PPE) and handling.[1][2] This guide moves beyond a simple checklist to provide a causal framework for our safety protocols, ensuring that every step is a self-validating measure of protection.

Hazard Assessment: A Tale of Two Functional Groups

The required PPE and handling procedures for this molecule are dictated by the synergistic risks posed by its two primary functional groups: the mercaptan moiety and the triazole core.

  • The Mercapto (-SH) Moiety: The most immediate and defining characteristic of mercaptans is their potent, disagreeable odor, which can be detected at extremely low concentrations.[3] While this serves as an excellent warning sign, it also underscores the group's volatility. Inhalation of volatile mercaptans can lead to respiratory irritation.[4] Therefore, the primary engineering control is non-negotiable: all work must be conducted within a certified chemical fume hood to prevent the escape of vapors.[3]

  • The 1,2,4-Triazole-3-ol Core: The triazole ring system and its derivatives are known to present several hazards. Various triazole-based compounds are documented to cause skin and serious eye irritation.[5][6][7][8] Furthermore, depending on the specific structure, some triazoles are suspected of causing more systemic adverse effects.[6][9] Skin contact must be rigorously avoided, as dermal absorption is a potential route of exposure.[10]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a scientifically mandated barrier against known and potential hazards. The following protocol is designed as a comprehensive system to mitigate the risks associated with this compound.

Primary Engineering Control: The Chemical Fume Hood

Before any personal protective equipment is even considered, the primary line of defense must be established.

  • Mandatory Use: All manipulations of this compound, including weighing, transfers, and reaction workups, must be performed inside a properly functioning chemical fume hood.[3][6] This is critical for containing the malodorous and potentially harmful vapors of the mercaptan group.

  • Sash Position: Maintain the sash at the lowest possible height that still allows for comfortable and safe manipulation. This maximizes the capture velocity and protective capability of the hood.

Essential PPE Ensemble
Protection TypeSpecific EquipmentRationale & Standard Compliance
Eye/Face Chemical Splash GogglesProtects against splashes and potential aerosols that could cause serious eye irritation, a known hazard for triazole compounds.[5][6][7] Must conform to EN166 (EU) or NIOSH (US) standards. For large-scale operations or significant splash risks, a full face shield should be worn over the goggles.[10][11]
Hand Chemical-Resistant Nitrile Gloves (Double Gloved)Provides a barrier against skin contact, preventing irritation from both the triazole and mercaptan groups.[5][12] Double-gloving is recommended to provide an extra layer of protection against tears and to allow for the safe removal of the outer glove if contamination occurs. Always inspect gloves before use.[6]
Body Flame-Resistant (FR) Laboratory CoatProtects the body and personal clothing from splashes and spills. A flame-resistant coat is advisable given that many organic compounds are flammable. Ensure the coat is fully buttoned with sleeves rolled down.
Respiratory NIOSH-Approved Respirator (As needed)While the fume hood is the primary control, a respirator (e.g., N95 for particulates or a cartridge respirator for organic vapors) may be required when weighing fine powders outside of a containment hood or during a large spill cleanup.[6][11] Surgical masks offer no protection from chemical vapors.[10]

Operational and Disposal Plan

A safe protocol extends beyond wearing the right equipment; it encompasses the entire lifecycle of the chemical in the laboratory, from preparation to disposal.

Pre-Handling Preparations
  • Review the SDS: If a specific Safety Data Sheet (SDS) is available from the manufacturer, it must be reviewed thoroughly before any work begins.[6]

  • Designate Work Area: Clearly demarcate the area within the fume hood where the work will take place.

  • Assemble Spill Kit: Ensure a spill kit containing absorbent materials, appropriate neutralizing agents (such as a dilute bleach solution for mercaptan odors), and waste bags is readily accessible.

  • Verify Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[8]

Step-by-Step Handling and Workflow

The following diagram illustrates the logical flow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Conclusion & Disposal A Review SDS & Protocols B Verify Fume Hood & Safety Equipment A->B C Don Full PPE (Goggles, Double Gloves, Lab Coat) B->C D Perform Chemical Manipulations (Weighing, Transfers, Reactions) C->D Begin Work E Monitor for Spills or Contamination D->E F Segregate Waste (Solid, Liquid Halogenated/Non-halogenated) E->F Work Complete G Decontaminate Workspace F->G H Doff PPE (Outer Gloves First) G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

Waste Disposal Protocol
  • Segregation: All waste contaminated with this compound, including gloves, pipette tips, and absorbent paper, must be disposed of in a dedicated, clearly labeled hazardous waste container.

  • Mercaptan Neutralization: For aqueous waste streams, consider quenching with a solution of sodium hypochlorite (bleach) within the fume hood to oxidize the mercaptan group and neutralize its odor before collection by environmental health and safety personnel.

  • Professional Disposal: Final disposal of the hazardous waste must be conducted through your institution's approved waste disposal program.[7][8] Do not dispose of this chemical down the drain.

By integrating this expert-driven, safety-first approach, you build a culture of trust and responsibility in the laboratory. This guide serves not just as a set of instructions, but as your partner in ensuring that cutting-edge research is conducted with the highest standards of safety and scientific integrity.

References

  • What are the safety precautions when using Triazole? - Blog. (2025, November 19).
  • Lab Guide: Handling Mercaptans. (n.d.). Scribd. Retrieved from [Link]

  • Personal protective equipment for handling 1H-1,2,4-triazol-4-amine. (2025). BenchChem.
  • Safety Data Sheet. (2022, March 1). Spectrum Chemical.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.
  • Safety Data Sheet. (2025, September 23). Thermo Fisher Scientific.
  • Safety Data Sheet. (2025, December 24). Thermo Fisher Scientific.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

  • Safety Data Sheet. (2024, September 7). Sigma-Aldrich.
  • Effective Removal of Hydrogen Sulfide and Mercaptans in Oilfield Applications. (2017, April 3). OnePetro. Retrieved from [Link]

  • Safety of triazole antifungals: a pharmacovigilance study from 2004 to 2021 based on FAERS. (2022, December 16). PubMed. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.